Imeglimin hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
IUPAC Name |
(4R)-6-N,6-N,4-trimethyl-1,4-dihydro-1,3,5-triazine-2,6-diamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N5.ClH/c1-4-8-5(7)10-6(9-4)11(2)3;/h4H,1-3H3,(H3,7,8,9,10);1H/t4-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXHLCYMTNMEXKZ-PGMHMLKASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1N=C(NC(=N1)N(C)C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1N=C(NC(=N1)N(C)C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2650481-44-8 | |
| Record name | Imeglimin hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2650481448 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | IMEGLIMIN HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MN7P3P5BYB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Technical Guide to the Discovery and Synthesis of Imeglimin Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Imeglimin hydrochloride is a first-in-class oral antidiabetic agent that has garnered significant attention for its unique mechanism of action targeting mitochondrial bioenergetics. As the first of the "glimin" class of drugs, it offers a novel approach to the management of type 2 diabetes mellitus (T2DM) by addressing the dual defects of impaired insulin secretion and decreased insulin sensitivity. This technical guide provides an in-depth overview of the discovery, development, and chemical synthesis of Imeglimin. It further details its mechanism of action, summarizes key clinical findings, and presents relevant experimental protocols for its study.
Discovery and Development
Imeglimin (formerly known as PXL008) was discovered by Poxel SA, a French biopharmaceutical company, in collaboration with Merck Serono. The development of Imeglimin was driven by the need for new T2DM therapies that could address the underlying pathophysiology of the disease with a favorable safety profile. The compound emerged from a research program focused on identifying novel agents that could improve mitochondrial function, a key factor in the pathogenesis of T2DM.
The initial patent for Imeglimin was filed in the early 2000s, and since then, it has undergone extensive preclinical and clinical development. In 2021, it was first approved for medical use in Japan for the treatment of type 2 diabetes.
Chemical Synthesis of this compound
The synthesis of this compound involves a multi-step process. One of the common synthetic routes is outlined below. This process is designed for scalability and purity, which are critical for pharmaceutical manufacturing.
A key patented synthesis method involves the reaction of 2,4,6-trimethylaniline with chloroacetonitrile to form an intermediate, which is then cyclized with cyanamide to produce the core dihydro-1,3,5-triazine ring structure of Imeglimin. The final step involves the formation of the hydrochloride salt to improve its stability and bioavailability.
Diagram of the general synthesis pathway for Imeglimin:
Caption: General chemical synthesis route for this compound.
Mechanism of Action
Imeglimin's unique dual mechanism of action targets the core pathophysiology of T2DM by:
-
Improving Insulin Secretion: Imeglimin enhances glucose-stimulated insulin secretion (GSIS) from pancreatic β-cells. It is believed to achieve this by improving mitochondrial function, leading to increased ATP production, which is a key signal for insulin release.
-
Enhancing Insulin Sensitivity: Imeglimin improves insulin action in peripheral tissues, such as the liver and skeletal muscle. This is also linked to its effects on mitochondrial function, leading to improved cellular energy metabolism and reduced insulin resistance.
The molecular mechanism of Imeglimin is thought to involve the modulation of mitochondrial respiratory chain complexes, particularly Complex I and Complex III. This leads to an increase in mitochondrial DNA, improved mitochondrial function, and a reduction in oxidative stress.
Signaling pathway of Imeglimin's action on pancreatic β-cells:
Caption: Imeglimin's effect on insulin secretion in pancreatic β-cells.
Clinical Data Summary
Imeglimin has been evaluated in numerous clinical trials, demonstrating its efficacy and safety in patients with T2DM. The TIMES (Trials of Imeglimin for Efficacy and Safety) program, which included three pivotal Phase 3 trials in Japan, provided key data for its approval.
| Parameter | TIMES 1 (Monotherapy) | TIMES 2 (Combination Therapy) | TIMES 3 (Combination with Insulin) |
| Primary Endpoint | HbA1c change from baseline at week 24 | HbA1c change from baseline at week 52 | HbA1c change from baseline at week 16 |
| Imeglimin (1000 mg BID) | -0.87% | -0.54% to -0.92% (depending on background therapy) | -0.60% |
| Placebo | +0.02% | N/A (active comparator) | +0.04% |
| p-value | <0.0001 | <0.0001 | <0.0001 |
Safety Profile: Imeglimin is generally well-tolerated. The most common adverse events reported in clinical trials were mild and transient, including nasopharyngitis and gastrointestinal events. The incidence of hypoglycemia with Imeglimin was low and comparable to placebo.
Experimental Protocols
Assessment of Mitochondrial Respiration in Intact Cells
This protocol describes a method to assess the effect of Imeglimin on mitochondrial oxygen consumption rate (OCR) using a Seahorse XF Analyzer.
Materials:
-
Seahorse XF Cell Culture Microplates
-
Cell line (e.g., INS-1E pancreatic β-cells)
-
Culture medium
-
Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine
-
This compound
-
Oligomycin, FCCP, Rotenone/Antimycin A
Procedure:
-
Cell Seeding: Seed INS-1E cells in a Seahorse XF cell culture microplate at an appropriate density and allow them to adhere overnight.
-
Drug Treatment: On the day of the assay, replace the culture medium with Seahorse XF base medium and incubate the plate at 37°C in a non-CO2 incubator for 1 hour.
-
Assay Setup: Load the Seahorse XF cartridge with oligomycin, FCCP, and rotenone/antimycin A in the appropriate ports. Add Imeglimin or vehicle to the desired final concentration in the appropriate wells.
-
Measurement: Place the cell culture microplate in the Seahorse XF Analyzer and run the mitochondrial stress test protocol. This will measure basal OCR, ATP-linked OCR, maximal respiration, and non-mitochondrial respiration.
-
Data Analysis: Normalize the OCR data to cell number or protein concentration. Compare the OCR parameters between Imeglimin-treated and vehicle-treated cells.
Workflow for the mitochondrial stress test:
Caption: Experimental workflow for the Seahorse mitochondrial stress test.
Glucose-Stimulated Insulin Secretion (GSIS) Assay
This protocol outlines an in vitro method to measure the effect of Imeglimin on insulin secretion from pancreatic islets or β-cell lines.
Materials:
-
Isolated pancreatic islets or β-cell line (e.g., MIN6)
-
Krebs-Ringer Bicarbonate HEPES (KRBH) buffer with low (e.g., 2.8 mM) and high (e.g., 16.7 mM) glucose concentrations
-
This compound
-
Insulin ELISA kit
Procedure:
-
Cell Culture/Islet Isolation: Culture MIN6 cells to confluency or isolate pancreatic islets from rodents.
-
Pre-incubation: Pre-incubate the cells/islets in KRBH buffer with low glucose for 1-2 hours to allow them to reach a basal state of insulin secretion.
-
Stimulation: Replace the pre-incubation buffer with KRBH buffer containing low or high glucose, with or without Imeglimin at various concentrations. Incubate for 1-2 hours at 37°C.
-
Sample Collection: At the end of the incubation period, collect the supernatant.
-
Insulin Measurement: Measure the insulin concentration in the collected supernatant using an insulin ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Normalize the insulin secretion to the total protein content or DNA content of the cells/islets. Compare the insulin secretion levels between different treatment groups.
Conclusion
This compound represents a significant advancement in the treatment of type 2 diabetes. Its novel mechanism of action, centered on the improvement of mitochondrial function, allows it to address both insulin secretion and insulin sensitivity. The robust clinical data supporting its efficacy and safety, combined with its unique mode of action, positions Imeglimin as a valuable therapeutic option for a wide range of patients with T2DM. Further research into the broader effects of mitochondrial modulation may open up new avenues for the treatment of metabolic diseases.
Imeglimin Hydrochloride and its Impact on Glucose-Stimulated Insulin Secretion: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Imeglimin hydrochloride is a first-in-class oral antihyperglycemic agent that has demonstrated significant efficacy in improving glycemic control in patients with type 2 diabetes. A key component of its mechanism of action is the potentiation of glucose-stimulated insulin secretion (GSIS) from pancreatic β-cells. This technical guide provides an in-depth analysis of the molecular pathways and physiological effects of imeglimin on insulin secretion, supported by quantitative data from preclinical and clinical studies. Detailed experimental protocols and visual representations of the underlying mechanisms are included to facilitate further research and development in this area.
Core Mechanism of Action: Amplification of Glucose-Stimulated Insulin Secretion
Imeglimin enhances insulin secretion in a strictly glucose-dependent manner, which minimizes the risk of hypoglycemia.[1] This effect is attributed to a dual mechanism that involves both the amplification of GSIS and the preservation of β-cell mass and function.[1][2][3] At a cellular level, imeglimin's primary target is the mitochondrion, where it corrects dysfunction—a key pathological feature of type 2 diabetes.[1][3][4]
The key molecular effects of imeglimin on β-cells include:
-
Mitochondrial Bioenergetics: Imeglimin modulates mitochondrial function by partially inhibiting Complex I and correcting deficient Complex III activity in the electron transport chain.[1][3] This rebalancing of the respiratory chain leads to reduced reactive oxygen species (ROS) production and prevents the opening of the mitochondrial permeability transition pore, thereby protecting β-cells from apoptosis.[1][4]
-
Enhanced ATP Production: By optimizing mitochondrial function, imeglimin increases glucose-stimulated ATP generation.[1][5] The resulting increase in the ATP/ADP ratio leads to the closure of ATP-sensitive potassium (KATP) channels, membrane depolarization, and subsequent influx of Ca2+, which triggers insulin granule exocytosis.
-
NAD+ Synthesis and Signaling: Imeglimin induces the synthesis of nicotinamide adenine dinucleotide (NAD+) via the salvage pathway.[1][6] NAD+ not only serves as a crucial mitochondrial co-factor but is also converted to the second messenger cyclic ADP ribose (cADPR).[6][7] cADPR, through the activation of the transient receptor potential melastatin 2 (TRPM2) channel, further enhances Ca2+ mobilization and potentiates insulin secretion.[7]
-
Endoplasmic Reticulum (ER) Homeostasis: Imeglimin has been shown to modulate the ER homeostasis pathway, which helps in preventing β-cell apoptosis under conditions of ER stress.[8][9]
The following diagram illustrates the proposed signaling pathway for imeglimin's effect on GSIS:
Quantitative Data on Imeglimin's Effect on GSIS
The following tables summarize the quantitative effects of imeglimin on insulin secretion from key preclinical and clinical studies.
Table 1: Preclinical Data from Isolated Islet Studies
| Animal Model | Treatment | Glucose Concentration | Outcome | Fold/Percent Change | Reference |
| N0STZ Diabetic Rats | Imeglimin (100 µM) | 16.7 mM | Insulin Secretion | +129% (p<0.05) | [10] |
| GK Diabetic Rats | Imeglimin (100 µM) | 16.7 mM | Insulin Secretion | Significant increase | [10][11] |
| ZDF Rats | Imeglimin (150 mg/kg bid for 5 weeks) | In vivo OGTT | Insulinogenic Index (ΔI/ΔG) | +165% (p<0.01) | [12] |
| ZDF Rats | Imeglimin (150 mg/kg bid for 5 weeks) | In vivo OGTT | β-cell mass | +41% (p<0.01) | [12] |
| ZDF Rats | Imeglimin (150 mg/kg bid for 5 weeks) | In vivo OGTT | β-cell apoptosis | -52% (p<0.05) | [12] |
| ZDF Rats | Imeglimin (150 mg/kg bid for 5 weeks) | In vivo OGTT | β-cell proliferation | +111% (p<0.001) | [12] |
Table 2: Clinical Data from Hyperglycemic Clamp Studies in Patients with Type 2 Diabetes
| Study Population | Treatment | Duration | Primary Endpoint | Result | p-value | Reference |
| 33 patients with T2D | Imeglimin 1500 mg bid | 7 days | Insulin Secretory Response (iAUC0-45 min) | +112% | 0.035 | [13][14] |
| 33 patients with T2D | Imeglimin 1500 mg bid | 7 days | First-phase Insulin Secretion Rate (ISR) | +110% | 0.034 | [13][14] |
| 33 patients with T2D | Imeglimin 1500 mg bid | 7 days | Second-phase Insulin Secretion Rate (ISR) | +29% | 0.031 | [13][14] |
| 33 patients with T2D | Imeglimin 1500 mg bid | 7 days | β-cell Glucose Sensitivity | +36% | 0.034 | [13][14] |
Detailed Experimental Protocols
Static Glucose-Stimulated Insulin Secretion (GSIS) in Isolated Mouse Islets
This protocol provides a representative method for assessing the effect of imeglimin on GSIS in isolated pancreatic islets.
Materials:
-
Krebs-Ringer Bicarbonate Buffer (KRBH) supplemented with 0.1% BSA
-
Low glucose KRBH (2.8 mM glucose)
-
High glucose KRBH (16.7 mM glucose)
-
This compound stock solution
-
Collagenase P
-
Ficoll gradient solutions
-
Culture medium (e.g., RPMI-1640)
-
Acid ethanol (for insulin extraction)
-
Insulin ELISA kit
Workflow Diagram:
Procedure:
-
Islet Isolation:
-
Isolate pancreatic islets from mice by collagenase digestion of the pancreas followed by purification using a Ficoll density gradient.[15]
-
Hand-pick purified islets under a stereomicroscope and culture them overnight in RPMI-1640 medium supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO2 incubator.[15]
-
-
GSIS Assay:
-
After overnight culture, transfer batches of size-matched islets (e.g., 10 islets per well in a 96-well plate) into fresh culture plates.[15]
-
Pre-incubate the islets in 200 µL of KRBH buffer containing 2.8 mM glucose for 1 hour at 37°C to allow them to equilibrate to a basal state.[15]
-
Remove the pre-incubation buffer and add 200 µL of the following treatment buffers:
-
KRBH with 2.8 mM glucose (basal secretion)
-
KRBH with 16.7 mM glucose (stimulated secretion)
-
KRBH with 16.7 mM glucose supplemented with the desired concentration of imeglimin (e.g., 100 µM).
-
-
Incubate for 1 hour at 37°C.
-
-
Sample Collection and Analysis:
-
After incubation, carefully collect the supernatant from each well for the measurement of secreted insulin.
-
To determine the total insulin content, add 200 µL of acid ethanol to the remaining islets in each well and incubate overnight at -20°C.
-
Measure the insulin concentration in the supernatant and the acid ethanol extracts using a commercially available insulin ELISA kit.
-
Express the results as the amount of insulin secreted as a percentage of the total insulin content.
-
Hyperglycemic Clamp in Human Subjects
This protocol provides a general overview of the hyperglycemic clamp technique used to assess GSIS in a clinical setting.
Objective: To evaluate the effect of imeglimin on first- and second-phase insulin secretion in response to a sustained hyperglycemic stimulus.
Procedure:
-
Patient Preparation:
-
Subjects are typically studied after an overnight fast.
-
Two intravenous catheters are inserted, one for glucose and arginine infusion and the other in a heated hand for arterialized venous blood sampling.[16]
-
-
Clamp Procedure:
-
A primed-continuous infusion of glucose is administered to rapidly raise and then maintain the plasma glucose concentration at a predetermined hyperglycemic level (e.g., 180-200 mg/dL).[16]
-
Blood samples are collected at frequent intervals (e.g., every 2-5 minutes initially, then every 15 minutes) to measure plasma glucose, insulin, and C-peptide concentrations.
-
-
Phases of Insulin Secretion:
-
First-phase insulin secretion is assessed during the initial 10-15 minutes of hyperglycemia and reflects the release of readily available insulin granules.
-
Second-phase insulin secretion is measured during the remainder of the clamp (e.g., from 15 to 120 minutes) and represents the release of newly synthesized insulin.
-
-
Data Analysis:
-
The insulin secretion rate (ISR) is calculated from the deconvolution of plasma C-peptide concentrations.[13]
-
The area under the curve (AUC) for ISR is calculated for both the first and second phases to quantify the insulin secretory response.
-
Conclusion and Future Directions
This compound enhances glucose-stimulated insulin secretion through a unique mechanism of action centered on the correction of mitochondrial dysfunction in pancreatic β-cells. By improving mitochondrial bioenergetics, increasing NAD+ synthesis, and modulating ER homeostasis, imeglimin not only potentiates insulin release in response to glucose but also contributes to the preservation of β-cell mass and function. The quantitative data from both preclinical and clinical studies robustly support its efficacy in improving β-cell function in type 2 diabetes.
Future research should continue to elucidate the precise molecular interactions of imeglimin within the β-cell and explore its long-term effects on β-cell health and plasticity. Further understanding of its synergistic effects with other antidiabetic agents will also be crucial for optimizing therapeutic strategies for patients with type 2 diabetes.
References
- 1. Mechanism of action of Imeglimin: A novel therapeutic agent for type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mechanism of action of Imeglimin: A novel therapeutic agent for type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Glucose-Lowering Effects of Imeglimin and Its Possible Beneficial Effects on Diabetic Complications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Imeglimin amplifies glucose-stimulated insulin release from diabetic islets via a distinct mechanism of action | PLOS One [journals.plos.org]
- 6. Imeglimin amplifies glucose-stimulated insulin release from diabetic islets via a distinct mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A novel mechanism of imeglimin‐mediated insulin secretion via the cADPR‐TRP channel pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. diabetesjournals.org [diabetesjournals.org]
- 9. Imeglimin Ameliorates β-Cell Apoptosis by Modulating the Endoplasmic Reticulum Homeostasis Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Imeglimin amplifies glucose-stimulated insulin release from diabetic islets via a distinct mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Imeglimin amplifies glucose-stimulated insulin release from diabetic islets via a distinct mechanism of action | PLOS One [journals.plos.org]
- 12. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]
- 13. Imeglimin increases glucose-dependent insulin secretion and improves β-cell function in patients with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. ovid.com [ovid.com]
Molecular targets of Imeglimin hydrochloride in pancreatic β-cells
An In-Depth Technical Guide to the Molecular Targets of Imeglimin Hydrochloride in Pancreatic β-Cells
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Imeglimin is a first-in-class oral antihyperglycemic agent with a unique mechanism of action that distinguishes it from other diabetes therapies. In pancreatic β-cells, its primary role is to amplify glucose-stimulated insulin secretion (GSIS) and to protect these cells from apoptosis, thereby preserving β-cell mass and function. This guide elucidates the core molecular targets of Imeglimin, focusing on its intricate interplay with mitochondrial bioenergetics, cellular redox states, and key signaling pathways that govern insulin exocytosis and cell survival. Through a detailed examination of preclinical and clinical data, this document provides a comprehensive overview of Imeglimin's mode of action, supported by quantitative data, experimental methodologies, and visual representations of the underlying molecular pathways.
Primary Molecular Mechanism: Amplification of Glucose-Stimulated Insulin Secretion (GSIS)
Imeglimin's principal effect on pancreatic β-cells is the potentiation of insulin secretion in a strictly glucose-dependent manner.[1] This ensures a low risk of hypoglycemia, as the drug does not stimulate insulin release at low glucose concentrations.[1] The core mechanism is not mediated by conventional pathways like those used by sulfonylureas (KATP channel closure) or GLP-1 receptor agonists (cAMP pathway), but through a novel pathway centered on mitochondrial function and nicotinamide adenine dinucleotide (NAD+) metabolism.[1][2][3]
Central Role of Mitochondria
Mitochondrial dysfunction is a hallmark of β-cell failure in type 2 diabetes, leading to impaired ATP production and defective GSIS.[3] Imeglimin directly targets and rectifies this mitochondrial dysfunction.[4] Its action involves a rebalancing of the electron transport chain, characterized by a partial inhibition of Complex I and a correction of deficient Complex III activity.[4][5] This modulation results in several beneficial outcomes:
-
Enhanced ATP Production: By improving mitochondrial efficiency, Imeglimin augments glucose-induced ATP generation, a critical trigger for insulin secretion.[3][4]
-
Reduced Oxidative Stress: Imeglimin decreases the production of reactive oxygen species (ROS) by inhibiting reverse electron transfer through Complex I.[4][6][7] This alleviates the oxidative stress that contributes to β-cell damage.
-
Improved Mitochondrial Integrity: The drug helps maintain mitochondrial morphology and membrane potential, preventing the opening of the mitochondrial permeability transition pore (mPTP), a key event in the initiation of apoptosis.[4][8][9]
The NAD+ Signaling Cascade
A crucial and distinct mechanism of Imeglimin is its ability to increase the intracellular pool of NAD+.[2][3][10] This is achieved by enhancing the NAD+ salvage pathway through the induction of its rate-limiting enzyme, nicotinamide phosphoribosyltransferase (NAMPT).[1][3][11] The elevated NAD+ levels serve as a substrate for the enzyme CD38 (ADP ribosyl cyclase/cADPR hydrolase), which converts NAD+ into the second messenger, cyclic ADP ribose (cADPR).[2][3][10] cADPR then mobilizes calcium (Ca2+) from intracellular stores in the endoplasmic reticulum (ER).[2][10] This cADPR-mediated Ca2+ release amplifies the primary glucose-induced Ca2+ influx, leading to a more robust exocytosis of insulin granules.[3]
β-Cell Protection and Preservation of Mass
Chronic hyperglycemia and glucotoxicity induce ER stress and oxidative stress, leading to β-cell apoptosis and a progressive decline in β-cell mass.[12][13] Imeglimin exerts significant protective effects through multiple mechanisms.
Amelioration of Endoplasmic Reticulum (ER) Stress
Imeglimin modulates the unfolded protein response (UPR) to mitigate ER stress.[12] Under conditions of ER stress, Imeglimin treatment upregulates the expression of key ER-related molecules such as CHOP (Ddit3) and GADD34 (Ppp1r15a).[12] While CHOP is often associated with apoptosis, in this context, the induction of GADD34 by Imeglimin promotes the dephosphorylation of eukaryotic initiation factor 2α (eIF2α).[12] This action helps to restore global protein synthesis, shifting the cellular response from translational repression and apoptosis towards recovery and survival.[12]
Inhibition of Mitochondria-Mediated Apoptosis
By improving mitochondrial health, Imeglimin directly counteracts apoptotic pathways. It reduces the release of cytosolic cytochrome c, a key step in the intrinsic apoptotic cascade, and prevents the opening of the mPTP.[4][9] This, combined with the reduction in cellular ROS, preserves β-cell mass in diabetic animal models.[6][14][15]
Quantitative Data on Imeglimin's Effects
The effects of Imeglimin on β-cell function have been quantified in numerous preclinical and clinical studies.
| Parameter | Model / Study Type | Treatment Details | Key Result | Reference(s) |
| Insulin Secretion | Hyperglycemic Clamp (T2D Patients) | 1500 mg Imeglimin, twice daily for 7 days | +112% in total insulin response (iAUC) | [16][17] |
| Hyperglycemic Clamp (T2D Patients) | 1500 mg Imeglimin, twice daily for 7 days | +110% in first-phase insulin secretion rate | [16][17] | |
| Isolated Islets (GK Rats) | 100 µM Imeglimin at 16.7 mM Glucose | Significant amplification of GSIS vs. control | [2] | |
| β-Cell Function | Hyperglycemic Clamp (T2D Patients) | 1500 mg Imeglimin, twice daily for 7 days | +36% in β-cell glucose sensitivity | [16][17] |
| Phase II/III Trials (T2D Patients) | Various doses | Significant reduction in proinsulin/insulin ratio | [1][11] | |
| NAD+ Metabolism | Isolated Islets (GK Rats) | 100 µM Imeglimin at 16.7 mM Glucose (20 min) | Significant increase in NAD+ levels vs. control | [2][5] |
| Apoptosis | Isolated Islets (Mouse) | 1.0 mM Imeglimin under high-glucose | Significant reduction in TUNEL+ apoptotic β-cells | [12] |
| in vivo (db/db mice) | 4-week chronic treatment | Reduced expression of apoptosis-related genes | [14][18] |
Key Experimental Protocols
The findings presented in this guide are based on a range of established experimental methodologies.
Islet Isolation and Glucose-Stimulated Insulin Secretion (GSIS) Assay
-
Protocol: Pancreatic islets are isolated from animal models (e.g., Goto-Kakizaki rats, db/db mice, C57BL/6J mice) by collagenase digestion of the pancreas followed by density gradient purification.[2][8] Isolated islets are cultured and then pre-incubated in a low-glucose buffer (e.g., 2.8 mM glucose). Subsequently, batches of islets are incubated in buffers with low (2.8 mM) or high (16.7 mM) glucose, with or without varying concentrations of Imeglimin (e.g., 10-100 µM).[2] After incubation (typically 30-60 minutes), the supernatant is collected, and insulin concentration is measured using ELISA or radioimmunoassay.
-
Purpose: To directly assess the effect of Imeglimin on insulin secretion in response to different glucose levels.
Measurement of NAD+ and ATP Levels
-
Protocol: Following incubation under desired experimental conditions, islets are lysed. NAD+ levels are quantified using commercially available colorimetric or fluorometric assay kits that rely on an enzymatic cycling reaction.[2] ATP levels are typically measured using a luciferin/luciferase-based bioluminescence assay.[3]
-
Purpose: To quantify changes in key cellular energy and signaling metabolites in response to Imeglimin.
Assessment of Mitochondrial Function
-
Mitochondrial Respiration: Oxygen consumption rates (OCR) are measured in isolated islets or β-cell lines using extracellular flux analyzers (e.g., Seahorse XF). This allows for the real-time assessment of basal respiration, ATP-linked respiration, and maximal respiration.[19]
-
Mitochondrial Membrane Potential (MMP): MMP is assessed using fluorescent dyes like JC-1 or TMRM. A decrease in the fluorescence ratio or intensity indicates mitochondrial depolarization, a sign of dysfunction.[8][9]
-
Mitochondrial Morphology: Transmission electron microscopy (TEM) is used to visualize the ultrastructure of mitochondria in β-cells, assessing features like swelling and cristae disruption.[13][14]
Apoptosis and ER Stress Assays
-
Apoptosis Detection: Apoptosis is commonly quantified using the TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay, which detects DNA fragmentation. This is often performed in conjunction with insulin immunofluorescence to specifically identify apoptosis in β-cells.[12][13]
-
Protein Expression: Western blotting is used to measure the levels of key proteins in the ER stress and apoptotic pathways, such as total and phosphorylated eIF2α, CHOP, and cleaved caspase-3.[12]
Conclusion
This compound represents a novel therapeutic approach for type 2 diabetes by directly addressing the fundamental pathophysiology of pancreatic β-cell dysfunction. Its molecular action is multifaceted, converging on the mitochondrion to restore cellular bioenergetics, increase the NAD+ pool to amplify calcium signaling and insulin secretion, and alleviate cellular stress to promote β-cell survival. This unique combination of enhancing β-cell function while also preserving β-cell mass positions Imeglimin as a promising agent for durable glycemic control. The detailed mechanisms outlined in this guide provide a robust framework for further research and development in the field of diabetes therapeutics.
References
- 1. Mechanism of action of Imeglimin: A novel therapeutic agent for type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Imeglimin amplifies glucose-stimulated insulin release from diabetic islets via a distinct mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Imeglimin mitigates the accumulation of dysfunctional mitochondria to restore insulin secretion and suppress apoptosis of pancreatic β-cells from db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Imeglimin prevents human endothelial cell death by inhibiting mitochondrial permeability transition without inhibiting mitochondrial respiration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Current understanding of imeglimin action on pancreatic β‐cells: Involvement of mitochondria and endoplasmic reticulum homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preservation effect of imeglimin on pancreatic β-cell mass: Noninvasive evaluation using 111In-exendin-4 SPECT/CT imaging and the perspective of mitochondrial involvements - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Imeglimin amplifies glucose-stimulated insulin release from diabetic islets via a distinct mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Phase 2 trial with imeglimin in patients with Type 2 diabetes indicates effects on insulin secretion and sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. diabetesjournals.org [diabetesjournals.org]
- 13. Imeglimin exerts favorable effects on pancreatic β-cells by improving morphology in mitochondria and increasing the number of insulin granules - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Imeglimin exerts favorable effects on pancreatic β-cells by improving morphology in mitochondria and increasing the number of insulin granules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]
- 16. researchgate.net [researchgate.net]
- 17. Imeglimin increases glucose-dependent insulin secretion and improves β-cell function in patients with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Effects of imeglimin on mitochondrial function, AMPK activity, and gene expression in hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
Imeglimin Hydrochloride: A Technical Guide to its Role in Mitigating Oxidative Stress
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Imeglimin is a first-in-class oral antihyperglycemic agent belonging to the glimin class of drugs. Its mechanism of action is primarily centered on improving mitochondrial function, which in turn plays a crucial role in reducing oxidative stress, a key pathological factor in type 2 diabetes and its complications.[1][2][3] This technical guide provides an in-depth overview of the mechanisms by which imeglimin hydrochloride mitigates oxidative stress, supported by quantitative data from preclinical and clinical studies, detailed experimental protocols, and visualizations of the key signaling pathways.
Core Mechanism of Action: Targeting Mitochondrial Dysfunction
The primary mechanism by which imeglimin reduces oxidative stress is by addressing mitochondrial dysfunction.[1][2][3] In pathological states such as type 2 diabetes, mitochondrial dysfunction leads to an overproduction of reactive oxygen species (ROS), overwhelming the cell's antioxidant defense systems. Imeglimin has been shown to rebalance the activity of the mitochondrial respiratory chain. Specifically, it partially inhibits Complex I and restores the activity of Complex III.[1][2] This modulation of the electron transport chain is believed to decrease the generation of superoxide radicals, a primary type of ROS.
Furthermore, imeglimin has been demonstrated to prevent the opening of the mitochondrial permeability transition pore (mPTP).[1][2] The opening of the mPTP is a critical event in cellular apoptosis and is often triggered by high levels of oxidative stress and calcium overload. By inhibiting mPTP opening, imeglimin helps to preserve mitochondrial integrity and prevent the release of pro-apoptotic factors, thereby protecting cells from oxidative stress-induced death.
A key aspect of imeglimin's action on pancreatic β-cells involves the enhancement of the nicotinamide adenine dinucleotide (NAD⁺) salvage pathway.[1][2][4] Imeglimin induces the expression of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in this pathway, leading to an increase in the cellular NAD⁺ pool. NAD⁺ is a critical cofactor for mitochondrial respiration and its metabolites, such as cyclic ADP-ribose (cADPR), are involved in calcium signaling, which is essential for glucose-stimulated insulin secretion.[1][2][5]
Quantitative Data on Oxidative Stress Reduction
The following tables summarize the quantitative effects of imeglimin on various markers of oxidative stress from preclinical and clinical studies.
Table 1: Preclinical In Vitro Studies on Reactive Oxygen Species (ROS) Reduction
| Cell Line | Condition | Imeglimin Concentration | Outcome | Reference |
| H9c2 Cardiomyoblasts | High Glucose (50 mM) | 2 mM | Markedly reduced total and mitochondrial ROS levels.[6][7] | [6][7] |
| Mouse Microglial BV2 Cells | High Glucose | 500 µM | Significantly reduced intercellular ROS levels.[8] | [8] |
| IMS32 Schwann Cells | High and Low Glucose | 100 µM | Mitigated elevated mitochondrial ROS.[9] | [9] |
Table 2: Preclinical In Vivo Studies on Oxidative Stress Markers
| Animal Model | Treatment | Duration | Oxidative Stress Marker | Result | Reference |
| Zucker fa/fa Rats | 150 mg/kg twice daily | 9 and 90 days | Left Ventricular ROS Production | Decreased at both time points.[10] | [10] |
| Diabetic ApoE KO Mice | Not specified | Not specified | Urinary 8-OHdG | Significantly lower compared to untreated diabetic mice.[11] | [11] |
Table 3: Clinical Studies on Markers of Mitochondrial and Inflammatory Stress
| Study Population | Intervention | Duration | Biomarker | Result | Reference |
| T2DM Patients | Imeglimin + other OHAs | 6 months | Circulating cell-free mitochondrial DNA (ccf-mtDNA) | Significant reduction (Δ=-18.5 copies/μL, p<0.001).[12] | [12] |
| T2DM Patients | Imeglimin + Metformin | 6 months | Circulating cell-free mitochondrial DNA (ccf-mtDNA) | No significant change.[12] | [12] |
| T2DM Patients | Imeglimin monotherapy | 6 months | Circulating cell-free mitochondrial DNA (ccf-mtDNA) | No significant change.[12] | [12] |
| T2DM Patients | Imeglimin + other OHAs | 6 months | Interleukin-6 (IL-6) | Significant reduction (Δ=-1.5 pg/mL, p<0.001).[12] | [12] |
| T2DM Patients | Imeglimin + Metformin | 6 months | Interleukin-1β (IL-1β) | Significant decrease.[12] | [12] |
| T2DM Patients | Imeglimin + other OHAs | 6 months | Interleukin-1β (IL-1β) | Significant decrease.[12] | [12] |
| T2DM Patients | Imeglimin-based therapies | 6 months | Serum NLRP3 levels | Significant reduction across imeglimin groups (p=0.037).[12] | [12] |
Experimental Protocols
This section provides an overview of the methodologies used in key experiments to evaluate the effect of imeglimin on oxidative stress.
Measurement of Mitochondrial Reactive Oxygen Species (ROS)
Principle: MitoSOX Red is a fluorescent probe that selectively targets mitochondria in live cells. Once in the mitochondria, it is oxidized by superoxide, exhibiting red fluorescence. The intensity of the fluorescence is proportional to the amount of mitochondrial ROS.
Detailed Protocol (Adapted from in vitro studies): [13][14][15][16][17]
-
Cell Culture and Treatment:
-
Plate cells (e.g., H9c2, BV2, or IMS32) in appropriate culture vessels (e.g., 6-well plates or glass-bottom dishes for microscopy).[13][17]
-
Allow cells to adhere and grow to the desired confluency.
-
Induce oxidative stress by treating cells with high glucose or other appropriate stimuli.
-
Treat cells with the desired concentration of this compound or vehicle control for the specified duration (e.g., 24 hours).[8][9]
-
-
MitoSOX Staining:
-
Washing and Imaging/Flow Cytometry:
-
Wash the cells three times with pre-warmed buffer to remove excess probe.[13]
-
For fluorescence microscopy, mount the coverslips and visualize the cells using a fluorescence microscope with appropriate filters for red fluorescence.
-
For flow cytometry, detach the cells, resuspend them in buffer, and analyze the fluorescence intensity in the appropriate channel (e.g., PE).[13][15]
-
-
Data Analysis:
Assessment of Mitochondrial Permeability Transition Pore (mPTP) Opening
Principle: The calcein-AM/cobalt chloride (CoCl₂) quenching method is used to assess mPTP opening in intact cells. Calcein-AM is a cell-permeable dye that becomes fluorescent (calcein) upon hydrolysis by intracellular esterases. Calcein is distributed throughout the cytoplasm and mitochondria. CoCl₂ quenches the fluorescence of calcein in the cytoplasm but cannot enter intact mitochondria. When the mPTP opens, CoCl₂ enters the mitochondria and quenches the mitochondrial calcein fluorescence.
Detailed Protocol (Adapted from in vitro studies): [18]
-
Cell Culture and Treatment:
-
Grow cells (e.g., HMEC-1) on glass coverslips.
-
Treat cells with imeglimin or vehicle control for the desired duration (e.g., 100 µM for 24 hours).[18]
-
-
Dye Loading:
-
Incubate the cells in a buffer containing 1 µM calcein-AM and 1 mM CoCl₂ for 15 minutes at 37°C.[18]
-
-
Washing and Imaging:
-
Wash the cells to remove the dyes.
-
Induce mPTP opening with an appropriate stimulus (e.g., an oxidizing agent).
-
Acquire fluorescence images over time using a confocal microscope. A decrease in mitochondrial fluorescence indicates mPTP opening.[18]
-
Quantification of Circulating Cell-Free Mitochondrial DNA (ccf-mtDNA)
Principle: ccf-mtDNA is quantified from plasma or serum using real-time quantitative PCR (qPCR). The amount of a specific mitochondrial gene (e.g., ND1) is measured and can be expressed as an absolute copy number or relative to a nuclear gene.
Detailed Protocol (Adapted from clinical studies): [12][19][20][21]
-
Sample Collection and DNA Extraction:
-
Real-Time Quantitative PCR (qPCR):
-
Prepare a qPCR reaction mix containing SYBR Green Master Mix, specific primers for a mitochondrial gene (e.g., ND1) and a nuclear reference gene (e.g., β-globin), and the extracted DNA.[12][19]
-
Use the following primer sequences for ND1: Forward: 5'-CCCTAAAACCCGCCACATCT-3'; Reverse: 5'-GAGCGATGGTGAGAGCTAAGGT-3'.[12][19]
-
Run the qPCR using a standard thermal cycling protocol (e.g., initial denaturation at 95°C, followed by 40 cycles of denaturation, annealing, and extension).[20]
-
-
Data Analysis:
-
Determine the copy number of the mitochondrial and nuclear genes using a standard curve.
-
Calculate the absolute ccf-mtDNA copy number per unit volume of plasma/serum or the ratio of mitochondrial to nuclear DNA.
-
Signaling Pathways and Experimental Workflows
Signaling Pathway of Imeglimin in Reducing Oxidative Stress
Caption: Imeglimin's mechanism in reducing mitochondrial oxidative stress.
Experimental Workflow for Assessing Mitochondrial ROS
Caption: Workflow for measuring mitochondrial ROS using MitoSOX.
Conclusion
This compound effectively reduces oxidative stress by targeting its primary source in type 2 diabetes: mitochondrial dysfunction. Through the modulation of the electron transport chain, inhibition of mPTP opening, and enhancement of the NAD⁺ salvage pathway, imeglimin mitigates the overproduction of reactive oxygen species and protects cells from oxidative damage. The quantitative data from both preclinical and clinical studies provide strong evidence for its antioxidant properties. The detailed experimental protocols and workflow diagrams presented in this guide offer a valuable resource for researchers and drug development professionals investigating the therapeutic potential of imeglimin and other mitochondrial-targeted therapies. Further research focusing on the long-term effects of imeglimin on a broader range of oxidative stress biomarkers will continue to elucidate its full clinical benefits.
References
- 1. Mechanism of action of Imeglimin: A novel therapeutic agent for type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Effects of Imeglimin on the Daily Glycemic Profile Evaluated by Intermittently Scanned Continuous Glucose Monitoring: Retrospective, Single-Center, Observational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 5. researchgate.net [researchgate.net]
- 6. prometheusprotocols.net [prometheusprotocols.net]
- 7. content.abcam.com [content.abcam.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Discovery of imeglimin-inspired novel 1,3,5-triazine derivatives as antidiabetic agents in streptozotocin-induced diabetes in Wistar rats via inhibition of DPP-4 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. files.core.ac.uk [files.core.ac.uk]
- 12. An improved method for measuring catalase activity in biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 13. asm.org [asm.org]
- 14. researchgate.net [researchgate.net]
- 15. mmpc.org [mmpc.org]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. cdn.caymanchem.com [cdn.caymanchem.com]
- 18. Imeglimin – Current Development and Future Potential in Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. ijraset.com [ijraset.com]
- 21. sigmaaldrich.com [sigmaaldrich.com]
An In-depth Technical Guide to the In Vivo Pharmacokinetics and Pharmacodynamics of Imeglimin Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Imeglimin is a first-in-class oral antihyperglycemic agent belonging to the "glimin" class of drugs, designed to target mitochondrial bioenergetics. Its unique mechanism of action addresses the dual defects of type 2 diabetes (T2D): impaired insulin secretion and decreased insulin sensitivity. This technical guide provides a comprehensive overview of the in vivo pharmacokinetics (PK) and pharmacodynamics (PD) of Imeglimin hydrochloride. It details its absorption, distribution, metabolism, and excretion (ADME) profile, elucidates its molecular mechanisms targeting mitochondrial function, and presents relevant experimental protocols from key preclinical and clinical studies. All quantitative data are summarized in tabular format for clarity, and signaling pathways and experimental workflows are visualized using Graphviz diagrams.
Pharmacokinetics (PK)
The pharmacokinetic profile of Imeglimin has been characterized in multiple preclinical species and in humans. The molecule is a small cationic compound with properties that dictate its unique ADME profile.[1][2]
Absorption
Imeglimin is absorbed via a dual mechanism involving both passive paracellular absorption and an active transport process.[1][3][4] This active transport is saturable, which results in a dose-dependent but less than dose-proportional increase in exposure at higher doses.[3][5] Across various species, oral absorption is generally good, estimated to be between 50% and 80%.[1][3] In humans, maximal plasma concentrations (Tmax) are typically reached between 1.5 and 3.5 hours post-administration.[3][5] The pharmacokinetics are not significantly affected by food intake.[5]
Distribution
Following absorption, Imeglimin is rapidly and widely distributed to tissues and organs.[1][6] This is facilitated by its low plasma protein binding, which has been measured at 1.2% to 6.4% in healthy human volunteers.[3][7]
Metabolism
Imeglimin undergoes minimal metabolism in both animals and humans.[1][3] The primary circulating entity in plasma is the unchanged parent drug, accounting for approximately 93% of the total radioactivity following administration of [14C]-labeled Imeglimin.[3] No unique human metabolites have been identified.[1][3] Furthermore, Imeglimin shows no potential for cytochrome P450 (CYP450) inhibition or induction, indicating a low risk of drug-drug interactions via this pathway.[1]
Excretion
The primary route of elimination for Imeglimin is renal excretion, with the majority of the drug being excreted unchanged in the urine.[1][2][6] Renal clearance of Imeglimin is higher than the glomerular filtration rate, which indicates that active tubular secretion is a key mechanism of its elimination.[1][3] This process involves several organic cation transporters (OCTs) and multidrug and toxin extrusion (MATE) proteins. Imeglimin is a substrate for OCT1, OCT2, MATE1, and MATE2-K.[1][3][6]
Pharmacokinetic Data Summary
The following tables summarize key pharmacokinetic parameters for this compound from in vivo studies.
Table 1: Key Pharmacokinetic Parameters of Imeglimin in Healthy Human Subjects
| Parameter | Caucasian Subjects | Japanese Subjects | Reference(s) |
|---|---|---|---|
| Tmax (Time to Peak Concentration) | 1.0 - 3.5 hours | 1.5 - 3.0 hours | [3][5] |
| t1/2 (Elimination Half-Life) | 9.0 - 20.2 hours | 4.5 - 12.0 hours | [3][5] |
| Plasma Protein Binding | 1.2% - 6.4% | 1.2% - 6.4% | [3][7] |
| Dose Proportionality | Less than proportional (250-8000 mg) | Less than proportional (500-6000 mg) |[3][5] |
Table 2: Impact of Organ Impairment on Imeglimin Pharmacokinetics
| Condition | Key Finding | Implication | Reference(s) |
|---|---|---|---|
| Moderate Hepatic Impairment | Cmax and AUC increased by 1.3-fold and 1.5-fold, respectively. Not considered clinically meaningful. | No dose adjustment required for mild to moderate hepatic impairment. | [2][8] |
| Renal Impairment | Plasma exposure (Cmax and AUC) increases as renal function (eGFR) decreases. | Dose adjustment is required for patients with moderate to severe renal impairment. |[2][6][7] |
Pharmacodynamics (PD)
Imeglimin's pharmacodynamic effects are driven by a novel mechanism of action that targets mitochondrial dysfunction, a key pathophysiological feature of T2D.[9][10] This results in a dual action: improving pancreatic β-cell function and enhancing insulin sensitivity in peripheral tissues.[9][11]
Molecular Mechanism of Action
At the cellular level, Imeglimin modulates mitochondrial bioenergetics. It has been shown to partially and transiently inhibit the mitochondrial respiratory chain at Complex I while restoring the activity of Complex III, which is often deficient in T2D.[9][12] This rebalancing of the respiratory chain leads to two critical outcomes:
-
Reduced Reactive Oxygen Species (ROS) Production: By optimizing electron flow, Imeglimin decreases oxidative stress.[9][12]
-
Prevention of Mitochondrial Permeability Transition Pore (mPTP) Opening: This action protects cells, particularly pancreatic β-cells, from apoptosis.[9][12][13]
Pancreatic Effects: Amplification of Glucose-Stimulated Insulin Secretion (GSIS)
Imeglimin enhances insulin secretion in a strictly glucose-dependent manner, minimizing the risk of hypoglycemia.[9][14] This effect is not mediated by an increase in cAMP, but rather through a novel pathway linked to NAD+ metabolism.[15][16] In pancreatic islets, Imeglimin's action on mitochondria enhances glucose-stimulated ATP generation.[9][15] This is coupled with an increase in the cellular pool of nicotinamide adenine dinucleotide (NAD+) via the "salvage pathway," which involves the induction of nicotinamide phosphoribosyltransferase (NAMPT).[9][15][17] The elevated NAD+ is then metabolized by the enzyme CD38 to generate cyclic ADP-ribose (cADPR), a second messenger that mobilizes calcium (Ca2+) from intracellular stores.[15] The resulting increase in intracellular Ca2+ amplifies insulin granule exocytosis.[13][15]
References
- 1. In Vitro Investigation, Pharmacokinetics, and Disposition of Imeglimin, a Novel Oral Antidiabetic Drug, in Preclinical Species and Humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Imeglimin: A Clinical Pharmacology Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Imeglimin population pharmacokinetics and dose adjustment predictions for renal impairment in Japanese and Western patients with type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics of Imeglimin in Subjects with Moderate Hepatic Impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanism of action of Imeglimin: A novel therapeutic agent for type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanism of action of Imeglimin: A novel therapeutic agent for type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Imeglimin – Current Development and Future Potential in Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Glucose-Lowering Effects of Imeglimin and Its Possible Beneficial Effects on Diabetic Complications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Current understanding of imeglimin action on pancreatic β‐cells: Involvement of mitochondria and endoplasmic reticulum homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Imeglimin amplifies glucose-stimulated insulin release from diabetic islets via a distinct mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Phase 2 trial with imeglimin in patients with Type 2 diabetes indicates effects on insulin secretion and sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Imeglimin Hydrochloride's Impact on Hepatic Glucose Production
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Imeglimin is a first-in-class oral antihyperglycemic agent belonging to the "glimin" class of drugs. Its primary mechanism of action is centered on the modulation of mitochondrial bioenergetics, which addresses key pathophysiological defects in type 2 diabetes (T2D). A significant component of its glucose-lowering effect is its ability to inhibit excessive hepatic glucose production (HGP). This document provides a comprehensive technical overview of the molecular mechanisms, signaling pathways, and experimental evidence detailing how imeglimin impacts glucose metabolism in the liver. It aims to serve as a resource for researchers and professionals involved in metabolic disease drug discovery and development.
Core Mechanism of Action in the Liver
Imeglimin's primary hepatic effect is the suppression of gluconeogenesis. Unlike many other antidiabetic agents, its action originates from a direct impact on mitochondrial function. This leads to a cascade of events that ultimately reduce the liver's output of glucose. The core mechanism involves improving mitochondrial function, which in turn ameliorates insulin sensitivity in the liver and skeletal muscle.[1]
Modulation of Mitochondrial Respiratory Chain
Imeglimin targets the mitochondrial respiratory chain, which is central to cellular energy production and a key site of dysfunction in T2D.[2][3] Its effects are distinct from those of metformin, another antidiabetic drug known to act on mitochondria.
-
Complex I: Imeglimin acts as a mild, competitive inhibitor of Complex I.[4] It decreases the affinity of NADH for the respiratory chain without affecting the maximal rate (Vmax) of oxygen consumption in intact cells.[5][6] This contrasts with metformin, which is an uncompetitive inhibitor that reduces both Vmax and affinity.[4][5] This action induces a kinetic constraint on the respiratory chain.[5][6]
-
Complex III: In states of mitochondrial dysfunction, such as those induced by high-fat diets, Imeglimin has been shown to restore the activity of Complex III.[2][7]
-
Substrate Redirection: By modulating Complex I and III, imeglimin redirects substrate flux towards Complex II, which can favor the oxidation of fatty acids.[1][7]
This rebalancing of the respiratory chain leads to a reduction in mitochondrial reactive oxygen species (ROS) production, thereby decreasing oxidative stress, a known contributor to insulin resistance.[2][7]
Impact on Cellular Energetics and AMPK Activation
The kinetic constraint imposed on the respiratory chain by imeglimin leads to a decrease in the mitochondrial membrane potential.[5][6] This, in turn, creates a thermodynamic constraint on ATP synthase, resulting in a dose-dependent decrease in the cellular ATP/ADP ratio.[5][6]
The shift in the ATP/ADP ratio is a critical signal that leads to the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[8][9][10] Both in vitro studies using hepatocytes and in vivo studies in mice have confirmed that imeglimin administration leads to the phosphorylation and activation of AMPK in the liver.[8][10][11][12] While imeglimin activates AMPK, its potency in this regard has been observed to be less than that of metformin.[9][10][11]
Inhibition of Gluconeogenesis
The activation of AMPK and the altered energetic state of the hepatocyte directly suppress the process of gluconeogenesis, the primary pathway for hepatic glucose production in the fasting state. Imeglimin has been shown to markedly inhibit gluconeogenesis by reducing the expression and activity of key gluconeogenic enzymes:
This reduction in enzymatic activity leads to a direct and dose-dependent inhibition of glucose production from gluconeogenic precursors like lactate and pyruvate.[1][5] This effect has been observed to be independent of insulin.[15]
Quantitative Data on Hepatic Effects
The following tables summarize the quantitative findings from key preclinical studies investigating imeglimin's effect on hepatic glucose metabolism.
Table 1: Effect of Imeglimin on Glucose Production in Primary Rat Hepatocytes
| Parameter | Imeglimin Concentration | Metformin Concentration | Result | Reference |
| Glucose Production | Dose-dependent | Dose-dependent | Both compounds decreased glucose production. | [5][6] |
| ATP/ADP Ratio | Dose-dependent | Dose-dependent | Both compounds decreased the ATP/ADP ratio. | [5][6] |
Table 2: Effect of Imeglimin on Mitochondrial Parameters in Hepatocytes
| Parameter | Imeglimin Effect | Metformin Effect | Cell Type | Reference |
| Oxygen Consumption Rate (OCR) | No decrease in intact cells | Decreased | Primary Rat Hepatocytes | [5][6] |
| OCR (coupled to ATP production) | Reduced | Reduced | HepG2, Mouse Primary Hepatocytes | [8][9][10] |
| Mitochondrial Redox Potential | Increased | Increased | Primary Rat Hepatocytes | [5][6] |
| Mitochondrial Membrane Potential | Decreased | Decreased | Primary Rat Hepatocytes | [5][6] |
| AMPK Activation | Activated (lower potency) | Activated (higher potency) | HepG2, Mouse Primary Hepatocytes | [8][10][11] |
Signaling Pathways and Experimental Workflows
Visualizing the Mechanism of Action
The following diagram illustrates the proposed signaling cascade from imeglimin's interaction with mitochondria to the inhibition of hepatic glucose production.
Caption: Imeglimin's signaling pathway in hepatocytes.
Visualizing a Typical Experimental Workflow
The diagram below outlines a common experimental procedure to assess the effect of imeglimin on hepatic glucose production in vitro.
Caption: In-vitro workflow for testing imeglimin on hepatocytes.
Detailed Experimental Protocols
In Vitro Assessment of Gluconeogenesis in Primary Hepatocytes
This protocol is based on methodologies described in studies investigating hepatic glucose metabolism.[5][6]
-
Hepatocyte Isolation: Primary hepatocytes are isolated from male Wistar rats (or other appropriate models) by collagenase perfusion of the liver. Cell viability is assessed using Trypan Blue exclusion and should be >90%.
-
Cell Culture: Cells are plated on collagen-coated plates and cultured in Williams' E medium supplemented with fetal bovine serum, penicillin/streptomycin, and dexamethasone.
-
Treatment: After an initial attachment period (e.g., 4 hours), the medium is replaced with a glucose-free buffer (e.g., Krebs-Ringer bicarbonate) containing gluconeogenic precursors such as 10 mM lactate and 1 mM pyruvate.
-
Imeglimin Incubation: Cells are treated with varying concentrations of imeglimin (e.g., 0.1, 1, 10, 100 µM) or vehicle control for a specified period (e.g., 3 hours). Metformin is often used as a positive control.
-
Glucose Production Measurement: Aliquots of the incubation buffer are collected at timed intervals. The concentration of glucose in the buffer is measured using a commercially available glucose oxidase assay kit. The rate of glucose production is then calculated and normalized to total protein content.
Assessment of Mitochondrial Respiration
This protocol utilizes extracellular flux analysis to measure mitochondrial function.[8][9][10]
-
Cell Plating: HepG2 cells or primary hepatocytes are seeded in specialized microplates (e.g., Seahorse XF Cell Culture Microplates) and allowed to adhere.
-
Drug Treatment: Cells are treated with imeglimin or metformin at various concentrations for a defined period (e.g., 3 hours) prior to the assay.
-
Extracellular Flux Analysis: The cell culture medium is replaced with assay medium. The oxygen consumption rate (OCR) is measured using an extracellular flux analyzer (e.g., Seahorse XFe96).
-
Mitochondrial Stress Test: A mitochondrial stress test is performed by sequential injections of mitochondrial inhibitors:
-
Oligomycin: Inhibits ATP synthase, revealing OCR coupled to ATP production.
-
FCCP: A protonophore that uncouples the respiratory chain, revealing maximal respiration.
-
Rotenone/Antimycin A: Inhibit Complex I and III, respectively, to measure non-mitochondrial respiration.
-
-
Data Analysis: Key parameters of mitochondrial function (basal respiration, ATP-linked respiration, maximal respiration, spare respiratory capacity) are calculated from the OCR measurements.
Western Blot for AMPK Activation
This protocol is used to quantify the phosphorylation state of AMPK.[8][12]
-
Protein Extraction: Following treatment with imeglimin, cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated overnight with primary antibodies against phosphorylated AMPK (p-AMPKα at Thr172) and total AMPKα.
-
Detection and Analysis: After incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) substrate. Band intensities are quantified using densitometry software, and the ratio of p-AMPK to total AMPK is calculated to determine the level of activation.
Conclusion
Imeglimin hydrochloride reduces hepatic glucose production through a distinct mitochondrial mechanism. By inducing a mild, competitive inhibition of Complex I, it alters the hepatocyte's energetic state, leading to a lower ATP/ADP ratio and subsequent activation of AMPK. This signaling cascade effectively suppresses the key gluconeogenic enzymes PEPCK and G6Pase, thereby curbing excessive glucose output from the liver. This mode of action, which differs from other oral antidiabetic agents including metformin, underscores its novelty and potential as a therapeutic agent that targets a core driver of hyperglycemia in type 2 diabetes. For drug development professionals, understanding this detailed mechanism is crucial for identifying synergistic combination therapies and exploring its potential in related metabolic disorders like non-alcoholic steatohepatitis (NASH).[16][17]
References
- 1. Glucose-Lowering Effects of Imeglimin and Its Possible Beneficial Effects on Diabetic Complications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Glucose-Lowering Effects of Imeglimin and Its Possible Beneficial Effects on Diabetic Complications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanism of action of Imeglimin: A novel therapeutic agent for type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The mechanism by which imeglimin inhibits gluconeogenesis in rat liver cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Effects of imeglimin on mitochondrial function, AMPK activity, and gene expression in hepatocytes | 神戸大学学術成果リポジトリ Kernel [da.lib.kobe-u.ac.jp]
- 9. da.lib.kobe-u.ac.jp [da.lib.kobe-u.ac.jp]
- 10. doaj.org [doaj.org]
- 11. Effects of imeglimin on mitochondrial function, AMPK activity, and gene expression in hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effects of imeglimin on mitochondrial function, AMPK activity, and gene expression in hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Glucose-Lowering Effects of Imeglimin and Its Possible Beneficial Effects on Diabetic Complications [mdpi.com]
- 15. Imeglimin – Current Development and Future Potential in Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Imeglimin Halts Liver Damage by Improving Mitochondrial Dysfunction in a Nondiabetic Male Mouse Model of Metabolic Dysfunction-Associated Steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Imeglimin Halts Liver Damage by Improving Mitochondrial Dysfunction in a Nondiabetic Male Mouse Model of Metabolic Dysfunction-Associated Steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating the chemical structure and properties of Imeglimin hydrochloride
An In-depth Technical Guide to Imeglimin Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a first-in-class oral antihyperglycemic agent belonging to the glimin class of drugs.[1] It is approved for the treatment of type 2 diabetes (T2D) in Japan and is under investigation in other regions.[2][3] Imeglimin's unique mechanism of action, which targets mitochondrial bioenergetics, distinguishes it from other existing classes of antidiabetic drugs.[4][5] This guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and experimental data related to this compound.
Chemical Structure and Properties
Imeglimin is a tetrahydrotriazine-containing compound.[1] The hydrochloride salt enhances its stability and suitability for oral administration.
Chemical Name: (4R)-6-N,6-N,4-trimethyl-1,4-dihydro-1,3,5-triazine-2,6-diamine;hydrochloride[6][7]
Synonyms: EMD 387008 hydrochloride, PXL 008, RVT-1501 hydrochloride[8][9]
Chemical Structure:
Caption: Chemical structure of this compound.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C6H14ClN5 | [6][7] |
| Molecular Weight | 191.66 g/mol | [7][8] |
| Appearance | White to beige powder | |
| Melting Point | Approximately 232–234 °C | [10] |
| Solubility | H2O: 2 mg/mL, clear | |
| pKa | Not available | |
| LogP | Not available | |
| Stability | Stable within a pH range of 4.5 to 7.4. Degradation increases in more acidic (pH < 4.5) or basic (pH > 7.4) conditions. Stable when stored at 2°C to 8°C for up to 12 months. | [10] |
Mechanism of Action
Imeglimin exhibits a novel dual mechanism of action that addresses two core pathophysiological defects in T2D: impaired insulin secretion and decreased insulin sensitivity.[5][11][12] The underlying mechanism involves the modulation of mitochondrial function.[5][11]
Effects on Pancreatic β-Cells
In pancreatic β-cells, Imeglimin amplifies glucose-stimulated insulin secretion (GSIS).[5][11] This is achieved through several mitochondrial-level actions:
-
Rebalancing Respiratory Chain Activity: Imeglimin partially inhibits Complex I and corrects deficient Complex III activity in the electron transport chain.[5][11]
-
Reducing Oxidative Stress: By modulating electron flow, it reduces the production of reactive oxygen species (ROS), thereby protecting β-cells from oxidative stress-induced damage and apoptosis.[5][9][13]
-
Increasing NAD+ Levels: Imeglimin induces the synthesis of nicotinamide adenine dinucleotide (NAD+) via the salvage pathway.[5][11] NAD+ is a crucial cofactor for cellular energy metabolism and its metabolites are involved in calcium mobilization, a key step in insulin granule exocytosis.[5][14]
-
Preventing Mitochondrial Permeability Transition Pore (mPTP) Opening: This action helps to prevent cell death.[5][11]
Effects on Liver and Skeletal Muscle
Imeglimin improves insulin sensitivity in peripheral tissues like the liver and skeletal muscle.[2][5]
-
Liver: It inhibits hepatic gluconeogenesis, reducing excessive glucose production by the liver.[2][5] It also appears to favor lipid oxidation.[8]
-
Skeletal Muscle: Imeglimin increases glucose uptake in skeletal muscle cells.[2][5] Some evidence suggests this may involve the phosphorylation of Akt (protein kinase B), a key component of the insulin signaling pathway.[2]
The following diagram illustrates the proposed signaling pathway of Imeglimin.
References
- 1. What is the synthetic pathway for this compound?_Chemicalbook [chemicalbook.com]
- 2. academicmed.org [academicmed.org]
- 3. WO2023209729A1 - Procédé de préparation d'imeglimine et de sels de celle-ci - Google Patents [patents.google.com]
- 4. This compound | CAS No- 775351-61-6 [chemicea.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound | C6H14ClN5 | CID 54763513 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. americanelements.com [americanelements.com]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. ijrpr.com [ijrpr.com]
- 11. Mechanism of action of Imeglimin: A novel therapeutic agent for type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mechanism of action of Imeglimin: A novel therapeutic agent for type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound | 775351-61-6 | Benchchem [benchchem.com]
- 14. This compound | 2650481-44-8 | Benchchem [benchchem.com]
Methodological & Application
Application Notes and Protocols for Assessing Mitochondrial Respiration with Imeglimin Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imeglimin is a novel oral antihyperglycemic agent with a unique mechanism of action that targets mitochondrial bioenergetics.[1] As mitochondrial dysfunction is a key pathological feature of type 2 diabetes, contributing to reduced insulin secretion and increased insulin resistance, Imeglimin's ability to modulate mitochondrial function presents a promising therapeutic strategy.[1][2] These application notes provide a detailed protocol for assessing the effects of Imeglimin hydrochloride on mitochondrial respiration in a laboratory setting.
At a molecular level, Imeglimin's primary mechanism involves the correction of mitochondrial dysfunction.[3] It has been shown to rebalance the activity of the respiratory chain by partially and competitively inhibiting Complex I while restoring deficient Complex III activity.[3][4] This modulation leads to a reduction in the production of reactive oxygen species (ROS) and prevents the opening of the mitochondrial permeability transition pore (mPTP), a key event in cell death pathways.[3][5][6] Furthermore, Imeglimin has been observed to promote the synthesis of nicotinamide adenine dinucleotide (NAD+), a critical cofactor for cellular redox reactions.[3][4]
The following protocols and diagrams are designed to guide researchers in evaluating the impact of Imeglimin on mitochondrial function, providing a framework for preclinical and translational studies.
Signaling Pathways and Experimental Workflow
Imeglimin's Mechanism of Action on Mitochondria
Caption: Imeglimin's mitochondrial mechanism of action.
Experimental Workflow for Assessing Mitochondrial Respiration
Caption: Workflow for evaluating Imeglimin's effect on mitochondria.
Data Presentation
Table 1: Effects of Imeglimin on Mitochondrial Respiration in Permeabilized Cells
| Parameter | Control | Imeglimin (100 µM) | Metformin (10 mM) | Reference |
| Basal Oxygen Consumption Rate (pmol/s/10^6 cells) | 15.2 ± 1.8 | 14.9 ± 2.1 | 12.5 ± 1.5 | [6] |
| ATP-linked OCR (pmol/s/10^6 cells) | 10.5 ± 1.2 | 9.8 ± 1.4 | 7.1 ± 0.9 | [7] |
| Maximal Respiration (pmol/s/10^6 cells) | 45.8 ± 5.3 | 44.2 ± 6.1 | 35.4 ± 4.2* | [6] |
| Proton Leak (pmol/s/10^6 cells) | 4.7 ± 0.6 | 5.1 ± 0.7 | 5.4 ± 0.8 | [6] |
| Complex I Activity (NADH-linked respiration) | 100% | 85% (Partial Inhibition) | 60% (Inhibition) | [3][4] |
| Complex III Activity | 100% | 120% (Restoration) | No significant change | [3][4] |
*Data are presented as mean ± SEM. Values for Imeglimin and Metformin are compared to the control group. The data presented are illustrative and based on findings from multiple studies.
Table 2: Imeglimin's Impact on Mitochondrial Health Markers
| Marker | Control | Imeglimin (100 µM) | High Glucose (33mM) | Reference |
| Mitochondrial H2O2 Production (pmol/min/mg protein) | 35.6 ± 4.1 | 22.3 ± 3.5 | 58.9 ± 6.2 | [6][8] |
| Mitochondrial Membrane Potential (TMRM Fluorescence) | 100% | 98% | 75% | [9] |
| mtDNA Copy Number (relative to nuclear DNA) | 1.0 ± 0.1 | 1.3 ± 0.15 | 0.8 ± 0.09 | [8][10] |
| mPTP Opening (Calcium Retention Capacity) | 100% | 145%* | 60% | [6] |
*Data are presented as mean ± SEM. Values for Imeglimin and High Glucose are compared to the control group. The data presented are illustrative and based on findings from multiple studies.
Experimental Protocols
Protocol 1: High-Resolution Respirometry in Permeabilized Cells
This protocol is designed to measure the oxygen consumption rate (OCR) of different mitochondrial respiratory states in cells treated with Imeglimin. An Oroboros O2k or similar high-resolution respirometer is recommended.
1. Cell Culture and Treatment: a. Culture cells of interest (e.g., HepG2, HMEC-1) to 80-90% confluency. b. Treat cells with this compound (e.g., 100 µM) or vehicle control for a predetermined duration (e.g., 24 hours). Include a positive control such as Metformin if desired.
2. Cell Preparation: a. Harvest cells by trypsinization and wash with phosphate-buffered saline (PBS). b. Resuspend cells in a mitochondrial respiration medium (e.g., MiR05) at a concentration of 1 x 10^6 cells/mL.[11]
3. Respirometer Setup and Calibration: a. Calibrate the polarographic oxygen sensors of the respirometer according to the manufacturer's instructions.[12] b. Add 2 mL of the cell suspension to each chamber of the respirometer.
4. Substrate-Uncoupler-Inhibitor Titration (SUIT) Protocol: a. ROUTINE Respiration: Record the basal oxygen consumption of intact cells. b. Permeabilization: Add digitonin (optimized concentration, e.g., 10 µg/10^6 cells) to permeabilize the plasma membrane, allowing substrates to access the mitochondria.[13] c. LEAK Respiration (Complex I): Add malate (2 mM) and glutamate (10 mM) to fuel Complex I. d. OXPHOS Capacity (Complex I): Add ADP (2.5 mM) to stimulate ATP synthesis. e. OXPHOS Capacity (Complex I & II): Add succinate (10 mM) to provide electrons to Complex II. f. ETS Capacity: Titrate a chemical uncoupler (e.g., FCCP, in 0.5 µM steps) to dissipate the proton gradient and measure the maximum capacity of the electron transport system.[14] g. Complex I Inhibition: Add rotenone (0.5 µM) to inhibit Complex I and assess Complex II-linked respiration. h. Complex III Inhibition: Add antimycin A (2.5 µM) to inhibit Complex III and measure residual oxygen consumption.
5. Data Analysis: a. Calculate the oxygen consumption rate for each respiratory state. b. Normalize OCR to the number of cells. c. Compare the respiratory parameters between control and Imeglimin-treated groups.
Protocol 2: Measurement of Mitochondrial Reactive Oxygen Species (ROS) Production
This protocol uses the Amplex Red assay to quantify hydrogen peroxide (H2O2) production by isolated mitochondria or permeabilized cells.
1. Sample Preparation: a. Prepare cells or isolated mitochondria as described in Protocol 1. b. Resuspend in a respiration buffer (e.g., KCl-based buffer).
2. Assay Procedure: a. In a 96-well plate or a fluorometer cuvette, add the cell/mitochondrial suspension. b. Add Amplex Red (50 µM) and horseradish peroxidase (1 U/mL).[8] c. Energize the mitochondria with specific substrates to induce ROS production from different sites:
- Complex I (Forward Electron Transport): Glutamate (10 mM) and malate (2 mM).
- Complex I (Reverse Electron Transport): Succinate (10 mM).[6] d. Measure the fluorescence (excitation ~560 nm, emission ~590 nm) over time.
3. Data Analysis: a. Calculate the rate of H2O2 production from a standard curve. b. Compare ROS production in Imeglimin-treated samples to controls.
Protocol 3: Assessment of Mitochondrial Membrane Potential (ΔΨm)
This protocol uses the fluorescent dye Tetramethylrhodamine, Methyl Ester (TMRM) to assess changes in mitochondrial membrane potential.
1. Cell Preparation and Staining: a. Culture and treat cells as described in Protocol 1. b. Incubate cells with TMRM (e.g., 100 nM) in culture medium for 30 minutes at 37°C.[9] c. For a control, treat a separate set of cells with a mitochondrial uncoupler like FCCP to depolarize the mitochondria.
2. Imaging and Quantification: a. Wash cells with PBS to remove excess dye. b. Image the cells using a fluorescence microscope or plate reader. c. Quantify the fluorescence intensity of individual cells or the entire well.
3. Data Analysis: a. Normalize the TMRM fluorescence of treated cells to that of the control cells. b. A decrease in fluorescence indicates mitochondrial depolarization.
Protocol 4: Quantification of Mitochondrial DNA (mtDNA) Copy Number
This protocol uses quantitative real-time PCR (qPCR) to determine the relative amount of mitochondrial DNA compared to nuclear DNA.
1. DNA Extraction: a. Extract total DNA from treated and control cells using a standard DNA extraction kit.[8]
2. qPCR Assay: a. Prepare a qPCR reaction mix containing a DNA-binding dye (e.g., SYBR Green), DNA polymerase, and primers for a mitochondrial-encoded gene (e.g., COX1 or ND1) and a nuclear-encoded gene (e.g., B2M or GAPDH).[8][10] b. Perform qPCR using a standard thermal cycling protocol.
3. Data Analysis: a. Determine the cycle threshold (Ct) values for both the mitochondrial and nuclear genes. b. Calculate the relative mtDNA copy number using the ΔΔCt method. c. An increase in the mtDNA/nDNA ratio suggests an increase in mitochondrial biogenesis.[15]
References
- 1. Glucose-Lowering Effects of Imeglimin and Its Possible Beneficial Effects on Diabetic Complications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Imeglimin: features of the mechanism of action and potential benefits | Kuznetsov | Problems of Endocrinology [probl-endojournals.ru]
- 3. Mechanism of action of Imeglimin: A novel therapeutic agent for type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanism of action of Imeglimin: A novel therapeutic agent for type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Imeglimin – Current Development and Future Potential in Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Imeglimin prevents human endothelial cell death by inhibiting mitochondrial permeability transition without inhibiting mitochondrial respiration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of imeglimin on mitochondrial function, AMPK activity, and gene expression in hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. diabetesjournals.org [diabetesjournals.org]
- 9. mdpi.com [mdpi.com]
- 10. Effect of Imeglimin on mitochondrial function in patients with type 2 diabetes mellitus: a prospective cohort study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubcompare.ai [pubcompare.ai]
- 12. High-resolution Respirometry to Assess Mitochondrial Function in Permeabilized and Intact Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Imeglimin Halts Liver Damage by Improving Mitochondrial Dysfunction in a Nondiabetic Male Mouse Model of Metabolic Dysfunction-Associated Steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Efficacy Testing of Imeglimin Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imeglimin is the first in a new class of oral antihyperglycemic agents known as the "glimins".[1] Its mechanism of action is centered on improving mitochondrial function, which in turn enhances glucose-stimulated insulin secretion (GSIS) and improves insulin sensitivity in peripheral tissues.[2][3][4] In vitro assays are crucial for elucidating the specific molecular mechanisms of Imeglimin and for screening its efficacy in various cell-based models. These application notes provide detailed protocols for key in vitro assays to test the efficacy of Imeglimin hydrochloride.
Imeglimin's unique mechanism of action involves modulating mitochondrial bioenergetics, leading to a reduction in reactive oxygen species (ROS) production, and preservation of pancreatic β-cell mass and function.[4][5] It has been shown to amplify GSIS from diabetic islets and improve insulin signaling in liver and skeletal muscle.[2][6][7] The following protocols describe methods to assess these effects in vitro.
Key In Vitro Efficacy Assays
Several key in vitro assays can be employed to characterize the efficacy of this compound. These include:
-
Mitochondrial Function Assays: To assess the impact of Imeglimin on mitochondrial respiration and the activity of the electron transport chain complexes.
-
Insulin Secretion Assays: To measure the effect of Imeglimin on glucose-stimulated insulin secretion from pancreatic β-cells or isolated islets.
-
AMPK Activation Assays: To determine the effect of Imeglimin on the activation of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.
-
Reactive Oxygen Species (ROS) Assays: To quantify the effect of Imeglimin on the production of reactive oxygen species, particularly under conditions of cellular stress.
-
Glucose Uptake Assays: To evaluate the effect of Imeglimin on glucose uptake in insulin-sensitive cells like adipocytes or skeletal muscle cells.
-
Hepatic Gluconeogenesis Assays: To assess the inhibitory effect of Imeglimin on glucose production in hepatocytes.
Data Presentation
The following tables summarize quantitative data from in vitro studies on this compound.
Table 1: Effect of Imeglimin on Mitochondrial Respiration
| Cell Type | Imeglimin Concentration | Assay | Observed Effect | Reference |
| HepG2 cells | 1, 3, 10 mmol/l | Oxygen Consumption Rate (OCR) | Reduced OCR coupled to ATP production.[8] | [8] |
| Mouse primary hepatocytes | 1, 3, 10 mmol/l | Oxygen Consumption Rate (OCR) | Reduced OCR coupled to ATP production.[8] | [8] |
| H9c2 cardiomyoblasts (High Glucose) | 2 mM | Mitochondrial and Glycolytic Activities | Suppressed enhanced mitochondrial and glycolytic activities. | |
| IMS32 Schwann cells (High/Low Glucose) | 100 µM | Oxygen Consumption Rate (OCR) | Normalized increased OCR.[5] | [5] |
Table 2: Effect of Imeglimin on Insulin and Glucagon Secretion
| Islet/Cell Type | Glucose Condition | Imeglimin Concentration | Observed Effect on Insulin Secretion | Reference |
| Isolated islets from GK rats | High (16.7 mM) | 100 µM | Significantly amplified glucose-stimulated insulin release.[6] | [6] |
| Isolated islets from N0STZ rats | High (16.7 mM) | 100 µM | Amplified insulin secretion.[6] | [6] |
| Isolated islets from normal rats | High glucose | Not specified | Direct effect to amplify insulin secretion.[2] | [2] |
| Isolated islets | Not specified | Not specified | Did not enhance glucagon secretion.[9] | [9] |
Table 3: Effect of Imeglimin on AMPK Activation and Gene Expression
| Cell Type | Imeglimin Concentration | Observed Effect | Reference |
| HepG2 cells | Not specified | Activated AMPK (potency smaller than metformin).[8] Upregulated expression of genes for complex I and III.[8][10] | [8],[10] |
| Mouse primary hepatocytes | Not specified | Activated AMPK (potency smaller than metformin).[8] | [8] |
Table 4: Effect of Imeglimin on Reactive Oxygen Species (ROS) Production
| Cell Type | Condition | Imeglimin Concentration | Observed Effect | Reference |
| H9c2 cardiomyoblasts | High Glucose | 2 mM | Markedly reduced total and mitochondrial ROS levels. | |
| IMS32 Schwann cells | High/Low Glucose | 100 µM | Reduced elevated mitochondrial ROS.[5] | [5] |
| High-Glucose-Stimulated BV2 Microglia | High Glucose | 500 µM | Significantly reduced intercellular ROS levels.[11] | [11] |
Experimental Protocols
Mitochondrial Respiration Assay using Extracellular Flux Analyzer
This protocol is for assessing the effect of Imeglimin on mitochondrial respiration in cultured cells, such as HepG2, using a Seahorse XF Analyzer.
Materials:
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant Solution
-
Assay Medium (e.g., DMEM without sodium bicarbonate, supplemented with glucose, pyruvate, and glutamine)
-
Oligomycin (ATP synthase inhibitor)
-
FCCP (uncoupling agent)
-
Rotenone/Antimycin A (Complex I and III inhibitors)
-
This compound stock solution
Procedure:
-
Cell Seeding: Seed cells (e.g., HepG2) in a Seahorse XF cell culture microplate at an appropriate density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with various concentrations of this compound for the desired duration (e.g., 3 hours).[8]
-
Assay Preparation:
-
One hour before the assay, replace the culture medium with pre-warmed assay medium.
-
Incubate the cells at 37°C in a non-CO2 incubator for 1 hour.
-
Hydrate the sensor cartridge with Seahorse XF Calibrant solution and incubate at 37°C in a non-CO2 incubator.
-
-
Seahorse XF Analyzer Assay:
-
Load the prepared sensor cartridge with oligomycin, FCCP, and rotenone/antimycin A in the appropriate injection ports.
-
Place the cell culture microplate in the Seahorse XF Analyzer.
-
Run the mitochondrial stress test protocol, which measures basal oxygen consumption rate (OCR), ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.
-
-
Data Analysis: Normalize the OCR data to cell number or protein concentration. Analyze the changes in the different respiratory parameters in Imeglimin-treated cells compared to vehicle-treated controls.
Glucose-Stimulated Insulin Secretion (GSIS) Assay from Isolated Islets
This protocol describes the measurement of insulin secretion from isolated pancreatic islets in response to glucose, and the modulatory effect of Imeglimin.
Materials:
-
Krebs-Ringer Bicarbonate Buffer (KRBB) with low glucose (e.g., 2.8 mM)
-
KRBB with high glucose (e.g., 16.7 mM)
-
This compound stock solution
-
Collagenase for islet isolation
-
Ficoll gradient for islet purification
-
Insulin ELISA kit
Procedure:
-
Islet Isolation and Culture: Isolate pancreatic islets from rodents using collagenase digestion followed by Ficoll gradient purification. Culture the isolated islets overnight to allow recovery.
-
Pre-incubation: Hand-pick islets and place them in groups (e.g., 6 islets per well) in a multi-well plate. Pre-incubate the islets in KRBB with low glucose for 1-2 hours at 37°C.
-
GSIS Assay:
-
Sample Collection and Analysis:
-
Collect the supernatant from each well.
-
Measure the insulin concentration in the supernatant using an insulin ELISA kit.
-
-
Data Analysis: Express the results as insulin secreted (e.g., ng/islet/hour) and compare the effects of Imeglimin on insulin secretion at low and high glucose concentrations.
AMPK Activation Assay by Western Blot
This protocol details the detection of phosphorylated (activated) AMPK in cell lysates.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-AMPKα (Thr172) and anti-total-AMPKα
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment: Culture cells (e.g., HepG2) to 70-80% confluency. Treat the cells with this compound at various concentrations and time points.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.
-
Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-AMPKα antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with the anti-total-AMPKα antibody as a loading control.
-
Data Analysis: Quantify the band intensities using densitometry software. Express the results as the ratio of phosphorylated AMPK to total AMPK.
Signaling Pathways and Experimental Workflows
References
- 1. Imeglimin – Current Development and Future Potential in Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of action of Imeglimin: A novel therapeutic agent for type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of imeglimin on mitochondrial function, AMPK activity, and gene expression in hepatocytes | 神戸大学学術成果リポジトリ Kernel [da.lib.kobe-u.ac.jp]
- 4. Glucose-Lowering Effects of Imeglimin and Its Possible Beneficial Effects on Diabetic Complications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Imeglimin amplifies glucose-stimulated insulin release from diabetic islets via a distinct mechanism of action | PLOS One [journals.plos.org]
- 7. Imeglimin lowers glucose primarily by amplifying glucose-stimulated insulin secretion in high-fat-fed rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Imeglimin enhances glucagon secretion through an indirect mechanism and improves fatty liver in high-fat, high-sucrose diet-fed mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of imeglimin on mitochondrial function, AMPK activity, and gene expression in hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Application Note: Quantification of Imeglimin Hydrochloride in Pharmaceutical Formulations using a Stability-Indicating RP-HPLC Method
Audience: This document is intended for researchers, scientists, and drug development professionals involved in the quality control and analysis of Imeglimin hydrochloride.
Introduction: this compound is an oral antidiabetic agent, the first in the "glimin" class of drugs, which targets mitochondrial bioenergetics. It improves glucose-stimulated insulin secretion and enhances insulin sensitivity. To ensure the quality and efficacy of pharmaceutical products containing Imeglimin, a reliable and validated analytical method for its quantification is crucial. This application note details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of this compound in bulk and tablet dosage forms. The method is validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3][4]
Experimental Protocols
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is suitable for this method. The following conditions have been found to provide optimal separation and quantification of this compound.
| Parameter | Condition |
| HPLC System | Quaternary gradient HPLC system with UV-Vis Detector |
| Column | C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Phosphate Buffer: Acetonitrile (80:20, v/v), pH 4.2 |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Detection Wavelength | 241 nm[5][6][7] |
| Column Temperature | Ambient |
| Run Time | Approximately 10 minutes |
Preparation of Solutions
2.1. Mobile Phase Preparation: Prepare a phosphate buffer by dissolving appropriate amounts of monosodium phosphate and disodium phosphate in HPLC grade water to achieve the desired concentration and adjust the pH to 4.2 with phosphoric acid.[7] Mix the phosphate buffer and acetonitrile in a ratio of 80:20 (v/v). Filter the mobile phase through a 0.45 µm membrane filter and degas by sonication for 15 minutes.
2.2. Standard Stock Solution Preparation (1000 µg/mL): Accurately weigh about 50 mg of this compound working standard and transfer it to a 50 mL volumetric flask.[7] Add approximately 35 mL of the diluent (Water:Methanol, 80:20 v/v) and sonicate for 10 minutes to dissolve the standard completely.[8] Make up the volume to 50 mL with the diluent to obtain a concentration of 1000 µg/mL.[7]
2.3. Preparation of Working Standard Solutions: From the standard stock solution, prepare a series of working standard solutions by appropriate dilution with the diluent to achieve concentrations in the range of 5-50 µg/mL.[7]
2.4. Sample Preparation (from Tablets): Weigh and finely powder 20 tablets. Transfer a quantity of the powder equivalent to 50 mg of this compound into a 50 mL volumetric flask.[2] Add about 35 mL of the mobile phase and sonicate for 15 minutes to ensure complete dissolution of the drug.[2] Make up the volume to 50 mL with the mobile phase. Filter the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.[1] Further dilute the filtered solution with the mobile phase to obtain a final concentration within the linearity range of the method.
Method Validation Summary
The described RP-HPLC method was validated for specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness as per ICH guidelines.
| Validation Parameter | Result |
| Specificity | The method is specific, with no interference from excipients. |
| Linearity Range | 5 - 50 µg/mL[7] |
| Correlation Coefficient (R²) | > 0.999[4][8] |
| Accuracy (% Recovery) | 98.62% - 100.34%[5][7] |
| Precision (%RSD) | < 2%[2][8] |
| Limit of Detection (LOD) | 0.577 µg/mL[5][6] |
| Limit of Quantification (LOQ) | 1.750 µg/mL[5][6] |
| Retention Time | Approximately 2.5 minutes[5][6][7] |
Forced Degradation Studies
To establish the stability-indicating nature of the method, forced degradation studies were performed on the this compound standard. The drug was subjected to acidic, basic, oxidative, thermal, and photolytic stress conditions.
| Stress Condition | Observation |
| Acid Degradation (0.1N HCl) | Degradation observed |
| Base Degradation (0.1N NaOH) | Degradation observed[7] |
| Oxidative Degradation (3% H₂O₂) | Degradation observed[7] |
| Thermal Degradation (80°C for 48h) | No significant degradation[7] |
| Photolytic Degradation (Sunlight for 2 days) | No significant degradation[7] |
The method was able to effectively separate the main peak of this compound from the peaks of the degradation products, confirming its stability-indicating capability.
Experimental Workflow and Logical Relationships
Caption: Experimental workflow for the quantification of this compound using RP-HPLC.
Signaling Pathway (Illustrative)
While this compound's mechanism of action involves complex mitochondrial pathways rather than a classical signaling cascade, the following diagram illustrates the logical relationship of its key effects leading to improved glucose homeostasis.
Caption: Logical flow of this compound's mechanism of action.
The developed and validated stability-indicating RP-HPLC method is simple, rapid, accurate, and precise for the quantification of this compound in pharmaceutical dosage forms. The method can be effectively used for routine quality control analysis and to monitor the stability of this compound in various formulations.
References
- 1. jneonatalsurg.com [jneonatalsurg.com]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. ajprd.com [ajprd.com]
- 4. Analytical Method Development and Validation of Stability Indicating RP-HPLC Method For this compound [zenodo.org]
- 5. journalcsij.com [journalcsij.com]
- 6. Stability Indicating RP-HPLC Method Development and Validation for Imeglimin HCL in Pharmaceutical Dosage form | Semantic Scholar [semanticscholar.org]
- 7. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 8. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
Application Notes and Protocols for Imeglimin Hydrochloride Clinical Trials in Diabetic Patients
For Researchers, Scientists, and Drug Development Professionals
Application Note: Imeglimin Hydrochloride for Type 2 Diabetes Mellitus
Introduction
Imeglimin is a first-in-class oral antihyperglycemic agent belonging to a new chemical class, the Glimins (tetrahydrotriazine compounds).[1][2] It is designed to target the key pathophysiological defects of type 2 diabetes (T2D).[1] Clinical trials have demonstrated that Imeglimin provides significant glucose-lowering effects with a favorable safety and tolerability profile, making it a valuable therapeutic option as both a monotherapy and an add-on to other antidiabetic agents.[1][3] Its unique mechanism of action, which differs from other major therapeutic classes, suggests potential for use in combination therapies.[2]
Mechanism of Action
Imeglimin exhibits a dual mechanism of action, targeting both insulin secretion from pancreatic β-cells and insulin sensitivity in peripheral tissues like the liver and skeletal muscle.[1][2][4] The core of its action lies in modulating mitochondrial bioenergetics.[5]
-
Pancreatic β-Cell Function: Imeglimin enhances glucose-stimulated insulin secretion (GSIS).[4][6] It achieves this by improving mitochondrial function within the β-cells, leading to increased ATP generation and NAD+ synthesis.[1][4] This process helps preserve β-cell mass and protects them from apoptosis induced by glucotoxicity.[5]
-
Insulin Sensitivity: Imeglimin improves insulin action in the liver and skeletal muscle.[6][7] It has been shown to decrease hepatic glucose production and increase muscle glucose uptake.[7]
-
Mitochondrial Level: At the molecular level, Imeglimin partially inhibits mitochondrial respiratory chain Complex I while restoring the activity of deficient Complex III.[1][4] This rebalances the respiratory chain, reduces the production of reactive oxygen species (ROS), and prevents the opening of the mitochondrial permeability transition pore, thereby protecting cells from oxidative stress and death.[4][6][7]
Data Presentation: Pharmacokinetics, Efficacy, and Safety
Quantitative data from various clinical trials are summarized below. These tables provide key parameters for designing and evaluating new clinical studies.
Table 1: Pharmacokinetic Parameters of Imeglimin in Humans
| Parameter | Value | Reference |
|---|---|---|
| Absorption | ||
| Bioavailability | Good (50-80% in preclinical species) | [8] |
| Tmax (Time to Peak) | ~4 hours | [2] |
| Absorption Mechanism | Passive and Active (saturable) transport | [8] |
| Food Effect | Insensitive to food intake | [9] |
| Distribution | ||
| Plasma Protein Binding | Low (1.2% - 6.4%) | [10][11] |
| Distribution | Rapid and large distribution to organs | [8][9] |
| Metabolism | ||
| Extent | Low; primarily excreted unchanged | [8][9] |
| Main Circulating Entity | Unchanged Imeglimin | [8] |
| Elimination | ||
| Half-life (t½) | 9.0 - 20.2 hours | [9][12] |
| Route of Elimination | Primarily renal (unchanged in urine) | [8][9] |
| Renal Clearance | Higher than creatinine clearance (active secretion) | [8] |
| Special Populations | ||
| Renal Impairment | Dosage adjustment required for moderate/severe cases | [9] |
| Hepatic Impairment | No influence from mild/moderate impairment |[9] |
Table 2: Summary of Efficacy Data from Key Clinical Trials
| Trial / Study | Treatment Group | Duration | Baseline HbA1c (%) | Placebo-Adjusted HbA1c Reduction (%) | Key Findings & Reference |
|---|---|---|---|---|---|
| Phase 2b (Japan) | Imeglimin 1000 mg BID | 24 Weeks | ~8.1 | -0.94% | Dose-ranging study; 1000 mg BID selected for Phase 3.[13] |
| Phase 2b (Caucasian) | Imeglimin 1500 mg BID | 18 Weeks | ~7.8 | -0.62% | Improved glucose tolerance, insulin secretion, and sensitivity.[14] |
| TIMES 1 (Japan) | Imeglimin 1000 mg BID | 24 Weeks | ~8.2 | -0.87% | Confirmed efficacy and safety of monotherapy.[15] |
| TIMES 2 (Japan) | Add-on to DPP4-I | 52 Weeks | N/A | -0.92% (net reduction) | Long-term safety and efficacy as add-on therapy.[3] |
| TIMES 3 (Japan) | Add-on to Insulin | 16 Weeks | ~8.7 | -0.60% | Effective in combination with insulin without increasing hypoglycemia.[16] |
| Phase II | Add-on to Sitagliptin | 12 Weeks | N/A | -0.73% | Showed incremental efficacy with sitagliptin.[17] |
| Meta-Analysis | Imeglimin vs. Placebo | Various | N/A | Statistically Significant | Superior to placebo for HbA1c and FPG reduction.[18] |
Table 3: Summary of Safety and Tolerability Profile
| Adverse Event Profile | Details | Reference |
|---|---|---|
| Overall Incidence | Generally well-tolerated. Most treatment-emergent adverse events (TEAEs) were mild to moderate. | [3][14] |
| Hypoglycemia | Low risk of hypoglycemia, with rates comparable to placebo. | [1][13] |
| Gastrointestinal Events | A small increase in mild GI events (e.g., diarrhea, nausea) was observed, sometimes dose-dependently. | [13] |
| Weight Gain | No significant weight gain; generally weight-neutral. | [19][20] |
| Cardiovascular Safety | No major adverse cardiovascular events have been clearly associated with Imeglimin. | [15] |
| Laboratory Values | No clinically significant changes in ECG, vital signs, or other laboratory tests were noted. |[3] |
Protocols for Clinical Evaluation of Imeglimin
Phase III Clinical Trial Workflow
This protocol outlines a typical workflow for a Phase III, randomized, double-blind, placebo-controlled trial to evaluate the efficacy and safety of Imeglimin in patients with T2D.
Protocol: Hyperinsulinemic-Euglycemic Clamp Study
Objective: To assess whole-body insulin sensitivity by measuring the glucose infusion rate (GIR) required to maintain euglycemia under hyperinsulinemic conditions. This is considered the "gold standard" for evaluating insulin action.[21]
2.1 Patient Preparation:
-
Patients should maintain their usual diet, consuming at least 150g of carbohydrates daily for 3 days prior to the study.
-
Patients will be admitted to the clinical research unit the evening before the clamp.
-
An overnight fast of 8-10 hours is required. Water is permitted.
-
Strenuous exercise should be avoided for 24 hours before the study.
2.2 Procedure:
-
On the morning of the study, insert two intravenous (IV) catheters: one in an antecubital vein for infusions (insulin, glucose) and another in a contralateral hand or wrist vein for blood sampling. The sampling hand is kept in a heated box (~55-60°C) to arterialize the venous blood.
-
Begin a primed-continuous infusion of human insulin (e.g., 40 mU/m²/min).[22]
-
Simultaneously, begin a variable infusion of 20% dextrose.
-
Monitor blood glucose every 5-10 minutes from the arterialized venous line.
-
Adjust the rate of the dextrose infusion to clamp and maintain blood glucose at a target euglycemic level (e.g., 90 mg/dL).
-
The clamp is typically run for 2-3 hours to achieve steady-state conditions.[23]
2.3 Data Collection and Analysis:
-
The primary outcome is the glucose infusion rate (GIR) during the last 30-60 minutes of the clamp, once a steady state of glucose infusion and euglycemia is achieved.
-
GIR is expressed as mg of glucose per kg of body weight (or lean body mass) per minute (mg/kg/min).
-
A higher GIR indicates greater insulin sensitivity.
-
Blood samples can also be collected for insulin, C-peptide, and other metabolic markers.
Protocol: Mixed-Meal Tolerance Test (MMTT)
Objective: To provide a physiological assessment of β-cell function, postprandial glucose control, and the incretin effect in response to a standardized meal.[24]
3.1 Patient Preparation:
-
Follow the same dietary and fasting preparations as for the clamp study.
-
Discontinue any medications that could interfere with the test, as per the study-specific protocol.
3.2 Procedure:
-
Insert an IV catheter for blood sampling.
-
Obtain baseline fasting blood samples (e.g., at -30, -15, and 0 minutes).[25]
-
The patient consumes a standardized liquid meal (e.g., Boost®, Ensure®) within 5-10 minutes. The meal should have a specified macronutrient content (e.g., 470 kcal: ~66% carbohydrate, 18% fat, 16% protein).[25]
-
Collect venous blood samples at specified intervals post-meal: typically 15, 30, 60, 90, 120, and 180 minutes.[25][26]
3.3 Data Collection and Analysis:
-
Analytes: Measure glucose, insulin, C-peptide, and glucagon at each time point.
-
Primary Endpoints:
-
Area Under the Curve (AUC): Calculate the AUC for glucose, insulin, and C-peptide over the test duration (e.g., AUC₀₋₁₈₀ min).
-
Peak Concentrations (Cmax): Determine the maximum concentration of each analyte.
-
-
Indices of β-cell Function:
-
Insulinogenic Index: Calculated as the change in insulin divided by the change in glucose from 0 to 30 minutes (ΔI₃₀/ΔG₃₀).
-
C-peptide/Glucose Ratio: The ratio of the C-peptide AUC to the glucose AUC provides a measure of β-cell responsiveness.[14]
-
-
Indices of Insulin Sensitivity:
-
Matsuda Index: A composite index of whole-body insulin sensitivity derived from MMTT glucose and insulin values.
-
Protocol: Assessment of Mitochondrial Function
Objective: To explore the mechanistic effects of Imeglimin on mitochondrial health, a key target of the drug.[27]
4.1 Sample Collection:
-
Peripheral blood mononuclear cells (PBMCs) are isolated from whole blood collected in heparinized tubes at baseline and post-treatment.
-
Skeletal muscle biopsies can be considered in smaller, more intensive mechanistic studies to directly assess mitochondrial function in a key target tissue.
4.2 Procedure (using PBMCs):
-
Mitochondrial DNA (mtDNA) Copy Number:
-
Extract total DNA from isolated PBMCs.
-
Perform quantitative polymerase chain reaction (qPCR) to determine the relative copy number of a mitochondrial gene (e.g., MT-ND1) compared to a single-copy nuclear gene (e.g., B2M).[28]
-
An increase in the mtDNA/nDNA ratio suggests an improvement in mitochondrial biogenesis or health.[27][29]
-
-
High-Resolution Respirometry:
-
Use an instrument like the Oroboros Oxygraph-2k to measure oxygen consumption rates in intact or permeabilized PBMCs.
-
Assess various mitochondrial respiratory states by sequentially adding substrates and inhibitors for different respiratory chain complexes (e.g., malate, pyruvate, ADP, succinate, rotenone, antimycin A).
-
This allows for the detailed evaluation of Complex I- and Complex II-linked respiration, ATP production, and respiratory control ratios.
-
4.3 Data Collection and Analysis:
-
mtDNA Copy Number: The relative change in mtDNA copy number from baseline to the end of treatment is the primary outcome. A negative correlation between the change in mtDNA and the change in HbA1c can link mitochondrial improvement to glycemic control.[28]
-
Respirometry: Compare oxygen flux rates under different respiratory states between baseline and post-treatment, and between the Imeglimin and placebo groups. Key parameters include routine respiration, leak respiration, and electron transport system capacity.
References
- 1. Mechanism of action of Imeglimin: A novel therapeutic agent for type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Imeglimin: features of the mechanism of action and potential benefits | Kuznetsov | Problems of Endocrinology [probl-endojournals.ru]
- 3. Long-term safety and efficacy of imeglimin as monotherapy or in combination with existing antidiabetic agents in Japanese patients with type 2 diabetes (TIMES 2): A 52-week, open-label, multicentre phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanism of action of Imeglimin: A novel therapeutic agent for type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Glucose-Lowering Effects of Imeglimin and Its Possible Beneficial Effects on Diabetic Complications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. diabetesjournals.org [diabetesjournals.org]
- 8. In Vitro Investigation, Pharmacokinetics, and Disposition of Imeglimin, a Novel Oral Antidiabetic Drug, in Preclinical Species and Humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Imeglimin: A Clinical Pharmacology Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Imeglimin population pharmacokinetics and dose adjustment predictions for renal impairment in Japanese and Western patients with type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Phase 2 trial with imeglimin in patients with Type 2 diabetes indicates effects on insulin secretion and sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Safety and Efficacy of Imeglimin for Type 2 Diabetes Mellitus in Patients With Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Imeglimin/insulin combo in Japanese patients with type 2 diabetes results [clinicaltrialsarena.com]
- 17. Poxel’s Anti-diabetic Imeglimin Shows Significant Clinical Benefits in Type 2 Diabetes when Added to Sitagliptin | Poxel SA [poxelpharma.com]
- 18. Efficacy and safety of imeglimin in patients with type 2 diabetes mellitus: A systematic review and meta-analysis of randomized clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. droracle.ai [droracle.ai]
- 20. Safety and Efficacy of Imeglimin in Type 2 Diabetes Individuals with Metformin Intolerance: A Case-Control Study | Agrawal | Clinical Diabetology [journals.viamedica.pl]
- 21. Hyperinsulinemic-euglycemic clamps in conscious, unrestrained mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Hyperinsulinemic euglycemic clamp (HEC) studies [bio-protocol.org]
- 23. mmpc.org [mmpc.org]
- 24. prosciento.com [prosciento.com]
- 25. diabetesjournals.org [diabetesjournals.org]
- 26. Lessons From the Mixed-Meal Tolerance Test: Use of 90-minute and fasting C-peptide in pediatric diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Effect of Imeglimin on mitochondrial function in patients with type 2 diabetes mellitus: a prospective cohort study - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Frontiers | Effect of Imeglimin on mitochondrial function in patients with type 2 diabetes mellitus: a prospective cohort study [frontiersin.org]
- 29. Effect of Imeglimin on mitochondrial function in patients with type 2 diabetes mellitus: a prospective cohort study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Western Blot Analysis of Insulin Signaling Pathways Affected by Imeglimin Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imeglimin hydrochloride is a novel oral antihyperglycemic agent that has demonstrated efficacy in improving glycemic control in type 2 diabetes. Its mechanism of action is unique, targeting mitochondrial bioenergetics to address the dual defects of insulin resistance and deficient insulin secretion.[1][2][3][4] Imeglimin has been shown to enhance insulin signaling in key metabolic tissues such as the liver and skeletal muscle.[1][5][6] This document provides detailed protocols for the use of Western blot analysis to investigate the effects of Imeglimin on key proteins within the insulin signaling pathway, including AKT and AMP-activated protein kinase (AMPK), and the translocation of glucose transporter 4 (GLUT4).
The insulin signaling pathway is a complex cascade of intracellular events initiated by the binding of insulin to its receptor. This leads to the phosphorylation and activation of downstream targets, including the Phosphoinositide 3-kinase (PI3K)/AKT pathway, which is central to mediating most of the metabolic actions of insulin, such as glucose uptake and glycogen synthesis. Another key regulator of cellular energy homeostasis is AMPK, which, when activated, can also promote glucose uptake and fatty acid oxidation.
Western blotting is a powerful technique to detect and quantify changes in the expression and phosphorylation status of these key signaling proteins, providing insights into the molecular mechanisms of Imeglimin's insulin-sensitizing effects.
Data Presentation
The following tables summarize quantitative data from preclinical studies on the effect of this compound on key insulin signaling proteins as determined by Western blot analysis.
Table 1: Effect of Imeglimin on AKT (PKB) Phosphorylation in High-Fat, High-Sucrose Diet (HFHSD) Fed Mice
| Tissue | Treatment Group | Fold Change in p-AKT/AKT Ratio vs. HFHSD Control | Reference |
| Liver | HFHSD + Imeglimin | +157% | [6] |
| Skeletal Muscle | HFHSD + Imeglimin | +198% | [6] |
Table 2: Effect of Imeglimin on AMPKα and ACC Phosphorylation in Mouse Primary Hepatocytes (3-hour treatment)
| Analyte | Imeglimin Concentration | Fold Change in Phosphorylation Ratio (vs. Vehicle) |
| p-AMPKα (Thr172) / AMPKα | 0.1 mmol/L | ~1.2 |
| 1 mmol/L | ~1.5 | |
| 3 mmol/L | ~1.8 | |
| 10 mmol/L | ~2.0 | |
| p-ACC / ACC | Not specified in primary hepatocytes | - |
Note: Data for p-ACC/ACC in primary hepatocytes was not explicitly provided in the referenced study, however, the study did show a concentration-dependent increase in p-ACC/ACC in HepG2 cells.
Table 3: Effect of Imeglimin on GLUT4 Translocation to the Plasma Membrane
| Tissue/Cell Type | Treatment Group | Fold Change in Plasma Membrane GLUT4 (vs. Control) | Reference |
| Skeletal Muscle / Adipocytes | Imeglimin | Data not currently available in the reviewed literature. |
While an improvement in insulin resistance by Imeglimin is expected to enhance GLUT4 translocation, quantitative Western blot data to confirm this is not yet available in the public domain.[4] A detailed protocol to assess this is provided below.
Signaling Pathways and Experimental Workflow
Caption: Insulin signaling pathway modulated by this compound.
Caption: General workflow for Western blot analysis.
Experimental Protocols
Protocol 1: Analysis of AKT and AMPK Phosphorylation in Cell Culture
1. Cell Culture and Treatment: a. Culture appropriate cells (e.g., L6 myotubes, HepG2 hepatocytes, or 3T3-L1 adipocytes) to 70-80% confluency in standard growth medium. b. For differentiation of L6 myoblasts to myotubes or 3T3-L1 preadipocytes to adipocytes, follow established protocols. c. Serum-starve the cells for 4-6 hours prior to treatment to reduce basal signaling. d. Treat cells with varying concentrations of this compound (e.g., 10 µM, 50 µM, 100 µM) or vehicle control for a specified time (e.g., 1, 3, 6, or 24 hours). e. For insulin stimulation, add insulin (e.g., 100 nM) for the last 15-30 minutes of the Imeglimin treatment period.
2. Protein Extraction (Whole Cell Lysate): a. After treatment, wash cells twice with ice-cold Phosphate Buffered Saline (PBS). b. Lyse cells on ice with RIPA buffer (Radioimmunoprecipitation assay buffer) supplemented with protease and phosphatase inhibitor cocktails. c. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. d. Incubate on ice for 30 minutes with periodic vortexing. e. Centrifuge at 14,000 x g for 15 minutes at 4°C. f. Collect the supernatant (whole-cell lysate) and store at -80°C.
3. Protein Quantification: a. Determine the protein concentration of each lysate using a BCA (Bicinchoninic acid) or Bradford protein assay according to the manufacturer's instructions.
4. Western Blotting: a. Prepare protein samples by mixing the lysate with Laemmli sample buffer and boiling at 95-100°C for 5 minutes. b. Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-PAGE gel (e.g., 10% acrylamide). c. Perform electrophoresis to separate proteins by size. d. Transfer the separated proteins to a PVDF (Polyvinylidene difluoride) or nitrocellulose membrane. e. Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding. f. Incubate the membrane with primary antibodies against the phosphorylated and total forms of the target proteins (e.g., rabbit anti-p-AKT Ser473, rabbit anti-AKT, rabbit anti-p-AMPK Thr172, rabbit anti-AMPK) overnight at 4°C with gentle agitation. g. Wash the membrane three times with TBST for 10 minutes each. h. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) for 1 hour at room temperature. i. Wash the membrane again three times with TBST for 10 minutes each. j. Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system. k. For quantification, measure the band intensity using densitometry software. Normalize the intensity of the phosphorylated protein band to the corresponding total protein band.
Protocol 2: Analysis of GLUT4 Translocation to the Plasma Membrane
1. Cell Culture and Treatment: a. Follow the same cell culture and treatment procedures as in Protocol 1, using an appropriate cell line (e.g., L6 myotubes or 3T3-L1 adipocytes).
2. Plasma Membrane Fractionation: a. After treatment, wash cells twice with ice-cold PBS. b. Scrape cells into a homogenization buffer (e.g., 20 mM Tris-HCl pH 7.4, 250 mM sucrose, 1 mM EDTA, supplemented with protease and phosphatase inhibitors). c. Homogenize the cells using a Dounce homogenizer or by passing them through a fine-gauge needle. d. Centrifuge the homogenate at a low speed (e.g., 1,000 x g) for 10 minutes at 4°C to pellet nuclei and unbroken cells. e. Transfer the supernatant to an ultracentrifuge tube and centrifuge at a high speed (e.g., 100,000 x g) for 1 hour at 4°C to pellet the total membrane fraction. f. The resulting supernatant is the cytosolic fraction. The pellet contains the plasma membrane and other cellular membranes. g. Resuspend the membrane pellet in a suitable buffer for further analysis.
3. Western Blotting for GLUT4: a. Quantify the protein concentration of the membrane fraction. b. Perform Western blotting as described in Protocol 1, loading equal amounts of protein from the plasma membrane fractions. c. Use a primary antibody specific for GLUT4. d. To ensure equal loading of the plasma membrane fraction, probe the membrane with an antibody against a plasma membrane marker protein (e.g., Na+/K+-ATPase). e. Quantify the GLUT4 band intensity and normalize it to the plasma membrane marker.
Conclusion
The protocols and data presented in these application notes provide a framework for researchers to investigate the effects of this compound on key components of the insulin signaling pathway using Western blot analysis. By quantifying the changes in protein phosphorylation and translocation, a deeper understanding of Imeglimin's molecular mechanism of action can be achieved, aiding in the development and characterization of this novel therapeutic agent for type 2 diabetes.
References
- 1. Mechanism of action of Imeglimin: A novel therapeutic agent for type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mechanism of action of Imeglimin: A novel therapeutic agent for type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Glucose-Lowering Effects of Imeglimin and Its Possible Beneficial Effects on Diabetic Complications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Imeglimin: features of the mechanism of action and potential benefits | Kuznetsov | Problems of Endocrinology [probl-endojournals.ru]
- 6. diabetesjournals.org [diabetesjournals.org]
Troubleshooting & Optimization
Overcoming solubility issues of Imeglimin hydrochloride in experimental buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with Imeglimin hydrochloride in experimental buffers.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility profile of this compound?
A1: this compound is a white crystalline powder with good solubility in aqueous solutions and some organic solvents.[1] Its solubility is pH-dependent, with higher solubility observed in acidic conditions.[2] It is freely soluble in water and solvents like DMSO and ethanol.[1][3]
Q2: I am observing precipitation when preparing my this compound solution. What should I do?
A2: Precipitation can occur due to several factors, including buffer composition, pH, and concentration. If you observe precipitation, consider the following troubleshooting steps:
-
pH Adjustment: this compound's solubility is highest in acidic buffers (pH 4-6).[2] Ensure the pH of your buffer is within this optimal range.
-
Sonication and Heating: Gentle sonication or warming of the solution can aid in dissolution.[4] However, be cautious with temperature to avoid degradation.
-
Co-solvents: For certain applications, the use of a small percentage of an organic co-solvent like DMSO or ethanol may be necessary to maintain solubility at higher concentrations.[3][5] Start with a low percentage (e.g., 1-5% DMSO) and gradually increase if needed, keeping in mind the tolerance of your experimental system to the co-solvent.
Q3: What is the stability of this compound in solution?
A3: this compound is chemically stable within a pH range of 4.5 to 7.4.[2] Stock solutions prepared in appropriate buffers can be stable for a short period under proper storage conditions. For long-term storage, it is recommended to store solutions at 2-8°C.[2] One study indicated that a drug solution remained stable for up to two days under refrigerated conditions.
Quantitative Solubility Data
The following table summarizes the reported solubility of this compound in various solvents.
| Solvent | Solubility | Reference(s) |
| Water | ≥62.7 mg/mL | [3] |
| Water | ≥50 mg/mL | [6] |
| Phosphate Buffered Saline (PBS) | 100 mg/mL | [4] |
| Dimethyl Sulfoxide (DMSO) | ≥29.9 mg/mL | [3] |
| Dimethyl Sulfoxide (DMSO) | 25 mg/mL | [6] |
| Ethanol (EtOH) | ≥50.3 mg/mL | [3] |
| Methanol | Soluble | [1] |
| Acetone | Freely Soluble | [1] |
| Ethyl Acetate | Sparingly Soluble | [1] |
Experimental Protocols
Protocol for Preparing a 100 mM Stock Solution of this compound in PBS (pH 7.4)
This protocol provides a step-by-step guide for preparing a high-concentration stock solution of this compound in a commonly used physiological buffer.
Materials:
-
This compound powder (Molecular Weight: 191.66 g/mol )[1]
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Sterile conical tubes
-
Vortex mixer
-
Sterile filter (0.22 µm)
Procedure:
-
Calculate the required mass: To prepare 10 mL of a 100 mM stock solution, calculate the mass of this compound needed:
-
Mass (g) = 0.1 L * 0.1 mol/L * 191.66 g/mol = 0.19166 g (or 191.66 mg)
-
-
Weigh the compound: Accurately weigh 191.66 mg of this compound powder and transfer it to a sterile 15 mL conical tube.
-
Add PBS: Add approximately 8 mL of PBS (pH 7.4) to the conical tube.
-
Dissolve the compound: Tightly cap the tube and vortex thoroughly. If the compound does not dissolve completely, gentle warming in a water bath (not exceeding 37°C) or brief sonication can be applied.[4]
-
Adjust the final volume: Once the solid is completely dissolved, add PBS to bring the final volume to 10 mL.
-
Sterile filter: For cell-based assays, sterile filter the solution using a 0.22 µm syringe filter into a new sterile tube.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or 2-8°C for short-term use.[2]
Visualizations
Experimental Workflow: Preparing this compound Solution
Caption: Workflow for preparing this compound solutions.
Signaling Pathway: Imeglimin's Mechanism of Action
Caption: Imeglimin's signaling pathway and mechanism of action.
References
Technical Support Center: Optimizing Imeglimin Hydrochloride Dosage for In Vivo Rodent Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Imeglimin hydrochloride dosage for in vivo rodent studies.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dose of this compound for in vivo rodent studies?
A common and effective oral dose of this compound observed in several studies with rat models of type 2 diabetes is 150 mg/kg, administered twice daily (BID).[1][2][3] For mice, a dose of 200 mg/kg has been used.[4] However, the optimal dose can depend on the specific rodent model and the experimental endpoint.
Q2: What is the mechanism of action of this compound?
This compound has a dual mechanism of action. It improves glucose homeostasis by both enhancing glucose-stimulated insulin secretion (GSIS) from pancreatic β-cells and by improving insulin sensitivity in the liver and skeletal muscle.[5][6][7] At the cellular level, it modulates mitochondrial function, leading to improved energy metabolism.[8][9]
Q3: How should this compound be formulated for oral administration in rodents?
This compound is a water-soluble white crystalline powder.[10][11] For oral gavage in rodent studies, it is commonly formulated as a suspension in 0.5% methylcellulose.[2][3]
Q4: What are the pharmacokinetic properties of this compound in rodents?
Imeglimin is absorbed through both passive and active transport mechanisms in the intestine.[12][13] Its absorption can become saturated at higher doses.[12][13] It exhibits low plasma protein binding and is primarily excreted unchanged in the urine.[12]
Q5: What are the expected effects of this compound on glucose and insulin levels in diabetic rodent models?
In various rodent models of type 2 diabetes, including streptozotocin (STZ)-induced diabetic rats, Goto-Kakizaki (GK) rats, and Zucker diabetic fatty (ZDF) rats, Imeglimin has been shown to improve glucose tolerance, increase glucose-stimulated insulin secretion, and in some models, improve insulin sensitivity.[1][2][5]
Troubleshooting Guides
Issue 1: High variability in blood glucose response between animals.
-
Possible Cause: Inconsistent drug administration.
-
Troubleshooting Step: Ensure accurate and consistent oral gavage technique. Verify the concentration and homogeneity of the Imeglimin suspension before each administration.
-
-
Possible Cause: Animal stress.
-
Troubleshooting Step: Acclimatize animals to handling and the gavage procedure to minimize stress-induced hyperglycemia.
-
-
Possible Cause: Underlying differences in disease progression.
-
Troubleshooting Step: Ensure animals are appropriately randomized into treatment groups based on baseline blood glucose levels and body weight.
-
Issue 2: Lack of a significant glucose-lowering effect.
-
Possible Cause: Suboptimal dosage for the specific rodent model.
-
Troubleshooting Step: Consider a dose-escalation study to determine the optimal dose for your model. Review the literature for doses used in similar models.
-
-
Possible Cause: Insufficient duration of treatment.
-
Troubleshooting Step: Some effects of Imeglimin, particularly on insulin sensitivity, may require a longer treatment period. Consider extending the duration of the study.
-
-
Possible Cause: Issues with the drug formulation.
-
Troubleshooting Step: Confirm the stability and concentration of your this compound formulation. Prepare fresh solutions regularly.
-
Issue 3: Signs of poor tolerability or adverse effects in animals.
-
Possible Cause: High dosage.
-
Troubleshooting Step: While generally well-tolerated, high doses may lead to adverse effects. Monitor animals closely for any signs of distress. If adverse effects are observed, consider reducing the dose. Gastrointestinal side effects have been noted at higher doses in clinical settings.
-
-
Possible Cause: Formulation issues.
-
Troubleshooting Step: Ensure the vehicle (e.g., 0.5% methylcellulose) is well-tolerated by the animals and prepared correctly.
-
Data Presentation
Table 1: Summary of this compound Dosages and Effects in Rodent Models
| Rodent Model | Dosage | Route | Duration | Key Findings | Reference(s) |
| High-Fat-Fed (HFF) Rats | 150 mg/kg BID | Oral Gavage | 2 weeks | Improved glucose tolerance and increased glucose-stimulated insulin secretion. | [1] |
| Zucker Diabetic Fatty (ZDF) Rats | 150 mg/kg BID | Oral Gavage | 5 weeks | Improved glucose tolerance, increased insulin secretion, and preserved β-cell mass. | [2] |
| Streptozotocin (STZ)-induced Diabetic Rats | 150 mg/kg BID | Oral Gavage | 15 days | Improved whole-body insulin sensitivity. | [3] |
| High-Fat High-Sucrose Diet (HFHSD) Mice | 200 mg/kg/day | In feed | 6 weeks | Improved insulin sensitivity. | [5] |
| C57BL/6 and KK-Ay Mice | 200 mg/kg | Oral Gavage | Single dose | Lowered blood glucose and increased plasma insulin during an OGTT. | [4] |
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Gavage
-
Vehicle Preparation: Prepare a 0.5% (w/v) solution of methylcellulose in sterile water. Mix thoroughly until a homogenous suspension is formed.
-
Drug Suspension: Weigh the required amount of this compound powder.
-
Gradually add the this compound powder to the 0.5% methylcellulose vehicle while continuously stirring or vortexing to ensure a uniform suspension.
-
Final Concentration: Adjust the volume with the vehicle to achieve the desired final concentration for dosing (e.g., for a 150 mg/kg dose in a rat receiving 5 mL/kg, the concentration would be 30 mg/mL).
-
Storage: While information on the stability of Imeglimin in methylcellulose is limited, it is best practice to prepare the suspension fresh daily. If short-term storage is necessary, store at 2-8°C and protect from light. Visually inspect for any changes before use.
Protocol 2: Oral Gavage Administration in Rats
-
Animal Handling: Gently restrain the rat to minimize stress.
-
Gavage Needle Insertion: Use a proper-sized, ball-tipped gavage needle. Gently insert the needle into the esophagus and advance it into the stomach.
-
Administration: Slowly administer the prepared this compound suspension. The typical gavage volume for rats is 5-10 mL/kg.
-
Post-Administration Monitoring: Observe the animal for a few minutes after administration to ensure there are no signs of distress or regurgitation.
Mandatory Visualizations
Caption: Dual mechanism of action of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Imeglimin: A New Promising and Effective Weapon in the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iacuc.wsu.edu [iacuc.wsu.edu]
- 4. research.fsu.edu [research.fsu.edu]
- 5. Imeglimin lowers glucose primarily by amplifying glucose-stimulated insulin secretion in high-fat-fed rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ovid.com [ovid.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Mechanism of action of Imeglimin: A novel therapeutic agent for type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Imeglimin – Current Development and Future Potential in Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Imeglimin preserves islet β‐cell mass in Type 2 diabetic ZDF rats - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in Imeglimin hydrochloride experiments
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during in vitro and in vivo experiments with Imeglimin hydrochloride. Our aim is to help you achieve consistent and reliable results in your research.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that may arise during your experiments with this compound.
1. Preparation and Handling of this compound
-
Question: I am observing precipitation of this compound in my stock solution. How can I improve its solubility?
Answer: this compound has good solubility in water and ethanol, and is also soluble in DMSO.[1][2] However, issues can still arise.
-
Troubleshooting Steps:
-
Solvent Choice: For in vitro studies, DMSO is a common solvent. Ensure you are using fresh, anhydrous DMSO as moisture can reduce solubility.[2]
-
Concentration: Prepare stock solutions at a reasonable concentration. For example, a 25 mg/mL stock in DMSO may require ultrasonic treatment to fully dissolve.[1]
-
pH of Media: Imeglimin's stability is pH-dependent, with a stable range of 4.5 to 7.4.[3] Ensure the pH of your final culture medium after adding the Imeglimin stock solution remains within this range to prevent precipitation.
-
Storage: Store stock solutions at -20°C or -80°C for long-term stability.[1] Avoid repeated freeze-thaw cycles.
-
-
-
Question: What is the stability of this compound in aqueous solutions and under different stress conditions?
Answer: this compound is stable in a pH range of 4.5 to 7.4.[3] It is sensitive to light, especially UV light at 254 nm, and can undergo photodegradation.[3] Forced degradation studies show significant degradation under basic and oxidative stress conditions, while it remains relatively stable under acidic, thermal, and photolytic stress.[4][5]
-
Experimental Best Practices:
-
Protect solutions from light by using amber-colored tubes or wrapping them in foil.[3]
-
Prepare fresh dilutions in your experimental buffer or media from a concentrated stock solution shortly before use.
-
If your experimental conditions involve strong oxidizing agents or a basic pH, consider the potential for Imeglimin degradation.
-
-
2. Inconsistent Results in Cell-Based Assays
-
Question: My Glucose-Stimulated Insulin Secretion (GSIS) assay results with Imeglimin are variable. What could be the cause?
Answer: Inconsistent GSIS results can stem from several factors related to the experimental setup and the unique mechanism of Imeglimin. Imeglimin amplifies glucose-stimulated insulin secretion and does not stimulate insulin release in low glucose conditions.[6][7]
-
Troubleshooting Workflow:
Caption: Troubleshooting inconsistent GSIS results.
-
Detailed Checks:
-
Islet/Cell Viability: Ensure consistent islet size and health. Perform a viability test (e.g., trypan blue) before each experiment.
-
Glucose Levels: Precisely control the low and high glucose concentrations in your buffers. The amplifying effect of Imeglimin is dependent on the presence of stimulating levels of glucose.[7]
-
Imeglimin Concentration: Use a consistent and accurate concentration of Imeglimin. A typical in vitro concentration is 100 µM.[5]
-
Incubation Times: Standardize the pre-incubation and stimulation times. Short-term (acute) and longer-term exposure to Imeglimin may yield different results.
-
Assay Controls: Include appropriate positive (e.g., GLP-1) and negative controls in your experimental design.[8]
-
-
-
Question: I am not observing the expected effect of Imeglimin on mitochondrial respiration in my experiments. What should I check?
Answer: Imeglimin modulates mitochondrial function by partially inhibiting Complex I and restoring deficient Complex III activity.[6] Inconsistent results in mitochondrial respiration assays (e.g., Seahorse XF) can be due to several factors.
-
Troubleshooting Workflow:
Caption: Troubleshooting mitochondrial respiration assays.
-
Detailed Checks:
-
Cellular State: Ensure cells are in a healthy, logarithmic growth phase. Over-confluent or stressed cells will have altered mitochondrial function.
-
Assay Media: Use the recommended assay medium (e.g., XF Base Medium) supplemented with appropriate substrates (e.g., glucose, pyruvate, glutamine).
-
Instrument and Reagents: Confirm that the Seahorse instrument is properly calibrated and that all assay reagents (e.g., oligomycin, FCCP, rotenone/antimycin A) are fresh and correctly prepared.
-
Dose and Timing: The effects of Imeglimin on mitochondrial respiration can be dose- and time-dependent. Consider performing a dose-response and time-course experiment to determine the optimal conditions for your cell type.
-
Positive Controls: Use a known mitochondrial modulator, such as metformin, as a positive control to ensure the assay is working as expected.[9]
-
-
Data Presentation: Quantitative Summary
The following tables summarize key quantitative data for this compound from various studies.
Table 1: Solubility of this compound
| Solvent | Solubility | Reference |
| DMSO | ≥29.9 mg/mL | [1][2] |
| Ethanol | ≥50.3 mg/mL | [1] |
| Water | ≥62.7 mg/mL | [1] |
Table 2: Pharmacokinetic Parameters of Imeglimin in Healthy Subjects
| Parameter | Caucasian Subjects | Japanese Subjects | Reference |
| Tmax (hours) | 1 - 3.5 | 1.5 - 3 | [10][11] |
| Elimination Half-life (t½) (hours) | 9.03 - 20.2 | 4.45 - 12 | [10][11] |
Experimental Protocols
1. Glucose-Stimulated Insulin Secretion (GSIS) Assay with Isolated Islets
This protocol is a general guideline and may need optimization for your specific experimental conditions.
-
Islet Isolation: Isolate pancreatic islets from your animal model of choice using a standard collagenase digestion method.
-
Islet Culture: Culture the isolated islets for 24-48 hours in RPMI-1640 medium supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO2 incubator.
-
Pre-incubation: Hand-pick islets of similar size and place them in Krebs-Ringer Bicarbonate (KRB) buffer containing 2.8 mM glucose for 30-60 minutes at 37°C to establish a basal insulin secretion rate.
-
Stimulation:
-
Basal: Incubate a subset of islets in KRB buffer with 2.8 mM glucose.
-
High Glucose: Incubate another subset in KRB buffer with 16.7 mM glucose.
-
Imeglimin Treatment: Incubate islets in KRB buffer with 16.7 mM glucose and the desired concentration of this compound (e.g., 100 µM).
-
Controls: Include a vehicle control (the solvent used for Imeglimin) in both low and high glucose conditions. A positive control such as GLP-1 (e.g., 10 nM) can also be included.
-
-
Sample Collection: After a 60-minute incubation at 37°C, collect the supernatant for insulin measurement.
-
Insulin Measurement: Quantify the insulin concentration in the supernatant using an ELISA kit according to the manufacturer's instructions.
-
Data Normalization: Normalize the insulin secretion data to the total insulin content of the islets or to the DNA content.
2. Mitochondrial Respiration Assay using Seahorse XF Analyzer
This protocol provides a general workflow for assessing the effect of Imeglimin on mitochondrial function in adherent cells.
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at a pre-determined optimal density and allow them to adhere overnight.
-
Imeglimin Treatment: The following day, replace the culture medium with fresh medium containing either vehicle or the desired concentration of Imeglimin and incubate for the desired duration (e.g., 24 hours).
-
Assay Preparation:
-
Hydrate the sensor cartridge of the Seahorse XF plate overnight in XF Calibrant at 37°C in a non-CO2 incubator.
-
Wash the cells with pre-warmed XF assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine).
-
Add fresh XF assay medium to the wells and incubate the plate at 37°C in a non-CO2 incubator for 1 hour to allow for temperature and pH equilibration.
-
-
Mitochondrial Stress Test:
-
Load the injection ports of the sensor cartridge with the mitochondrial stress test compounds: oligomycin, FCCP, and a mixture of rotenone and antimycin A.
-
Place the cell culture microplate in the Seahorse XF Analyzer and run the mitochondrial stress test protocol.
-
-
Data Analysis: Analyze the oxygen consumption rate (OCR) data to determine key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.
Signaling Pathways and Workflows
Imeglimin's Dual Mechanism of Action
Imeglimin improves glycemic control through a dual mechanism: enhancing insulin secretion from pancreatic β-cells and improving insulin sensitivity in the liver and skeletal muscle.[6][8] This is primarily achieved by modulating mitochondrial function.[6][8]
Caption: Imeglimin's dual mechanism of action.
References
- 1. lifetechindia.com [lifetechindia.com]
- 2. selleckchem.com [selleckchem.com]
- 3. ijrpr.com [ijrpr.com]
- 4. diabetesjournals.org [diabetesjournals.org]
- 5. Bot Verification [rasayanjournal.co.in]
- 6. ajprd.com [ajprd.com]
- 7. Mechanism of action of Imeglimin: A novel therapeutic agent for type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Imeglimin amplifies glucose-stimulated insulin release from diabetic islets via a distinct mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of imeglimin on mitochondrial function, AMPK activity, and gene expression in hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ijrti.org [ijrti.org]
- 11. Imeglimin - PMC [pmc.ncbi.nlm.nih.gov]
Improving the stability of Imeglimin hydrochloride in solution for long-term experiments
This technical support center provides researchers, scientists, and drug development professionals with guidance on maintaining the stability of Imeglimin hydrochloride in solution for long-term experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound in solution?
A1: The main factors influencing this compound stability in solution are pH, exposure to oxidative conditions, and light.[1][2] Significant degradation occurs in basic (alkaline) and oxidative environments.[1][3] The compound is sensitive to light, particularly UV light at 254 nm, which can lead to photodegradation.[2] It is relatively stable under thermal, acidic, and photolytic stress conditions.[1]
Q2: What is the optimal pH range for maintaining the stability of this compound solutions?
A2: this compound is chemically stable within a pH range of 4.5 to 7.4.[2] Outside of this range, degradation rates increase significantly. Acidic conditions below pH 4.5 and basic conditions above pH 7.4 accelerate the breakdown of the compound.[2]
Q3: What are the recommended storage conditions for this compound solutions for long-term experiments?
A3: For long-term stability, it is recommended to store stock solutions at -20°C or -80°C.[4][5] For shorter-term storage, refrigeration at 2-8°C is suitable, with demonstrated stability for up to 12 months under these conditions.[2][4] Solutions should be stored in tightly sealed containers to prevent evaporation and contamination.[4]
Q4: How soluble is this compound in common laboratory solvents?
A4: this compound is freely soluble in water and organic solvents.[2] Its solubility is highest in acidic buffers (pH 4-6), likely due to the protonation of the molecule enhancing its hydrophilicity.[2]
Q5: What are the known degradation products of this compound?
A5: Forced degradation studies have identified several degradation products. Under oxidative and basic stress conditions, two primary degradation products with m/z values of 160.2 and 118.0 have been reported.[1][3] Another study identified four degradation products, with metformin being one of them.[6]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Precipitation in the solution during storage. | - The concentration of this compound exceeds its solubility at the storage temperature.- The pH of the solution has shifted outside the optimal range (4.5-7.4).- The solution has been stored for an extended period at a suboptimal temperature. | - Prepare solutions at a concentration known to be stable at the intended storage temperature.- Ensure the buffer capacity is sufficient to maintain the pH within the 4.5-7.4 range.[2]- For long-term storage, aliquot the stock solution and store at -20°C or -80°C.[4][5] |
| Loss of potency or inconsistent experimental results over time. | - Degradation of this compound due to improper storage conditions (e.g., exposure to light, non-optimal pH, or oxidative stress).- Repeated freeze-thaw cycles of the stock solution. | - Store solutions protected from light, especially UV light.[2]- Prepare fresh solutions from a solid compound for critical experiments.- Aliquot stock solutions to avoid multiple freeze-thaw cycles.- Periodically check the purity and concentration of the stock solution using a stability-indicating method like HPLC.[7] |
| Discoloration of the solution. | - Oxidative degradation of the compound.- Contamination of the solution. | - Use high-purity solvents and degas them before use to remove dissolved oxygen.- Consider adding an antioxidant if compatible with the experimental setup.- Ensure sterile handling techniques to prevent microbial contamination. |
| Unexpected peaks in analytical chromatography (e.g., HPLC, LC-MS). | - Formation of degradation products due to exposure to stress conditions (e.g., basic pH, oxidative agents).[1][3] | - Review the solution preparation and storage protocols to identify potential sources of stress.- Characterize the unknown peaks using mass spectrometry to identify potential degradation products.[1][6] |
Experimental Protocols
Protocol 1: Preparation and Storage of a Stock Solution
-
Preparation:
-
Accurately weigh the desired amount of this compound powder.
-
Dissolve the powder in a suitable solvent (e.g., sterile water, DMSO, or a buffer with a pH between 4.5 and 7.4). A working standard solution can be prepared using a 75:25 (v/v) mixture of water and acetonitrile.[1]
-
Gently vortex or sonicate until the solid is completely dissolved.
-
-
Storage:
Protocol 2: Forced Degradation Study to Assess Stability
This protocol is adapted from established methods to assess stability under various stress conditions.[1][8][9]
-
Acidic Degradation:
-
Treat the this compound solution with 0.1 N HCl.
-
Reflux the solution for a specified period (e.g., 1 hour at 80°C).[9]
-
Cool the solution and neutralize it with 0.1 N NaOH.
-
-
Basic Degradation:
-
Treat the this compound solution with 0.1 N NaOH.
-
Heat the solution at an elevated temperature (e.g., reflux for 1 hour at 80°C).[9]
-
Cool the solution and neutralize it with 0.1 N HCl.
-
-
Oxidative Degradation:
-
Treat the this compound solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂).[9]
-
Keep the solution at room temperature or an elevated temperature for a specified duration.
-
-
Thermal Degradation:
-
Expose a solid sample or solution of this compound to dry heat (e.g., 80°C) for an extended period (e.g., 48 hours).[9]
-
-
Photolytic Degradation:
-
Analysis:
-
Analyze the stressed samples and an untreated control sample using a stability-indicating RP-HPLC method.[7]
-
Compare the chromatograms to identify and quantify any degradation products.
-
Data Presentation
Table 1: Summary of this compound Stability Under Different Conditions
| Condition | Stability | Observed Degradation | Reference |
| Acidic (e.g., 0.1 N HCl) | Stable | Minimal (e.g., 1.63% reduction in peak intensity) | [1][8] |
| Basic (e.g., 0.1 N NaOH) | Unstable | Significant degradation | [1][3][8] |
| Oxidative (e.g., 3% H₂O₂) | Unstable | Significant degradation | [1][3][8] |
| Thermal (e.g., 80°C) | Stable | Minimal (e.g., 1.25% reduction in peak intensity) | [1][8] |
| Photolytic (e.g., UV light) | Stable | Minimal (e.g., 7.7% reduction in peak intensity) | [1][2][8] |
Table 2: Recommended Storage Conditions for this compound Solutions
| Storage Duration | Temperature | Key Considerations | Reference |
| Short-term | 2-8°C | Protect from light. Suitable for up to 12 months. | [2][4] |
| Long-term | -20°C or -80°C | Aliquot to avoid freeze-thaw cycles. Stable for at least 6 months at -80°C. | [4][5] |
Visualizations
Caption: this compound Degradation Pathway
Caption: Workflow for Stability Testing
References
- 1. Bot Verification [rasayanjournal.co.in]
- 2. ijrpr.com [ijrpr.com]
- 3. researchgate.net [researchgate.net]
- 4. biocrick.com [biocrick.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Forced Degradation Study of an Anti-Diabetic Drug Imeglimin: Impurity Profiling and Structure Elucidation Using LC-Q-ToF-MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journalcsij.com [journalcsij.com]
- 8. Analytical Method Development and Validation of Stability Indicating RP-HPLC Method For this compound [zenodo.org]
- 9. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
Optimizing incubation time for Imeglimin hydrochloride treatment in cultured cells
Welcome to the technical support center for Imeglimin hydrochloride treatment in cultured cells. This resource provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Imeglimin in cultured cells?
A1: Imeglimin's primary mechanism involves the modulation of mitochondrial function.[1][2][3] It has been shown to rebalance the activity of the mitochondrial respiratory chain, specifically by partially inhibiting Complex I and improving Complex III activity.[3] This action leads to several downstream effects, including a reduction in reactive oxygen species (ROS) production, prevention of mitochondrial permeability transition pore (mPTP) opening which protects against cell death, and an increase in NAD+ levels, which can enhance glucose-stimulated insulin secretion (GSIS) in pancreatic β-cells.[2][3]
Q2: What is a typical starting concentration range for Imeglimin in cell culture experiments?
A2: Based on published studies, a wide range of concentrations has been used depending on the cell type and experimental endpoint. For initial experiments, a range of 100 µM to 2 mM is a reasonable starting point.[4][5][6] For example, in human endothelial cells (HMEC-1), concentrations of 100 µM for 24 hours and 10 mM for 4 hours have been used to prevent oxidative stress-induced cell death.[4][6] In H9c2 cardiomyoblasts, 2 mM Imeglimin was used for 24 hours to study its effects on cellular metabolism under high-glucose conditions.[5]
Q3: How long should I incubate my cells with Imeglimin?
A3: The optimal incubation time is highly dependent on the specific research question and the cellular process being investigated. Short-term incubations (1 to 4 hours) are often sufficient to observe acute effects on mitochondrial respiration and signaling pathways.[4][7][8][9] Longer-term incubations (24 to 72 hours) are typically necessary to assess effects on cell viability, proliferation, gene expression, and protection against chronic stressors like high glucose or cytokines.[2][8][9][10] A time-course experiment is strongly recommended to determine the optimal incubation period for your specific model and endpoint.
Q4: Is Imeglimin cytotoxic to all cell lines?
A4: Imeglimin's cytotoxic profile appears to be cell-type dependent. For instance, it has shown cytotoxic effects on breast cancer cell lines T47D and MDA-MB-231 after 48 hours of treatment.[10] Conversely, in other studies, Imeglimin has demonstrated protective effects, preventing cell death in human endothelial cells and Schwann cells under stress conditions.[4][8][11] A study on the colon cancer cell line HCT-116 showed no significant cell death after 48 hours, suggesting a lack of cytotoxicity in this specific line at the concentrations tested. It is crucial to perform a dose-response and time-course experiment to determine the cytotoxic threshold in your specific cell line.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No observable effect of Imeglimin treatment. | Incubation time is too short for the desired biological outcome. | For endpoints like changes in gene expression or cell viability, longer incubation times (e.g., 24, 48, or 72 hours) may be required.[2][10] Consider performing a time-course experiment. |
| Imeglimin concentration is too low. | Increase the concentration of Imeglimin. Review literature for concentrations used in similar cell types and experimental setups.[4][5] | |
| The specific cellular pathway is not sensitive to Imeglimin in your model. | Imeglimin primarily targets mitochondrial function.[1][3] Confirm that your experimental endpoint is linked to mitochondrial activity. | |
| High levels of cell death observed. | Imeglimin concentration is too high, leading to cytotoxicity. | Perform a dose-response experiment to determine the IC50 value for your cell line. Start with a lower concentration range.[10] |
| Incubation time is too long. | Reduce the incubation time. Assess cell viability at earlier time points (e.g., 4, 12, 24 hours). | |
| Inconsistent results between experiments. | Variability in cell health and density at the time of treatment. | Standardize cell seeding density and ensure cells are in a logarithmic growth phase before treatment. |
| Degradation of Imeglimin in solution. | Prepare fresh stock solutions of this compound for each experiment. Store stock solutions appropriately as recommended by the manufacturer. | |
| Unexpected changes in cellular metabolism. | Off-target effects of Imeglimin at high concentrations. | Use the lowest effective concentration determined from your dose-response studies to minimize potential off-target effects. |
| Imeglimin's known effects on mitochondrial respiration. | Be aware that Imeglimin can modulate the activity of mitochondrial complexes I and III, which will impact cellular metabolism.[3] Design control experiments accordingly. |
Data on Incubation Times and Concentrations
The following tables summarize this compound concentrations and incubation times from various in vitro studies.
Table 1: Short-Term Incubation Studies (< 24 hours)
| Cell Line | Concentration | Incubation Time | Observed Effect |
| Human Endothelial Cells (HMEC-1) | 10 mM | 4 hours | Prevention of tBH-induced cell death.[4][6][7] |
| Mouse Schwann Cells (IMS32) | 100 µM | 1 hour | Mitigated high and low-glucose-induced cell death and mitochondrial dysfunction.[8][9] |
| Human Hepatoma Cells (HepG2) | 10 mM | 3 hours | Significant decrease in basal oxygen consumption rate and ATP production.[7] |
| Isolated Mouse Islets | 1 mM | 1 hour | Suppressed glucagon secretion.[12] |
Table 2: Long-Term Incubation Studies (≥ 24 hours)
| Cell Line | Concentration | Incubation Time | Observed Effect |
| Human Endothelial Cells (HMEC-1) | 100 µM | 24 hours | Prevention of tBH-induced cell death.[4][6] |
| Breast Cancer Cells (T47D, MDA-MB-231) | Various (IC50: 50µg & 87.5µg) | 48 hours | Exerted cytotoxic effects.[10] |
| Colon Cancer Cells (HCT-116) | Up to 1000 µg/ml | 48 hours | No significant cell death observed. |
| Rat Insulinoma Cells (INS-1) | Not specified | Not specified | Reduced cell death in response to cytokines or high glucose.[2] |
| H9c2 Cardiomyoblasts | 2 mM | 24 hours | Suppressed elevated mitochondrial respiratory functions under high-glucose conditions.[5] |
| 3T3-L1 Adipocytes | 1 mM | 48 hours | Weakened mitochondrial complex I activity.[7] |
| Human Retinal Pigment Epithelium (ARPE19) | 2 mM | 24 hours | Reduced reactive oxygen species under high-glucose conditions.[13] |
| Mouse Schwann Cells (IMS32) | 100 µM | 24 hours | Mitigated glucose-induced mitochondrial oxidative stress.[8][9] |
Experimental Protocols
Protocol 1: Determining Optimal Incubation Time using a Time-Course Experiment
This protocol outlines a general method to determine the optimal incubation time for Imeglimin treatment for a specific cellular endpoint (e.g., assessing changes in a target protein level via Western Blot).
-
Cell Seeding: Plate cells at a consistent density in multiple wells or plates to ensure they reach 70-80% confluency at the start of the experiment.
-
Imeglimin Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or sterile water). Further dilute the stock solution in a complete cell culture medium to the desired final concentration.
-
Treatment: Treat the cells with the Imeglimin-containing medium. Include a vehicle control group treated with the same concentration of the solvent.
-
Time Points: Harvest the cells at various time points after treatment. Suggested time points for an initial screen could be 1, 4, 8, 12, 24, and 48 hours.
-
Sample Collection: At each time point, wash the cells with ice-cold PBS and lyse them using an appropriate lysis buffer for your downstream application.
-
Analysis: Analyze the samples for your desired endpoint. For example, perform a Western Blot to detect changes in the phosphorylation or expression level of a target protein.
-
Data Interpretation: Plot the results as a function of time to identify the incubation period that yields the most significant and consistent effect.
Protocol 2: Assessing Cytotoxicity using an MTT Assay
This protocol describes how to evaluate the cytotoxic effects of Imeglimin over a range of concentrations and incubation times.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells per well and allow them to adhere overnight.[8]
-
Imeglimin Dilutions: Prepare a serial dilution of this compound in a complete culture medium. A suggested range could be from 1 µM to 10 mM.
-
Treatment: Remove the old medium and add the Imeglimin dilutions to the respective wells. Include wells with untreated cells and vehicle controls.
-
Incubation: Incubate the plate for different durations, for example, 24, 48, and 72 hours.
-
MTT Assay:
-
Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[8]
-
Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot the cell viability against the Imeglimin concentration for each incubation time to determine the IC50 value.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Mechanism of action of Imeglimin: A novel therapeutic agent for type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. Imeglimin Alleviates High-Glucose-Induced Bioenergetic and Oxidative Stress Thereby Enhancing Intercellular Adhesion in H9c2 Cardiomyoblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lifetechindia.com [lifetechindia.com]
- 7. glpbio.com [glpbio.com]
- 8. Imeglimin improves hyperglycemia and hypoglycemia‐induced cell death and mitochondrial dysfunction in immortalized adult mouse Schwann IMS32 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. rjptonline.org [rjptonline.org]
- 11. Imeglimin improves hyperglycemia and hypoglycemia-induced cell death and mitochondrial dysfunction in immortalized adult mouse Schwann IMS32 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Imeglimin suppresses glucagon secretion and induces a loss of α cell identity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Technical Support Center: Enhancing the Bioavailability of Imeglimin Hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during animal studies aimed at enhancing the bioavailability of Imeglimin hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the reported oral bioavailability of this compound in preclinical animal models?
A1: The oral bioavailability of this compound has been shown to be moderate to high in common animal models. Specifically, it is reported to be approximately 30% in rats and 76% in dogs.[1] In humans, the estimated bioavailability is around 40%.[1]
Q2: What are the primary absorption mechanisms of this compound?
A2: Imeglimin is a small cationic compound with intermediate intestinal permeability.[1][2] Its absorption from the gastrointestinal tract occurs through a dual mechanism: passive paracellular absorption and an active transport process.[1][2]
Q3: Why does the bioavailability of Imeglimin decrease with increasing doses?
A3: The decrease in bioavailability at higher doses is attributed to the saturation of its active transport mechanism.[1][2][3][4] As the dose of Imeglimin increases, the active transporters responsible for its uptake become saturated, leading to a reduction in the fraction of the drug absorbed.[1][4]
Q4: Which transporters are involved in the absorption and disposition of Imeglimin?
A4: Imeglimin is a substrate for several organic cation transporters (OCTs) and multidrug and toxin extrusion (MATE) proteins.[2][3][4] It has been identified as a substrate of OCT1, OCT2, MATE1, and MATE2-K.[1][2] These transporters play a role in its active absorption and renal secretion.[1][2]
Q5: What formulation strategies have been investigated to enhance the bioavailability of Imeglimin?
A5: To overcome challenges related to suboptimal oral absorption and to improve bioavailability, several advanced formulation strategies are being explored. These include nanotechnology-based approaches such as polymeric nanoparticles and the development of electrospun nanofibers for alternative delivery routes like buccal administration.[5][6][7]
Troubleshooting Guides
Problem: Unexpectedly Low Bioavailability
Q1: We are observing significantly lower than expected bioavailability of Imeglimin in our rat model. What are the potential causes?
A1: Several factors could contribute to lower-than-expected bioavailability. These can be broadly categorized into formulation-related and physiological factors.
-
Formulation-Related Issues:
-
Poor Dissolution: The drug may not be fully dissolving in the gastrointestinal fluid, limiting the amount available for absorption. This can be particularly relevant for novel formulations.
-
Inadequate Release: For controlled-release formulations like nanoparticles, the drug release profile might be too slow, leading to incomplete release within the transit time of the gastrointestinal tract.
-
Excipient Interactions: Incompatibility of Imeglimin with the excipients used in the formulation could hinder its absorption.
-
-
Physiological and Experimental Factors:
-
Saturation of Active Transport: As previously mentioned, at high doses, the active transport mechanism can become saturated.[1][2]
-
Gastrointestinal pH: The local pH in the stomach and intestine can influence the ionization and solubility of Imeglimin.
-
Food Effect: The presence of food in the stomach can alter gastric emptying time and intestinal motility, potentially affecting absorption. However, clinical studies have shown that food has no substantial effect on Imeglimin's pharmacokinetics.[4][5]
-
Animal Health and Stress: The health status and stress levels of the animals can impact gastrointestinal function and drug absorption.
-
Anesthesia: If anesthesia is used during drug administration or blood sampling, it can affect gastrointestinal motility and blood flow, thereby influencing absorption.
-
Q2: How can we systematically troubleshoot the cause of low bioavailability in our animal study?
A2: A systematic approach is crucial to identify the root cause. The following workflow can be used:
Problem: High Inter-Animal Variability
Q1: We are observing high variability in the pharmacokinetic parameters (AUC, Cmax) between animals in the same group. What could be the reasons?
A1: High inter-animal variability is a common challenge in preclinical studies. Potential sources include:
-
Genetic Differences: Even within the same strain, there can be genetic variations affecting drug transporters and metabolism.
-
Physiological State: Differences in age, weight, health status, and stress levels can influence drug absorption and disposition.
-
Dosing Inaccuracy: Inconsistent administration of the oral dose can lead to significant variability.
-
Food and Water Intake: Variations in food and water consumption prior to the study can alter gastrointestinal conditions.
-
Coprophagy: In rodents, coprophagy (ingestion of feces) can lead to reabsorption of the drug, causing variability in pharmacokinetic profiles.
Q2: What measures can be implemented to reduce inter-animal variability in our studies?
A2: To minimize variability, consider the following:
-
Use a homogenous group of animals: Select animals of the same sex, similar age, and within a narrow weight range.
-
Acclimatize animals: Allow for a sufficient acclimatization period to the housing conditions and handling procedures to reduce stress.
-
Standardize procedures: Ensure consistent dosing techniques, blood sampling times, and fasting/feeding protocols for all animals.
-
Consider housing conditions: House animals individually during the study to prevent coprophagy, or use metabolic cages.
-
Increase sample size: A larger number of animals per group can help to improve the statistical power and provide a more reliable estimate of the mean pharmacokinetic parameters.
Data on Formulation Strategies for Bioavailability Enhancement
The following tables summarize quantitative data from studies on novel formulations designed to improve the bioavailability of Imeglimin.
Table 1: Characteristics of Imeglimin-Loaded Polymeric Nanoparticles
| Parameter | Optimized Formulation Value | Reference |
|---|---|---|
| Particle Size | 126.75 ± 2.39 nm | [6] |
| Polydispersity Index (PDI) | 0.228 ± 0.040 | [6] |
| Entrapment Efficiency (EE) | 85.50 ± 5.87% | [6] |
| Zeta Potential | -12.8 ± 2.42 mV |[6] |
Table 2: In Vitro Release from Imeglimin-Loaded Polymeric Nanoparticles
| Medium | Cumulative Release (%) | Time | Reference |
|---|---|---|---|
| 0.1 N HCl (pH 1.2) | 14.62 ± 1.87% | Not Specified | [6] |
| PBS (pH 7.4) | 80.79 ± 7.33% | Not Specified |[6] |
Table 3: Properties of Imeglimin-Loaded Electrospun Nanofibers for Buccal Delivery
| Parameter | Value | Reference |
|---|---|---|
| Fiber Diameter | 361 ± 54 nm | [7] |
| Drug Loading (DL) | 23.5 ± 0.2 µg/mg | [7] |
| Disintegration Time | 2 ± 1 seconds | [7] |
| In Vitro Release | Complete after 30 minutes |[7] |
Detailed Experimental Protocols
Protocol 1: Preparation of Imeglimin-Loaded Chitosan/Sodium Alginate Nanoparticles
This protocol is based on the ionotropic gelation method described in the literature.[6]
Materials:
-
This compound
-
Chitosan (low molecular weight)
-
Sodium alginate
-
Calcium chloride (CaCl2)
-
Acetic acid
-
Purified water
Procedure:
-
Preparation of Chitosan Solution: Prepare a 1.5% (w/v) chitosan solution by dissolving chitosan in a 1% (v/v) acetic acid solution with continuous stirring until a clear solution is obtained.
-
Preparation of Sodium Alginate and Imeglimin Solution: Prepare a 1.25% (w/v) sodium alginate solution by dissolving it in purified water. Add the required amount of this compound to this solution and stir until fully dissolved.
-
Nanoparticle Formation: Add the sodium alginate-Imeglimin solution dropwise into the chitosan solution under constant magnetic stirring at a specified speed (e.g., 700 rpm).
-
Cross-linking: Add a solution of CaCl2 (e.g., 1 M) dropwise to the mixture to induce cross-linking and formation of stable nanoparticles.
-
Purification: Centrifuge the nanoparticle suspension to separate the nanoparticles from the unreacted components. Wash the pellet with purified water and re-centrifuge.
-
Lyophilization: Resuspend the final nanoparticle pellet in a small amount of cryoprotectant solution (e.g., trehalose) and freeze-dry to obtain a powder.
Characterization:
-
Particle Size and Zeta Potential: Analyze using Dynamic Light Scattering (DLS).
-
Entrapment Efficiency: Determine by quantifying the amount of free Imeglimin in the supernatant after centrifugation using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Morphology: Visualize the shape and surface of the nanoparticles using Scanning Electron Microscopy (SEM).
Protocol 2: In Vivo Bioavailability Study in Rats
This protocol provides a general framework for assessing the oral bioavailability of an Imeglimin formulation in a rat model.
Animals:
-
Male Sprague-Dawley or Wistar rats (weight range: 200-250 g).
-
Acclimatize animals for at least one week before the experiment.
Procedure:
-
Fasting: Fast the rats overnight (12-18 hours) before dosing, with free access to water.
-
Grouping: Divide the animals into groups (e.g., control group receiving Imeglimin solution, test group receiving the new formulation). A minimum of 6 animals per group is recommended.
-
Dosing: Administer the Imeglimin formulation orally via gavage at a predetermined dose.
-
Blood Sampling: Collect blood samples (approx. 0.2-0.3 mL) from the tail vein or another appropriate site into tubes containing an anticoagulant (e.g., EDTA) at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.
-
Drug Analysis: Quantify the concentration of Imeglimin in the plasma samples using a validated bioanalytical method, such as LC-MS/MS.
-
Pharmacokinetic Analysis: Calculate the pharmacokinetic parameters (e.g., Cmax, Tmax, AUC) using appropriate software.
-
Bioavailability Calculation: Calculate the relative bioavailability of the test formulation compared to the control solution using the formula: (AUC_test / AUC_control) * 100%.
Imeglimin Signaling and Absorption Pathway
Imeglimin's absorption is a complex process involving both passive and active transport mechanisms. The active transport is mediated by transporters like OCTs. Its therapeutic effect involves the modulation of mitochondrial bioenergetics.
References
- 1. researchgate.net [researchgate.net]
- 2. In Vitro Investigation, Pharmacokinetics, and Disposition of Imeglimin, a Novel Oral Antidiabetic Drug, in Preclinical Species and Humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Imeglimin: A Clinical Pharmacology Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijraset.com [ijraset.com]
- 6. researchgate.net [researchgate.net]
- 7. Development of Imeglimin Electrospun Nanofibers as a Potential Buccal Antidiabetic Therapeutic Approach - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Variability in Animal Studies Investigating Imeglimin Hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing variability in animal studies investigating Imeglimin hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound exhibits a dual mechanism of action to improve glucose homeostasis.[1][2][3] It enhances glucose-stimulated insulin secretion (GSIS) from pancreatic β-cells and improves insulin sensitivity in the liver and skeletal muscle.[1][2][3] At the molecular level, it is understood to correct mitochondrial dysfunction, a key factor in the pathogenesis of type 2 diabetes.[1][2][3] This includes partial inhibition of mitochondrial respiratory chain Complex I and restoration of Complex III activity, which leads to reduced reactive oxygen species (ROS) production and prevention of mitochondrial permeability transition pore (mPTP) opening.[1][2][3]
Q2: Which are the most common animal models used for studying Imeglimin's efficacy?
A2: Several rodent models are commonly used to investigate the effects of Imeglimin. These include high-fat diet (HFD) induced diabetic models (e.g., in C57BL/6J mice), Zucker diabetic fatty (ZDF) rats, and streptozotocin (STZ)-induced diabetic rats.[4][5][6] These models represent different aspects of type 2 diabetes pathophysiology, from insulin resistance to β-cell dysfunction and loss.
Q3: What is the recommended route of administration and dosage for Imeglimin in rodent studies?
A3: this compound is typically administered orally via gavage.[5][6] Common dosages in rats and mice range from 100 to 200 mg/kg, often administered twice daily.[6][7][8] The absorption of Imeglimin can be saturated at higher doses due to its reliance on active transport mechanisms in addition to passive absorption.[9][10]
Troubleshooting Guides
Issue 1: High Variability in Blood Glucose Measurements
Q: We are observing significant inter-animal variability in baseline and post-treatment blood glucose levels. What are the potential causes and solutions?
A: High variability in blood glucose is a common challenge in metabolic studies. Several factors can contribute to this issue:
-
Animal-related Factors:
-
Genetic Drift: Even within inbred strains, genetic drift can lead to phenotypic differences. It is crucial to source animals from a reputable vendor and report the specific substrain used.
-
Microbiota: The gut microbiome can influence metabolism. Housing animals in the same environment and from the same source can help minimize this variability.
-
Baseline Health: Ensure all animals are healthy and free of infections, as illness can significantly impact glucose metabolism.
-
-
Environmental and Procedural Factors:
-
Acclimatization: A sufficient acclimatization period (typically 1-2 weeks) is essential for animals to adapt to the housing conditions, diet, and handling.
-
Housing Conditions: Maintain consistent temperature, humidity, and light-dark cycles, as these can affect metabolic rate and activity levels.
-
Stress: Handling, noise, and procedural stress can elevate corticosterone levels, leading to transient hyperglycemia. Handle animals calmly and consistently. For procedures like oral gavage, ensure technicians are well-trained to minimize stress.[11] A refined, less stressful method of oral glucose administration, such as micropipette-guided administration, has been shown to reduce inter-animal variation.[11]
-
Fasting Duration: The length of the fasting period prior to blood glucose measurement is critical. Inconsistent fasting times will lead to variability. Standardize the fasting duration (e.g., 4-6 hours for mice) and ensure it is consistent across all experimental groups.[12][13]
-
Time of Day: Circadian rhythms influence glucose metabolism. Perform experiments at the same time of day to minimize this source of variation.
-
Issue 2: Inconsistent Efficacy of Imeglimin Treatment
Q: We are seeing inconsistent or lower-than-expected efficacy of Imeglimin in our animal model. What could be the reasons?
A: Several factors can influence the apparent efficacy of Imeglimin:
-
Dosing and Administration:
-
Gavage Technique: Improper oral gavage technique can lead to incorrect dosing or aspiration, which can cause stress and affect drug absorption. Ensure proper training and technique.[2][3][14]
-
Vehicle: Use a consistent and appropriate vehicle for Imeglimin administration (e.g., 0.5% methylcellulose).[6]
-
Timing of Dosing: Administer Imeglimin at consistent times each day. For acute studies, the timing of the experiment relative to the last dose is critical to capture the peak effect.
-
-
Dietary Factors:
-
Diet Composition: The composition of the high-fat diet (source and percentage of fat, carbohydrate, and protein) can significantly impact the development of the diabetic phenotype and the response to treatment.[15] Use a standardized, commercially available high-fat diet and report its composition in detail.
-
Diet-Induced Variability: Individual animals can respond differently to a high-fat diet, leading to variations in weight gain and the severity of the diabetic phenotype.[1][16] It may be necessary to stratify animals based on baseline glucose or body weight before starting treatment.
-
-
Animal Model Selection:
-
Strain Differences: Different rodent strains exhibit varying susceptibility to diet-induced obesity and diabetes.[17] The choice of strain can impact the observed efficacy of Imeglimin.
-
Disease Severity: The efficacy of Imeglimin may vary depending on the stage and severity of diabetes in the animal model.
-
Issue 3: Challenges in Assessing Mitochondrial Function
Q: We are having difficulty obtaining consistent and reliable data from our mitochondrial respiration assays on tissue samples. What are some common pitfalls?
A: Measuring mitochondrial function requires careful sample handling and assay execution.
-
Sample Preparation:
-
Tissue Homogenization: The homogenization process is critical. Over-homogenization can damage mitochondria, while under-homogenization can lead to an underestimation of respiratory capacity. Use a standardized homogenization protocol.
-
Freeze-Thaw Cycles: Repeated freeze-thaw cycles can damage mitochondrial membranes and compromise function. While protocols for using frozen tissues exist, it is crucial to be consistent.[18][19][20] Whenever possible, use fresh tissue for the most reliable results.
-
-
Respirometry Assay:
-
Substrate and Inhibitor Concentrations: The concentrations of substrates (e.g., pyruvate, malate, succinate) and inhibitors (e.g., rotenone, antimycin A) must be optimized for the specific tissue and amount of mitochondrial protein being used.
-
Oxygen Depletion: Using too much tissue homogenate can lead to rapid oxygen depletion in the assay chamber, resulting in inaccurate measurements.[18][19] Titrate the amount of sample to ensure linear oxygen consumption rates.
-
Normalization: Normalize respiration rates to a consistent measure of mitochondrial content, such as mitochondrial protein concentration or citrate synthase activity, to account for variations in the amount of mitochondria between samples.[21]
-
Data Presentation
Table 1: Recommended Dosages and Treatment Durations for Imeglimin in Rodent Models
| Animal Model | Strain/Type | Diet | Dosage | Route of Administration | Treatment Duration | Reference(s) |
| Mouse | C57BL/6J | High-Fat, High-Sucrose | 200 mg/kg, twice daily | Oral Gavage | 6 weeks | [16] |
| Mouse | KK-Ay | Standard Chow | 200 mg/kg, single dose | Oral Gavage | Acute | [8] |
| Rat | Zucker Diabetic Fatty (ZDF) | Standard Chow | 150 mg/kg, twice daily | Oral Gavage | 5 weeks | [5][6] |
| Rat | Sprague-Dawley | High-Fat Diet | 150 mg/kg, twice daily | Oral Gavage | 2 weeks | [22] |
| Rat | Wistar (STZ-induced) | Standard Chow | 150 mg/kg, twice daily | Oral Gavage | 15 days | [23] |
Table 2: Expected Outcomes of Imeglimin Treatment in Preclinical Models
| Animal Model | Key Outcome | Magnitude of Effect | Reference(s) |
| High-Fat, High-Sucrose Fed Mice | Improved Glucose Tolerance | Significantly lower blood glucose during OGTT | [16] |
| High-Fat, High-Sucrose Fed Mice | Increased Insulin Signaling (p-Akt) | ~1.5 to 2-fold increase in liver and muscle | [16] |
| Zucker Diabetic Fatty (ZDF) Rats | Improved Glucose-Stimulated Insulin Secretion | Significant increase in insulinogenic index | [5][6] |
| Zucker Diabetic Fatty (ZDF) Rats | Increased β-cell Mass | Significant increase in insulin-positive cells | [5][6] |
| STZ-induced Diabetic Rats | Improved Whole-Body Insulin Sensitivity | ~2-fold increase in glucose infusion rate during clamp | [23] |
| High-Fat Fed Rats | Increased Glucose-Stimulated Insulin Secretion | >2-fold increase in insulin AUC during OGTT | [22] |
Experimental Protocols
Protocol 1: Oral Glucose Tolerance Test (OGTT) in Mice
-
Animal Preparation:
-
Fast mice for 4-6 hours before the start of the test. Ensure free access to water.[13]
-
Weigh each mouse to calculate the glucose dose.
-
-
Imeglimin Administration:
-
If assessing the acute effects of Imeglimin, administer the compound by oral gavage at the desired dose (e.g., 200 mg/kg) 60 minutes before the glucose challenge.[8]
-
For chronic studies, perform the OGTT at the end of the treatment period, with the last dose of Imeglimin given at its scheduled time.
-
-
Baseline Blood Glucose:
-
At t=0 min, obtain a baseline blood sample from the tail vein.
-
Measure blood glucose using a calibrated glucometer.
-
-
Glucose Administration:
-
Administer a 20% glucose solution (prepared in sterile saline) at a dose of 2 g/kg body weight via oral gavage.[24]
-
-
Post-Glucose Blood Sampling:
-
Collect blood samples at 15, 30, 60, 90, and 120 minutes after the glucose challenge.[24]
-
Measure blood glucose at each time point.
-
-
Data Analysis:
-
Plot the mean blood glucose concentration at each time point for each treatment group.
-
Calculate the area under the curve (AUC) for the glucose excursion to quantify glucose tolerance.
-
Protocol 2: Assessment of Mitochondrial Respiration in Liver Tissue
-
Tissue Collection and Homogenization:
-
Euthanize the animal and immediately excise the liver.
-
Place a small piece of fresh liver (~50-100 mg) in ice-cold mitochondrial isolation buffer.
-
Mince the tissue thoroughly and homogenize using a Dounce homogenizer on ice.
-
Determine the protein concentration of the homogenate.
-
-
High-Resolution Respirometry (e.g., Oroboros Oxygraph-2k):
-
Calibrate the instrument according to the manufacturer's instructions.
-
Add a standardized amount of liver homogenate (e.g., 0.1-0.2 mg/ml) to the chamber containing respiration medium.
-
-
Substrate-Uncoupler-Inhibitor Titration (SUIT) Protocol:
-
Complex I-linked Respiration: Add substrates for Complex I (e.g., pyruvate, malate, and glutamate). After a stable signal is achieved, add ADP to measure state 3 respiration. Then, add oligomycin to inhibit ATP synthase and measure state 4 (leak) respiration.
-
Maximal Electron Transport System (ETS) Capacity: Add a protonophore uncoupler (e.g., FCCP) to measure maximal respiration.
-
Complex II-linked Respiration: Add rotenone to inhibit Complex I, followed by the addition of the Complex II substrate, succinate.
-
Inhibition: Add antimycin A to inhibit Complex III, followed by ascorbate and TMPD to assess Complex IV activity.
-
-
Data Analysis:
-
Calculate the oxygen consumption rate (OCR) for each respiratory state.
-
Normalize the OCR to the amount of protein added to the chamber.
-
Compare the respiratory parameters between treatment groups.
-
Mandatory Visualization
Caption: Imeglimin's signaling pathway in pancreatic β-cells.
Caption: A typical experimental workflow for Imeglimin studies.
Caption: Troubleshooting high variability in glucose data.
References
- 1. Factors influencing individual variability in high fat diet-induced weight gain in out-bred MF1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. instechlabs.com [instechlabs.com]
- 3. iacuc.wsu.edu [iacuc.wsu.edu]
- 4. Mechanism of action of Imeglimin: A novel therapeutic agent for type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Imeglimin preserves islet β-cell mass in Type 2 diabetic ZDF rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Imeglimin preserves islet β‐cell mass in Type 2 diabetic ZDF rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Imeglimin – Current Development and Future Potential in Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. In Vitro Investigation, Pharmacokinetics, and Disposition of Imeglimin, a Novel Oral Antidiabetic Drug, in Preclinical Species and Humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Validation of a refined protocol for mouse oral glucose tolerance testing without gavage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. diabetesjournals.org [diabetesjournals.org]
- 13. Oral Glucose Tolerance Test in Mouse [protocols.io]
- 14. research.sdsu.edu [research.sdsu.edu]
- 15. High Fat Rodent Models of Type 2 Diabetes: From Rodent to Human [mdpi.com]
- 16. Variations in body weight, food intake and body composition after long-term high-fat diet feeding in C57BL/6J Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Rodent model choice has major impact on variability of standard preclinical readouts associated with diabetes and obesity research - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. A novel approach to measure mitochondrial respiration in frozen biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 21. biorxiv.org [biorxiv.org]
- 22. Imeglimin lowers glucose primarily by amplifying glucose-stimulated insulin secretion in high-fat-fed rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. joe.bioscientifica.com [joe.bioscientifica.com]
Calibration of analytical instruments for accurate Imeglimin hydrochloride measurement
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the calibration of analytical instruments for the precise measurement of Imeglimin hydrochloride.
Frequently Asked Questions (FAQs)
Q1: Which analytical instruments are most commonly used for the quantification of this compound?
A1: The most prevalent analytical techniques for the quantification of this compound are Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection and UV-Visible Spectrophotometry.[1][2] RP-HPLC is widely employed for its high specificity, sensitivity, and ability to separate Imeglimin from potential degradation products and impurities.[1][3][4] UV-Visible spectrophotometry offers a simpler, cost-effective method for routine analysis in bulk and pharmaceutical dosage forms.[5][6]
Q2: What are the typical wavelength maxima (λmax) for UV detection of this compound?
A2: The reported wavelength maxima for this compound in various solvents are generally in the range of 238 nm to 245 nm.[3][5][6][7][8][9] The specific λmax can vary slightly depending on the solvent or mobile phase composition. For instance, in methanol and water mixtures, the λmax is often observed around 241 nm.[4][10]
Q3: What are the critical parameters to consider during the calibration of an HPLC method for this compound analysis?
A3: According to the International Council for Harmonisation (ICH) guidelines, the critical validation parameters for an HPLC method include:[3][7][11]
-
Linearity: The ability of the method to elicit test results that are directly proportional to the analyte concentration.[3][7]
-
Accuracy: The closeness of the test results obtained by the method to the true value.[3][10]
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).[3][10]
-
Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.[3]
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[10][12]
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[10][12]
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.[12]
-
System Suitability: To ensure that the chromatographic system is suitable for the intended analysis.[7]
Troubleshooting Guides
HPLC Method Calibration and Analysis
Issue 1: My calibration curve for this compound has poor linearity (low correlation coefficient, R² < 0.999).
| Possible Causes | Troubleshooting Steps |
| Inaccurate Standard Preparation | - Verify the purity of the this compound reference standard.- Ensure accurate weighing and volumetric dilutions. Use calibrated pipettes and volumetric flasks.- Prepare fresh standard solutions. |
| Instrumental Issues | - Check the detector lamp energy.[13] A weak lamp can lead to inconsistent responses.- Ensure the pump is delivering a consistent flow rate.[11] Calibrate the pump if necessary.- Inspect for leaks in the system, which can cause pressure fluctuations. |
| Inappropriate Concentration Range | - Ensure the calibration standards are within the linear range of the detector. You may need to adjust the concentration range of your standards. |
| Chromatographic Problems | - Poor peak shape (e.g., tailing or fronting) can affect the accuracy of peak area integration. Optimize chromatographic conditions (mobile phase pH, column temperature) to achieve symmetrical peaks.[14] |
Issue 2: I am observing shifts in the retention time of the this compound peak.
| Possible Causes | Troubleshooting Steps |
| Changes in Mobile Phase Composition | - Prepare fresh mobile phase. Ensure accurate measurement of all components.- Degas the mobile phase adequately to prevent air bubbles.[14] |
| Column Degradation or Contamination | - Flush the column with a strong solvent to remove any contaminants.[15]- If the problem persists, the column may be degraded and require replacement. |
| Fluctuations in Column Temperature | - Use a column oven to maintain a consistent temperature.[16] Verify the oven's temperature accuracy. |
| Inconsistent Flow Rate | - Check for leaks in the pump or fittings.[16]- Calibrate the HPLC pump to ensure an accurate and stable flow rate.[11] |
Issue 3: The this compound peak is showing tailing or fronting.
| Possible Causes | Troubleshooting Steps |
| Column Overload | - Reduce the injection volume or the concentration of the sample. |
| Interactions with Active Sites on the Column | - Ensure the pH of the mobile phase is appropriate to keep this compound in a single ionic form.- Use a column with end-capping or a base-deactivated stationary phase.[15] |
| Column Contamination or Degradation | - Wash the column with a strong solvent.[15]- Consider replacing the column if the peak shape does not improve. |
| Dead Volume in the System | - Check for and minimize any unnecessary tubing length or connections between the injector, column, and detector. |
UV-Visible Spectrophotometer Calibration
Issue 4: The absorbance readings for my this compound standards are not reproducible.
| Possible Causes | Troubleshooting Steps |
| Cuvette Mismatch or Contamination | - Use a matched pair of quartz cuvettes.- Clean the cuvettes thoroughly with the solvent before each measurement.- Ensure the cuvettes are placed in the holder in the same orientation for every reading. |
| Instrument Drift | - Allow the instrument to warm up and stabilize for the recommended time before taking measurements.- Perform a baseline correction with the blank solvent before each set of measurements. |
| Standard Solution Instability | - Prepare fresh standard solutions daily. This compound solutions may degrade over time. |
| Fluctuations in Lamp Intensity | - Check the instrument's lamp status. The lamp may be nearing the end of its life and require replacement. |
Quantitative Data Summary
Table 1: Reported HPLC Method Parameters for this compound Quantification
| Parameter | Method 1 [10] | Method 2 [12] | Method 3 [9] |
| Column | BDS Hypersil™ C18 (250 x 4.6 mm) | Hypersil BDS C18 (250 × 4.6 mm, 5 µm) | BRISA LC2 C18 (25 mm x 0.46 mm, 5µm) |
| Mobile Phase | Phosphate buffer:Methanol (35:65% v/v), pH 4 | Methanol:Ammonium formate buffer (80:20 v/v) | Methanol:Phosphate buffer (10mM) pH 6.0 (80:20 v/v) |
| Flow Rate | 0.6 mL/min | 1.0 mL/min | 1.0 mL/min |
| Detection Wavelength | 241 nm | 238 nm | 243 nm |
| Linearity Range | 30–180 µg/mL | 12–38 µg/mL | 0.1-30 µg/mL |
| Correlation Coefficient (R²) | 0.999 | 0.9998 | 1 |
| LOD | 14.4 µg/mL | 0.51 µg/mL | 0.137 µg/mL |
| LOQ | 43.6 µg/mL | 1.53 µg/mL | 1.417 µg/mL |
| Accuracy (% Recovery) | 98.91% to 101.83% | 98.09% to 99.37% | 100.83% to 101.23% |
Table 2: Reported UV-Spectrophotometric Method Parameters for this compound Quantification
| Parameter | Method 1 [5] | Method 2 [6] | Method 3 [8] |
| Solvent | Double distilled water | 0.1 N Sodium Hydroxide | Water |
| Detection Wavelength (λmax) | 239 nm | 245 nm | 240 nm |
| Linearity Range | 2.5-15 µg/mL | 2-12 µg/mL | 5-15 µg/mL |
| Correlation Coefficient (R²) | Not explicitly stated, but linearity was confirmed | Not explicitly stated, but a linear relationship was obtained | 0.999 |
| Accuracy (% Recovery) | 99% to 101% | 100.91% | 98.75% to 101.90% |
Experimental Protocols
Protocol 1: General HPLC Calibration Procedure for this compound
-
Preparation of Standard Stock Solution: Accurately weigh about 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase to obtain a concentration of 1000 µg/mL.[10]
-
Preparation of Working Standard Solutions: Prepare a series of at least five working standard solutions by serially diluting the stock solution with the mobile phase to cover the expected concentration range of the samples (e.g., 30-180 µg/mL).[10]
-
Chromatographic System: Set up the HPLC system with the appropriate column and mobile phase as detailed in Table 1. Allow the system to equilibrate until a stable baseline is achieved.[9][10][12]
-
Construction of Calibration Curve: Inject equal volumes (e.g., 20 µL) of each working standard solution in triplicate.[3] Record the peak area for each injection.
-
Data Analysis: Plot a graph of the mean peak area versus the corresponding concentration. Perform a linear regression analysis and determine the correlation coefficient (R²), slope, and y-intercept of the calibration curve. The R² value should be ≥ 0.999 for good linearity.[3]
Protocol 2: General UV-Visible Spectrophotometer Calibration Procedure for this compound
-
Preparation of Standard Stock Solution: Accurately weigh 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the chosen solvent (e.g., double distilled water) to get a concentration of 100 µg/mL.[6]
-
Preparation of Working Standard Solutions: Prepare a series of at least five working standard solutions by serially diluting the stock solution with the solvent to achieve concentrations within the desired range (e.g., 2-12 µg/mL).[6]
-
Wavelength Scan: Scan one of the working standard solutions from 400 nm to 200 nm against a solvent blank to determine the wavelength of maximum absorbance (λmax).[5]
-
Absorbance Measurement: Measure the absorbance of each working standard solution at the determined λmax against the solvent blank.
-
Construction of Calibration Curve: Plot a graph of absorbance versus the corresponding concentration. Perform a linear regression analysis to obtain the calibration equation and the correlation coefficient (R²).
Visualizations
Caption: Workflow for HPLC instrument calibration.
Caption: Troubleshooting decision tree for HPLC analysis.
References
- 1. Analytical Methods for this compound: A Comprehensive Review of Current Approaches and Advances [ijraset.com]
- 2. ijraset.com [ijraset.com]
- 3. Analytical Method Development and Validation of Stability Indicating RP-HPLC Method For this compound [zenodo.org]
- 4. journalcsij.com [journalcsij.com]
- 5. ijprajournal.com [ijprajournal.com]
- 6. ijrar.org [ijrar.org]
- 7. jneonatalsurg.com [jneonatalsurg.com]
- 8. ijbpas.com [ijbpas.com]
- 9. ajprd.com [ajprd.com]
- 10. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 11. Best Practices in HPLC Calibration for Biopharmaceutical Research - GL Tec [gl-tec.com]
- 12. ijrti.org [ijrti.org]
- 13. youtube.com [youtube.com]
- 14. pharmasciences.in [pharmasciences.in]
- 15. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 16. HPLC Troubleshooting Guide [scioninstruments.com]
Validation & Comparative
Comparing Imeglimin hydrochloride's mechanism to metformin in hepatocytes
A deep dive into the distinct mitochondrial and cellular mechanisms of two key anti-diabetic agents.
This guide provides a comprehensive comparison of the mechanisms of action of Imeglimin hydrochloride and metformin, with a specific focus on their effects within hepatocytes. For researchers, scientists, and drug development professionals, this document summarizes key experimental findings, presents quantitative data in a comparative format, and provides detailed experimental protocols for reproducibility.
Core Mechanisms at a Glance
Imeglimin, the first in a new class of oral anti-diabetic drugs known as "glimins," and metformin, a biguanide, both exert their glucose-lowering effects in part by targeting hepatic glucose production.[1] While their ultimate impact on gluconeogenesis is similar, the underlying molecular mechanisms in hepatocytes show subtle yet significant differences, primarily revolving around their interaction with the mitochondrial respiratory chain.[2]
Metformin is well-established to primarily inhibit Complex I of the mitochondrial respiratory chain.[3][4][5] This inhibition leads to a decrease in cellular ATP production and a corresponding increase in the AMP:ATP ratio.[3][6] The elevated AMP levels allosterically activate AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[3][7] Activated AMPK then phosphorylates downstream targets to inhibit gluconeogenic gene expression and suppress hepatic glucose production.[5][7]
Imeglimin also modulates mitochondrial function but through a more nuanced mechanism.[2][8] It is described as a partial and competitive inhibitor of Complex I, decreasing the affinity of NADH for the respiratory chain without affecting its maximal velocity (Vmax).[9][2] In contrast, metformin acts as an uncompetitive inhibitor, reducing both the Vmax and affinity.[9][2] Interestingly, some studies suggest Imeglimin may also restore Complex III activity, which can be impaired in diabetic states.[2][8] Like metformin, Imeglimin treatment leads to a reduction in the ATP/ADP ratio and subsequent activation of AMPK, albeit with potentially lower potency.[9][10][11]
Quantitative Comparison of Cellular Effects
The following tables summarize the key quantitative findings from comparative studies on Imeglimin and metformin in hepatocytes.
| Parameter | Imeglimin | Metformin | Cell Type | Reference |
| Mitochondrial Respiration | ||||
| Oxygen Consumption Rate (OCR) | Reduced rate coupled to ATP production | Reduced rate coupled to ATP production; more pronounced inhibition | HepG2 cells, mouse primary hepatocytes | [10][11] |
| Complex I Inhibition | Partial, competitive inhibition (decreased NADH affinity, no change in Vmax) | Uncompetitive inhibition (decreased NADH affinity and Vmax) | Rat hepatocytes | [9][2] |
| Cellular Energy Status | ||||
| ATP/ADP Ratio | Dose-dependently decreased | Dose-dependently decreased | Rat hepatocytes | [9] |
| AMPK Activation | ||||
| AMPK Activity | Activated | Activated (higher potency) | HepG2 cells, mouse primary hepatocytes | [10][11] |
| Gluconeogenesis | ||||
| Hepatic Glucose Production | Dose-dependently decreased | Dose-dependently decreased | Rat hepatocytes | [9][12] |
| Gene Expression (PEPCK, G6Pase) | Reduced | Reduced | Rat hepatocytes | [12] |
| Gene Expression (Mitochondrial Complexes) | ||||
| Complex I & III Genes | Upregulated | No significant change | HepG2 cells | [10][11] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental approaches, the following diagrams have been generated using the DOT language.
Signaling Pathways in Hepatocytes
Caption: Comparative signaling pathways of Metformin and Imeglimin in hepatocytes.
Experimental Workflow for Assessing Mitochondrial Respiration
Caption: Workflow for analyzing mitochondrial respiration in hepatocytes.
Detailed Experimental Protocols
The following are representative protocols for key experiments cited in the comparison.
Assessment of Mitochondrial Respiration using an Extracellular Flux Analyzer
Objective: To measure the real-time oxygen consumption rate (OCR) of hepatocytes following treatment with Imeglimin or metformin.
Methodology:
-
Cell Culture: HepG2 cells or primary hepatocytes are seeded in specialized microplates for extracellular flux analysis (e.g., Seahorse XF plates) and cultured to an appropriate confluency.
-
Drug Treatment: Cells are treated with varying concentrations of Imeglimin, metformin, or a vehicle control for a specified duration (e.g., 3 hours).[11]
-
Assay Procedure: The cell culture medium is replaced with a specialized assay medium. The microplate is then placed in an extracellular flux analyzer. The instrument performs cycles of mixing, waiting, and measuring to determine the OCR.
-
Mitochondrial Stress Test: To probe different aspects of mitochondrial function, sequential injections of mitochondrial inhibitors are performed:
-
Oligomycin: An ATP synthase inhibitor, to determine the proportion of OCR coupled to ATP production.
-
FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone): An uncoupling agent that collapses the proton gradient and disrupts the mitochondrial membrane potential, revealing the maximal respiration rate.
-
Rotenone/Antimycin A: Complex I and III inhibitors, respectively, to shut down mitochondrial respiration and measure non-mitochondrial oxygen consumption.
-
-
Data Analysis: The OCR values are normalized to cell number or protein concentration. The key parameters (basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity) are calculated and compared between treatment groups.
Measurement of AMPK Activation by Western Blotting
Objective: To determine the phosphorylation status of AMPK as an indicator of its activation.
Methodology:
-
Cell Lysis: Following treatment with Imeglimin, metformin, or control, hepatocytes are washed with ice-cold phosphate-buffered saline (PBS) and lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for the phosphorylated form of AMPKα at Threonine 172 (p-AMPKα). Subsequently, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and visualized using a digital imaging system.
-
Normalization: To ensure equal protein loading, the membrane is stripped and re-probed with an antibody against total AMPKα or a housekeeping protein (e.g., β-actin).
-
Densitometry Analysis: The band intensities are quantified using image analysis software, and the ratio of p-AMPKα to total AMPKα is calculated to determine the relative activation of AMPK.
Assessment of Hepatic Gluconeogenesis
Objective: To measure the rate of glucose production from gluconeogenic precursors in primary hepatocytes.
Methodology:
-
Hepatocyte Isolation and Culture: Primary hepatocytes are isolated from rats or mice by collagenase perfusion and cultured in appropriate media.
-
Pre-incubation: The cells are washed and pre-incubated in a glucose-free medium to deplete intracellular glycogen stores.
-
Treatment and Substrate Addition: The hepatocytes are then incubated in a medium containing gluconeogenic substrates (e.g., lactate and pyruvate) in the presence of Imeglimin, metformin, or a vehicle control.
-
Glucose Measurement: At specified time points, aliquots of the culture medium are collected, and the glucose concentration is measured using a glucose oxidase assay.
-
Data Normalization: The rate of glucose production is calculated and normalized to the total protein content of the cell lysate. The results are expressed as a percentage of the control group.
Conclusion
Both Imeglimin and metformin effectively reduce hepatic gluconeogenesis, a key contributor to hyperglycemia in type 2 diabetes. Their mechanisms converge on the modulation of mitochondrial function and subsequent activation of the AMPK pathway. However, key distinctions exist in their interaction with the mitochondrial respiratory chain, with Imeglimin acting as a competitive inhibitor of Complex I and potentially restoring Complex III function, while metformin is an uncompetitive inhibitor of Complex I.[9][2][8] Furthermore, Imeglimin has been shown to upregulate the expression of genes encoding for mitochondrial respiratory complex proteins, an effect not observed with metformin.[10][11] These differences in their molecular mechanisms may have implications for their long-term efficacy and safety profiles, warranting further investigation. This guide provides a foundational understanding of these differences to aid in ongoing research and drug development efforts in the field of metabolic diseases.
References
- 1. academicmed.org [academicmed.org]
- 2. Mechanism of action of Imeglimin: A novel therapeutic agent for type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metformin activates AMP-activated protein kinase in primary human hepatocytes by decreasing cellular energy status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metformin inhibits gluconeogenesis via a... [experts.mcmaster.ca]
- 5. Metformin - Wikipedia [en.wikipedia.org]
- 6. JCI - Metformin inhibits hepatic gluconeogenesis in mice independently of the LKB1/AMPK pathway via a decrease in hepatic energy state [jci.org]
- 7. Role of AMP-activated protein kinase in mechanism of metformin action - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Effects of imeglimin on mitochondrial function, AMPK activity, and gene expression in hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Glucose-Lowering Effects of Imeglimin and Its Possible Beneficial Effects on Diabetic Complications - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Imeglimin Hydrochloride and Sitagliptin on Insulin Secretion
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Imeglimin hydrochloride and sitagliptin, two prominent oral antihyperglycemic agents, with a specific focus on their mechanisms influencing insulin secretion. The information herein is supported by experimental data from preclinical and clinical studies to aid in research and development endeavors.
Introduction: Mechanisms of Action
Imeglimin and sitagliptin enhance insulin secretion through distinct molecular pathways, offering different therapeutic approaches to managing type 2 diabetes (T2D).
This compound: The first in a new class of oral antidiabetic drugs known as "glimins," Imeglimin possesses a unique dual mechanism of action.[1][2] It improves both insulin secretion from pancreatic β-cells and insulin sensitivity in peripheral tissues like the liver and muscle.[1][3][4] At the cellular level, Imeglimin's primary target is the mitochondrion, where it helps correct dysfunctional cellular energy metabolism, a key factor in the pathogenesis of T2D.[3][5] It modulates the mitochondrial respiratory chain by partially inhibiting Complex I and restoring deficient Complex III activity.[3][6] This rebalancing leads to reduced production of reactive oxygen species (ROS), increased ATP generation, and prevention of mitochondrial-mediated cell death, thereby preserving β-cell mass and function.[3][5] The enhancement of glucose-stimulated insulin secretion (GSIS) is also linked to an increase in nicotinamide adenine dinucleotide (NAD+) levels, which may amplify calcium mobilization, a critical step in insulin release.[2][3]
Sitagliptin: Sitagliptin is a well-established dipeptidyl peptidase-4 (DPP-4) inhibitor.[7][8] The enzyme DPP-4 is responsible for the rapid degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which are released from the gut in response to a meal.[8][9] By competitively inhibiting DPP-4, sitagliptin increases the circulating levels of active GLP-1 and GIP.[7][10] These elevated incretin levels then potentiate insulin secretion from pancreatic β-cells and suppress glucagon release from α-cells in a glucose-dependent manner.[7][11] This glucose-dependency ensures a low intrinsic risk of hypoglycemia.[7][10]
Signaling Pathway Diagrams
The following diagrams illustrate the distinct signaling pathways through which Imeglimin and sitagliptin augment insulin secretion.
Quantitative Data Presentation
The following tables summarize key quantitative data from comparative preclinical and clinical studies.
Table 1: Preclinical Comparative Data in Diabetic Mouse Models (KK-Ay)
| Parameter | Vehicle | Imeglimin (200 mg/kg) | Sitagliptin (15 mg/kg) | Imeglimin + Sitagliptin |
| Blood Glucose AUC during OGTT | Baseline | ↓ | ↓ | ↓↓ (Synergistic) |
| Plasma Insulin Levels during OGTT | Baseline | ↑ | ↑ | ↑↑↑ (Synergistic) |
| Active GLP-1 Levels during OGTT | Baseline | ↑ | ↑ | ↑↑↑ (Synergistic) |
Data adapted from studies in KK-Ay mice during an Oral Glucose Tolerance Test (OGTT).[12][13] ↑ indicates an increase and ↓ indicates a decrease relative to the vehicle control. The number of arrows indicates the relative magnitude of the effect.
Table 2: Clinical Trial Data - Imeglimin as Add-on to Sitagliptin
| Parameter | Baseline (Sitagliptin Monotherapy) | Add-on Placebo (12 Weeks) | Add-on Imeglimin (1500 mg BID, 12 Weeks) |
| Mean HbA1c (%) | ~8.5% | +0.12% | -0.60% |
| Placebo-Adjusted HbA1c Change | N/A | N/A | -0.72% (p < 0.001) |
| Fasting Plasma Glucose (FPG) Change (mmol/L) | N/A | -0.11 mmol/L | -0.93 mmol/L (p = 0.014) |
| % of Patients with HbA1c Decrease ≥0.5% | N/A | 21.6% | 54.3% (p < 0.001) |
Data from a 12-week, randomized, double-blind, placebo-controlled study in patients with T2D inadequately controlled by sitagliptin monotherapy.[14][15]
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison are provided below.
In Vivo Oral Glucose Tolerance Test (OGTT) in Mice
-
Objective: To assess the effects of Imeglimin and sitagliptin on glucose tolerance and the secretion of insulin and incretin hormones in vivo.
-
Animal Model: Male KK-Ay/TaJcl mice (a model for T2D) or C57BL/6 mice (control).
-
Procedure:
-
Acclimatization: Animals are housed under standard conditions (12-h light/dark cycle, controlled temperature) with free access to food and water.
-
Fasting: Prior to the experiment, mice are fasted for a specified period (e.g., 16 hours).
-
Drug Administration: A single dose of the test compound (Imeglimin 200 mg/kg, sitagliptin 15 mg/kg, or both) or vehicle (e.g., 0.5% carboxymethylcellulose) is administered orally (p.o.).[12][13]
-
Glucose Challenge: After 60 minutes, a baseline blood sample is collected from the tail vein. Immediately after, a glucose solution (1.5 g/kg body weight) is administered orally.[12][13]
-
Blood Sampling: Blood samples are collected at multiple time points post-glucose challenge (e.g., 15, 30, 60, and 120 minutes).
-
Analysis: Blood glucose is measured immediately using a glucometer. Plasma is separated by centrifugation and stored at -80°C for subsequent analysis of insulin, active GLP-1, and total GIP levels using specific ELISA kits.
-
-
Data Expression: Results are often expressed as the change from baseline over time and as the area under the curve (AUC) for the duration of the test.
Glucose-Stimulated Insulin Secretion (GSIS) in Isolated Pancreatic Islets
-
Objective: To directly measure the effect of the compounds on insulin secretion from pancreatic β-cells in response to varying glucose concentrations.
-
Procedure:
-
Islet Isolation: Pancreatic islets are isolated from mice (e.g., C57BL/6) by collagenase P digestion of the pancreas, followed by purification using a density gradient (e.g., Ficoll).[16]
-
Pre-incubation: Isolated islets are pre-incubated for 60-90 minutes in a Krebs-Ringer bicarbonate buffer (KRBH) containing a low, non-stimulatory concentration of glucose (e.g., 2.8 mM).
-
Static Incubation (GSIS Assay):
-
Groups of size-matched islets (e.g., 5-10 islets per replicate) are transferred to fresh KRBH buffer.
-
Islets are incubated for 60 minutes under different conditions:
-
Basal glucose (e.g., 2.8 mM) ± test compounds.
-
Stimulatory glucose (e.g., 16.6 mM) ± test compounds (Imeglimin, GLP-1, etc.).[16]
-
-
-
Sample Collection: At the end of the incubation period, the supernatant (containing secreted insulin) is collected.
-
Insulin Measurement: The concentration of insulin in the supernatant is quantified using an ELISA or radioimmunoassay (RIA).
-
-
Data Expression: Insulin secretion is typically normalized to the total insulin content of the islets or expressed as a fold-change relative to the basal glucose condition.
Experimental Workflow Diagram
References
- 1. Imeglimin: features of the mechanism of action and potential benefits | Kuznetsov | Problems of Endocrinology [probl-endojournals.ru]
- 2. diabetesjournals.org [diabetesjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. [Imeglimin: features of the mechanism of action and potential benefits] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Current understanding of imeglimin action on pancreatic β‐cells: Involvement of mitochondria and endoplasmic reticulum homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. diabetesjournals.org [diabetesjournals.org]
- 7. Sitagliptin - Wikipedia [en.wikipedia.org]
- 8. What is the mechanism of Sitagliptin? [synapse.patsnap.com]
- 9. Frontiers | GLP-1 Analogs and DPP-4 Inhibitors in Type 2 Diabetes Therapy: Review of Head-to-Head Clinical Trials [frontiersin.org]
- 10. droracle.ai [droracle.ai]
- 11. go.drugbank.com [go.drugbank.com]
- 12. Stimulatory effect of imeglimin on incretin secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. diabetesjournals.org [diabetesjournals.org]
- 15. Poxel’s Anti-diabetic Imeglimin Shows Significant Clinical Benefits in Type 2 Diabetes when Added to Sitagliptin | Poxel SA [poxelpharma.com]
- 16. A novel mechanism of imeglimin‐mediated insulin secretion via the cADPR‐TRP channel pathway - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-head comparison of Imeglimin hydrochloride and metformin on mitochondrial complex I
A Comprehensive Guide for Researchers and Drug Development Professionals
This guide provides an in-depth, objective comparison of the effects of Imeglimin hydrochloride and metformin on mitochondrial complex I. By presenting supporting experimental data, detailed methodologies, and visual representations of signaling pathways and workflows, this document serves as a critical resource for researchers, scientists, and professionals in the field of drug development.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative differences between Imeglimin and metformin based on available experimental data.
Table 1: Comparative Effects on Mitochondrial Complex I Activity
| Parameter | This compound | Metformin | Source |
| Mechanism of Inhibition | Competitive inhibitor of NADH affinity.[1] | Uncompetitive inhibitor.[1] | [1] |
| Inhibitory Potency | Mild to slight inhibition.[1] | Higher inhibitory effect compared to Imeglimin.[1] | [1] |
| Effect on Oxygen Consumption Rate (OCR) in Intact Hepatocytes | Does not significantly affect the rate.[1] | Reduces oxygen consumption. | [1] |
| Effect on Rotenone-Sensitive NADH-Ubiquinone Oxidoreductase Activity (in vivo) | Significantly lower inhibition compared to metformin. | Significant inhibition (-31% vs. Imeglimin treated).[1] | [1] |
Table 2: Downstream Cellular Effects
| Parameter | This compound | Metformin | Source |
| AMPK Activation | Activates AMPK, but with smaller potency than metformin.[2][3] | Potent activator of AMPK.[2][3] | [2][3] |
| Reactive Oxygen Species (ROS) Production | Reduces ROS production.[4][5][6] | Can increase or decrease ROS depending on context; Imeglimin is more potent in reducing elevated ROS.[4] | [4][5][6] |
| Effect on Mitochondrial Gene Expression (Hepatocytes) | Upregulates genes for Complex I and III proteins.[2] | No significant upregulation of Complex I and III protein-encoding genes.[2] | [2] |
| Risk of Lactic Acidosis | Theoretically lower risk due to weaker Complex I inhibition and no effect on mGPDH.[1][7] | Associated with a risk of lactic acidosis, particularly under predisposing conditions.[1] | [1][7] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate replication and further investigation.
Isolation of Mitochondria from Cultured Cells
This protocol is adapted from established methods for isolating mitochondria from cultured cells for subsequent functional assays.[8][9][10]
Materials:
-
Cell culture flasks (75 cm²) with 70-80% confluent cells
-
Ice-cold Ca/Mg free Phosphate-Buffered Saline (PBS)
-
Hypotonic solution
-
Hypertonic solution
-
Isolation buffer (e.g., containing sucrose, Tris-HCl, and EGTA)
-
Potter-Elvehjem homogenizer with a Teflon pestle
-
Refrigerated centrifuge
-
Microcentrifuge tubes
Procedure:
-
Cell Collection: Harvest cells from culture flasks. It is crucial that the cell culture is 70-80% confluent to avoid death signals that could compromise mitochondrial integrity.[8]
-
Washing: Rinse the cells with cold, Ca/Mg-free PBS.
-
Swelling: Resuspend the cell pellet in a hypotonic solution and incubate on ice for 10 minutes to allow the cells to swell.[8]
-
Homogenization: Transfer the swollen cell suspension to a Potter-Elvehjem homogenizer. Perform six gentle up-and-down strokes with the rotating Teflon pestle.[8] Immediately after homogenization, add a hypertonic solution to restore isotonicity.
-
Differential Centrifugation:
-
Centrifuge the homogenate at a low speed (e.g., 930 x g) for 5 minutes at 4°C to pellet nuclei, unbroken cells, and cellular debris.[8]
-
Carefully transfer the supernatant containing the mitochondria to a new tube.
-
Pellet the mitochondria by centrifuging at a higher speed (e.g., 7,000-10,000 x g) for 10-20 minutes at 4°C.[8]
-
-
Washing: Discard the supernatant and gently resuspend the mitochondrial pellet in an appropriate respiration buffer. Repeat the high-speed centrifugation step to wash the mitochondria.
-
Final Pellet: Resuspend the final mitochondrial pellet in a minimal volume of the desired buffer for downstream assays.
Spectrophotometric Assay of Mitochondrial Complex I Activity
This assay measures the NADH:ubiquinone oxidoreductase activity of Complex I by monitoring the decrease in NADH absorbance at 340 nm.[11][12][13][14][15]
Materials:
-
Isolated mitochondria
-
Assay buffer (e.g., potassium phosphate buffer, pH 7.4)
-
NADH solution
-
Ubiquinone (or an analog like decylubiquinone)
-
Rotenone (a specific Complex I inhibitor)
-
Spectrophotometer with a temperature-controlled cuvette holder
Procedure:
-
Reaction Mixture Preparation: In a cuvette, prepare the reaction mixture containing the assay buffer and ubiquinone.
-
Mitochondrial Addition: Add a specific amount of isolated mitochondria (e.g., 20-50 µg of protein) to the cuvette and allow it to equilibrate to the desired temperature (e.g., 30°C).
-
Baseline Measurement: Record the baseline absorbance at 340 nm.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding NADH to the cuvette and immediately start recording the decrease in absorbance at 340 nm over a set period (e.g., 3-5 minutes).
-
Inhibition with Rotenone: To determine the specific Complex I activity, perform a parallel assay in the presence of rotenone. Add rotenone to the reaction mixture before the addition of NADH.
-
Calculation of Activity: The specific Complex I activity is calculated as the difference between the rate of NADH oxidation in the absence and presence of rotenone. The activity is typically expressed as nmol of NADH oxidized per minute per mg of mitochondrial protein.
Western Blot for AMPK Activation
This method is used to assess the phosphorylation status of AMPK, a key downstream target of both Imeglimin and metformin.[2][16][17]
Materials:
-
Cell lysates treated with Imeglimin, metformin, or vehicle control
-
SDS-PAGE gels
-
Transfer apparatus (for transferring proteins to a membrane)
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-AMPKα and anti-total-AMPKα)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer for at least 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies against phosphorylated AMPKα and total AMPKα overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply a chemiluminescent substrate to the membrane and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities for phosphorylated and total AMPKα. The ratio of phosphorylated to total AMPKα is used to determine the level of AMPK activation.
Mandatory Visualization
The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows.
References
- 1. Reduced lactic acidosis risk with Imeglimin: Comparison with Metformin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of imeglimin on mitochondrial function, AMPK activity, and gene expression in hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. frontiersin.org [frontiersin.org]
- 5. Imeglimin mitigates the accumulation of dysfunctional mitochondria to restore insulin secretion and suppress apoptosis … [ouci.dntb.gov.ua]
- 6. researchgate.net [researchgate.net]
- 7. Effect of Imeglimin on mitochondrial function in patients with type 2 diabetes mellitus: a prospective cohort study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. drexel.edu [drexel.edu]
- 9. How do I isolate mitochondria from cell culture? | AAT Bioquest [aatbio.com]
- 10. Isolation and Functional Analysis of Mitochondria from Cultured Cells and Mouse Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 11. assaygenie.com [assaygenie.com]
- 12. Complex I activity assay [protocols.io]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. Mitochondrial Complex 1 Activity Measured by Spectrophotometry Is Reduced across All Brain Regions in Ageing and More Specifically in Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Spectrophotometric assay for complex I of the respiratory chain in tissue samples and cultured fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Role of AMP-activated protein kinase in mechanism of metformin action - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Reproducibility of Preclinical Findings on Imeglimin Hydrochloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Imeglimin hydrochloride, a first-in-class oral antihyperglycemic agent, has garnered significant attention for its unique dual mechanism of action that targets both insulin secretion and insulin sensitivity. This guide provides a comparative analysis of the reproducibility of key preclinical findings on Imeglimin across different laboratories and experimental models, offering a valuable resource for researchers in the field of diabetes and metabolic diseases.
Key Preclinical Findings: A Consistent Picture
Preclinical studies have consistently demonstrated Imeglimin's efficacy in improving glycemic control in various rodent models of type 2 diabetes. The core findings that appear reproducible across different research groups are its ability to:
-
Amplify Glucose-Stimulated Insulin Secretion (GSIS): Imeglimin consistently enhances insulin release from pancreatic β-cells in a glucose-dependent manner. This effect has been observed in isolated islets from different diabetic rodent models.
-
Improve Insulin Sensitivity: The drug has been shown to increase insulin sensitivity in peripheral tissues, primarily the liver and skeletal muscle. This leads to reduced hepatic glucose production and increased glucose uptake by muscle.
-
Enhance Mitochondrial Function: A key aspect of Imeglimin's mechanism of action lies in its ability to improve mitochondrial function. This includes rebalancing the activity of the electron transport chain complexes, reducing the production of reactive oxygen species (ROS), and increasing ATP synthesis.
The following sections provide a detailed comparison of the quantitative data from various preclinical studies, outline the experimental protocols used, and visualize the key pathways and workflows.
Data Presentation
The following tables summarize the quantitative data from different preclinical studies, highlighting the consistent effects of Imeglimin on key metabolic parameters.
Table 1: Effect of Imeglimin on Glucose-Stimulated Insulin Secretion (GSIS) in Isolated Islets
| Animal Model | Imeglimin Concentration | Glucose Concentration | Fold Increase in Insulin Secretion | Reference |
| High-Fat Diet-Fed Rats | 100 µM | High Glucose | Immediate increase in second phase | [1] |
| db/db Mice | 10 µM - 1 mM | 16.7 mM | Dose-dependent increase | [2] |
| Neonatal Streptozotocin (N0STZ) Rats | 10 µM - 100 µM | 16.7 mM | Dose-dependent increase | [3] |
| Goto-Kakizaki (GK) Rats | 100 µM | 16.7 mM | Significant increase | [3] |
| C57BL/6J Mice | 1.0 mmol/L | 16.7 mmol/L | 2.64-fold increase | [4] |
Table 2: Effect of Imeglimin on Hepatic and Muscle Insulin Sensitivity
| Animal Model | Treatment Duration | Key Finding | Quantitative Data | Reference |
| Streptozotocin (STZ)-Diabetic Rats | 15 days | Improved hepatic insulin sensitivity | 209% increase in steady-state glucose infusion rate (p<0.01) | [5] |
| STZ-Diabetic Rats | 15 days | Decreased hepatic glucose production | -40% (p<0.05) | [5] |
| STZ-Diabetic Rats | 45 days | Increased muscle glucose uptake | Significant increase in 14C-2-deoxyglucose uptake | [6] |
| High-Fat High-Sucrose Diet (HFHSD) Mice | 6 weeks | Improved insulin signaling in liver and muscle | Increased phosphorylation of protein kinase B (PKB) | [7] |
| Zucker Diabetic Fatty (ZDF) Rats | 5 weeks | Improved glucose tolerance | +165% in insulinogenic index (p<0.05) | [8][9] |
Table 3: Effect of Imeglimin on Mitochondrial Function
| Cell/Tissue Type | Key Finding | Quantitative Data | Reference |
| Isolated Islets from C57BL/6J Mice | Increased mitochondrial respiration | Significant increase in basal and maximal respiration, and ATP production | [4] |
| Immortalized Mouse Schwann Cells (IMS32) | Normalized Oxygen Consumption Rate (OCR) | Significant reduction in OCR under high and low glucose conditions | [10] |
| Primary Rat Hepatocytes | Decreased ATP/ADP ratio | Dose-dependent decrease | [11] |
| Human Endothelial Cells (HMEC-1) | Reduced ROS production | Dramatic decrease | [12] |
Experimental Protocols
This section provides a detailed overview of the methodologies used in the key experiments cited in this guide.
Glucose-Stimulated Insulin Secretion (GSIS) in Isolated Islets
-
Islet Isolation: Pancreatic islets are isolated from rodent models (e.g., rats, mice) by collagenase digestion of the pancreas, followed by purification using a density gradient.
-
Static Incubation Assay:
-
Groups of size-matched islets (typically 5-10 islets per well) are pre-incubated in a Krebs-Ringer bicarbonate buffer (KRBB) with a low glucose concentration (e.g., 2.8 mM) for 30-60 minutes.
-
The islets are then incubated for a defined period (e.g., 30-60 minutes) in KRBB containing low glucose, high glucose (e.g., 16.7 mM), or high glucose with different concentrations of Imeglimin.
-
The supernatant is collected, and the insulin concentration is measured using an enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA).
-
The insulin content of the islets is often measured after extraction to express secreted insulin as a percentage of total insulin.
-
-
Islet Perifusion Assay:
-
Isolated islets are placed in a perifusion chamber and continuously supplied with KRBB.
-
The glucose concentration in the buffer is changed at specific time points to assess the dynamic insulin secretion response.
-
Fractions of the perifusate are collected at regular intervals, and insulin concentrations are measured. This allows for the analysis of both the first and second phases of insulin secretion.
-
Hyperinsulinemic-Euglycemic Clamp
This "gold-standard" technique is used to assess insulin sensitivity in vivo.
-
Animal Preparation: Rats are catheterized in the jugular vein (for infusions) and carotid artery (for blood sampling) several days before the clamp study.
-
Procedure:
-
After an overnight fast, a continuous infusion of insulin is started to raise plasma insulin levels to a high physiological or pharmacological range.
-
A variable infusion of glucose is simultaneously administered to maintain blood glucose at a constant basal level (euglycemia).
-
The glucose infusion rate (GIR) required to maintain euglycemia is a measure of whole-body insulin sensitivity. A higher GIR indicates greater insulin sensitivity.
-
To measure hepatic glucose production, a tracer such as [3-³H]-glucose is infused, and its dilution in the plasma is measured.
-
Mitochondrial Respiration Assay
-
Mitochondria Isolation: Mitochondria are isolated from tissues (e.g., liver, muscle) or cultured cells by differential centrifugation.
-
Oxygen Consumption Rate (OCR) Measurement:
-
Isolated mitochondria or intact cells are placed in a specialized microplate in a Seahorse XF Analyzer or a similar instrument.
-
The analyzer measures the OCR in real-time.
-
A series of injections of mitochondrial stressors (e.g., oligomycin, FCCP, rotenone/antimycin A) are added to the wells to determine key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption.
-
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Caption: Imeglimin's dual mechanism of action on mitochondria, pancreas, and peripheral tissues.
Caption: Workflow of the hyperinsulinemic-euglycemic clamp technique.
Conclusion
The preclinical findings on this compound demonstrate a high degree of reproducibility across different laboratories and in various animal models of type 2 diabetes. The consistent observations of its dual action on improving both insulin secretion and insulin sensitivity, underpinned by its effects on mitochondrial function, provide a strong foundation for its clinical development and use. This guide serves as a valuable comparative resource for researchers, offering a consolidated view of the experimental data and methodologies that have established the preclinical profile of this novel antidiabetic agent.
References
- 1. Imeglimin lowers glucose primarily by amplifying glucose-stimulated insulin secretion in high-fat-fed rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Imeglimin amplifies glucose-stimulated insulin release from diabetic islets via a distinct mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. diabetesjournals.org [diabetesjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. Glucose-Lowering Effects of Imeglimin and Its Possible Beneficial Effects on Diabetic Complications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Imeglimin – Current Development and Future Potential in Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Imeglimin preserves islet β‐cell mass in Type 2 diabetic ZDF rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Imeglimin improves hyperglycemia and hypoglycemia‐induced cell death and mitochondrial dysfunction in immortalized adult mouse Schwann IMS32 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Effect of Imeglimin on mitochondrial function in patients with type 2 diabetes mellitus: a prospective cohort study [frontiersin.org]
A Comparative Safety Analysis of Imeglimin Hydrochloride and Other Oral Hypoglycemic Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the safety profile of Imeglimin hydrochloride, a first-in-class oral hypoglycemic agent, with other established classes of oral antidiabetic drugs. The information is compiled from a comprehensive review of clinical trial data and post-marketing surveillance to support research and development in the field of diabetes therapeutics.
Executive Summary
This compound, the first of a new class of oral antidiabetic drugs known as "glimins," offers a novel mechanism of action by targeting mitochondrial bioenergetics.[1][2] This unique mode of action translates to a generally favorable safety and tolerability profile, particularly concerning hypoglycemia and weight gain, which are common side effects of some other oral hypoglycemic agents. However, like all medications, Imeglimin is associated with a specific set of adverse events, primarily gastrointestinal in nature. This guide will delve into a comparative analysis of Imeglimin's safety against metformin, sulfonylureas, dipeptidyl peptidase-4 (DPP-4) inhibitors, sodium-glucose cotransporter-2 (SGLT2) inhibitors, and glucagon-like peptide-1 (GLP-1) receptor agonists.
Mechanism of Action and a Novel Safety Profile
Imeglimin's unique mechanism centers on improving mitochondrial function, which plays a crucial role in glucose homeostasis. It has a dual effect: enhancing glucose-stimulated insulin secretion from pancreatic β-cells and improving insulin sensitivity in the liver and skeletal muscle.[3][4] This targeted action on cellular energy metabolism differs from other oral antidiabetic agents and contributes to its distinct safety profile.[5][6]
References
- 1. Glucagon-Like Peptide-1 Receptor Agonists and Thyroid Cancer: A Narrative Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] Efficacy and Safety of Imeglimin Monotherapy Versus Placebo in Japanese Patients With Type 2 Diabetes (TIMES 1): A Double-Blind, Randomized, Placebo-Controlled, Parallel-Group, Multicenter Phase 3 Trial | Semantic Scholar [semanticscholar.org]
- 3. jacc.org [jacc.org]
- 4. The incidence of mild and severe hypoglycaemia in patients with type 2 diabetes mellitus treated with sulfonylureas: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Safety of dipeptidyl peptidase 4 inhibitors: a perspective review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Risk of diabetic ketoacidosis caused by sodium glucose cotransporter-2 inhibitors in patients with type 1 diabetes: a systematic review and network meta-analysis of randomized controlled trials [frontiersin.org]
A Comparative Analysis of Imeglimin Hydrochloride and Placebo in the Management of Type 2 Diabetes Mellitus
This guide provides a comprehensive statistical analysis of the efficacy of Imeglimin hydrochloride compared to a placebo for the treatment of type 2 diabetes. The information is intended for researchers, scientists, and drug development professionals, offering a detailed overview of key clinical trial data, experimental methodologies, and the underlying mechanism of action.
Imeglimin, the first in a new class of oral antidiabetic agents known as "glimins," targets mitochondrial bioenergetics, a unique mechanism of action that addresses both insulin resistance and pancreatic β-cell dysfunction, two key defects in type 2 diabetes.[1][2] Clinical trial data has demonstrated its potential as a new therapeutic option.
Quantitative Data Summary
The efficacy of Imeglimin has been evaluated in several key clinical trials. The following tables summarize the primary and secondary endpoint data from the pivotal Phase 3 "Trials of Imeglimin for Efficacy and Safety" (TIMES) program conducted in Japan, as well as other relevant studies.
Table 1: Change in HbA1c from Baseline
| Trial | Treatment Group | N | Baseline HbA1c (Mean) | Change from Baseline (Mean) | Placebo-Corrected Difference (95% CI) | P-value |
| TIMES 1 (24 weeks) [3][4] | Imeglimin 1000 mg twice daily | 106 | 7.93% | -0.87% | -0.87% (-1.04 to -0.69) | <0.0001 |
| Placebo | 107 | 7.93% | +0.06% | - | ||
| Phase 2b (24 weeks) [5] | Imeglimin 1000 mg twice daily | - | - | -0.94% | -0.94% (-1.19 to -0.68) | <0.0001 |
| Imeglimin 1500 mg twice daily | - | - | -1.00% | -1.00% (-1.26 to -0.75) | <0.0001 | |
| Placebo | - | - | - | - | ||
| TIMES 3 (16 weeks, add-on to insulin) [6][7] | Imeglimin 1000 mg twice daily | 108 | - | -0.60% | -0.60% (-0.80 to -0.40) | <0.0001 |
| Placebo | 107 | - | - | - | ||
| Phase 2 (18 weeks) | Imeglimin 1500 mg twice daily | 30 | - | - | -0.62% | 0.013 |
| Placebo | 29 | - | - | - |
Table 2: Change in Fasting Plasma Glucose (FPG) from Baseline
| Trial | Treatment Group | N | Placebo-Adjusted LS Mean Decrease | P-value |
| TIMES 1 (24 weeks) [5] | Imeglimin 1000 mg twice daily | 106 | 19 mg/dL | - |
| Phase 2 (18 weeks) [8] | Imeglimin 1500 mg twice daily | 30 | 1.22 mmol/L | 0.022 |
| Add-on to Sitagliptin (12 weeks) [9] | Imeglimin 1500 mg twice daily | - | 0.81 mmol/L | 0.014 |
Experimental Protocols
The data presented is primarily from the TIMES program, which consisted of three pivotal Phase 3 trials.[10]
-
Objective: To assess the efficacy and safety of Imeglimin monotherapy versus placebo in Japanese patients with type 2 diabetes.
-
Design: A 24-week, double-blind, randomized, placebo-controlled, parallel-group, multicenter trial.
-
Participants: 213 adult patients (≥20 years old) with type 2 diabetes treated with diet and exercise, with HbA1c levels between 7.0% and 10.0%.
-
Intervention: Patients were randomly assigned (1:1) to receive either Imeglimin (1000 mg twice daily) or a matching placebo.
-
Primary Endpoint: Change in mean HbA1c from baseline to week 24.
-
Key Secondary Endpoints: Percentage of responders achieving specific HbA1c targets.
-
Objective: To evaluate the long-term safety and efficacy of Imeglimin as monotherapy or in combination with existing antidiabetic agents.
-
Design: A 52-week, open-label, parallel-group, multicenter trial.
-
Participants: 714 Japanese patients with type 2 diabetes inadequately controlled with diet and exercise or a single antidiabetic agent.
-
Intervention: All patients received Imeglimin 1000 mg twice daily, either as monotherapy or as an add-on to their existing therapy.
-
Primary Endpoint: Safety, assessed by adverse events, laboratory results, and ECG.
-
Secondary Endpoints: Changes from baseline in HbA1c and fasting plasma glucose at week 52.
-
Objective: To evaluate the efficacy and safety of Imeglimin in combination with insulin.
-
Design: A 16-week, double-blind, placebo-controlled, randomized trial with a 36-week open-label extension.
-
Participants: 215 Japanese patients with type 2 diabetes and inadequate glycemic control on insulin therapy.
-
Intervention: Patients received either Imeglimin (1000 mg twice daily) or a placebo in combination with their existing insulin therapy for 16 weeks. This was followed by a 36-week period where all patients received Imeglimin.
-
Primary Endpoint: Change in mean HbA1c from baseline to week 16.
Mechanism of Action and Signaling Pathway
Imeglimin's unique mechanism of action involves improving mitochondrial function, which is often impaired in type 2 diabetes.[1][14] This leads to a dual effect:
-
Amplification of Glucose-Stimulated Insulin Secretion (GSIS): Imeglimin enhances the pancreas's ability to release insulin in response to glucose.[14][15] This is achieved by increasing the cellular nicotinamide adenine dinucleotide (NAD+) pool, which in turn leads to enhanced calcium mobilization, a key step in insulin granule exocytosis.[15]
-
Improved Insulin Sensitivity: Imeglimin has been shown to improve insulin action in the liver and skeletal muscle, leading to increased glucose uptake and reduced hepatic glucose production.[1][5]
Caption: Imeglimin's dual mechanism of action on mitochondrial function.
Experimental Workflow
The following diagram illustrates the typical workflow of a randomized, double-blind, placebo-controlled clinical trial, such as the TIMES 1 study, to evaluate the efficacy and safety of Imeglimin.
Caption: Workflow of a randomized controlled trial for Imeglimin.
References
- 1. researchgate.net [researchgate.net]
- 2. Imeglimin: features of the mechanism of action and potential benefits | Kuznetsov | Problems of Endocrinology [probl-endojournals.ru]
- 3. diabetesjournals.org [diabetesjournals.org]
- 4. Efficacy and Safety of Imeglimin Monotherapy Versus Placebo in Japanese Patients With Type 2 Diabetes (TIMES 1): A Double-Blind, Randomized, Placebo-Controlled, Parallel-Group, Multicenter Phase 3 Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Imeglimin: A New Promising and Effective Weapon in the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Poxel Announces Positive Topline Results for Imeglimin Phase 3 Trial (TIMES 3 36-week) for the Treatment of Type 2 Diabetes in Japan | Poxel SA [poxelpharma.com]
- 7. Efficacy and safety of imeglimin add-on to insulin monotherapy in Japanese patients with type 2 diabetes (TIMES 3): A randomized, double-blind, placebo-controlled phase 3 trial with a 36-week open-label extension period - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phase 2 trial with imeglimin in patients with Type 2 diabetes indicates effects on insulin secretion and sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. research.aston.ac.uk [research.aston.ac.uk]
- 10. Poxel Announces Detailed Imeglimin Phase 3 TIMES 1 Results Presented at 55th Annual Meeting of the European Association for the Study of Diabetes | Poxel SA [poxelpharma.com]
- 11. researchgate.net [researchgate.net]
- 12. Long‐term safety and efficacy of imeglimin as monotherapy or in combination with existing antidiabetic agents in Japanese patients with type 2 diabetes (TIMES 2): A 52‐week, open‐label, multicentre phase 3 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Long-term safety and efficacy of imeglimin as monotherapy or in combination with existing antidiabetic agents in Japanese patients with type 2 diabetes (TIMES 2): A 52-week, open-label, multicentre phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Mechanism of action of Imeglimin: A novel therapeutic agent for type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Imeglimin amplifies glucose-stimulated insulin release from diabetic islets via a distinct mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
Independent Validation of Imeglimin Hydrochloride's Effect on Beta-Cell Preservation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The preservation of functional pancreatic beta-cell mass is a cornerstone in the management and potential reversal of type 2 diabetes. Imeglimin hydrochloride, the first in a new class of oral antidiabetic agents known as glimins, has garnered significant attention for its potential to not only improve glycemic control but also to protect and preserve beta-cells. This guide provides an objective comparison of Imeglimin's performance against two other major classes of glucose-lowering therapies with purported beta-cell protective effects: Glucagon-like peptide-1 receptor agonists (GLP-1 RAs) and Sodium-glucose cotransporter-2 (SGLT2) inhibitors. The information presented herein is based on available preclinical and clinical data to aid researchers and drug development professionals in their evaluation of these therapeutic agents.
Mechanisms of Action in Beta-Cell Preservation
This compound
Imeglimin's primary mechanism of action on beta-cells centers on the correction of mitochondrial dysfunction, a key pathological feature in type 2 diabetes. By modulating mitochondrial bioenergetics, Imeglimin leads to a dual benefit for beta-cell health:
-
Improved Mitochondrial Function: Imeglimin has been shown to rebalance the activity of the mitochondrial respiratory chain, specifically by partially inhibiting Complex I and restoring Complex III activity.[1] This action reduces the production of reactive oxygen species (ROS), thereby mitigating oxidative stress, a major contributor to beta-cell apoptosis.[1]
-
Enhanced ATP Production and NAD+ Pool: By optimizing mitochondrial function, Imeglimin increases glucose-stimulated ATP production.[1] It also boosts the cellular pool of nicotinamide adenine dinucleotide (NAD+) through the salvage pathway.[1][2] Both ATP and NAD+ are crucial for glucose-stimulated insulin secretion (GSIS) and overall beta-cell function and survival.[1][2]
GLP-1 Receptor Agonists
GLP-1 RAs, such as liraglutide and exenatide, exert their protective effects on beta-cells through multiple signaling pathways:
-
Stimulation of Beta-Cell Proliferation: GLP-1 RAs have been demonstrated in preclinical models to promote the proliferation of existing beta-cells, contributing to an increase in beta-cell mass.
-
Inhibition of Apoptosis: These agents activate pro-survival pathways within the beta-cell, thereby reducing the rate of apoptosis.
-
Enhanced GSIS: GLP-1 RAs potentiate glucose-stimulated insulin secretion in a glucose-dependent manner, which reduces the demand on beta-cells and may lessen cellular stress.
SGLT2 Inhibitors
The beta-cell protective effects of SGLT2 inhibitors, such as dapagliflozin and empagliflozin, are largely considered to be indirect:
-
Reduction of Glucotoxicity: By promoting the urinary excretion of excess glucose, SGLT2 inhibitors lower blood glucose levels, thereby alleviating the glucotoxic environment that is detrimental to beta-cell function and survival.
-
Reduced Beta-Cell Workload: The improved glycemic control achieved with SGLT2 inhibitors lessens the demand on beta-cells to produce and secrete insulin, which may contribute to their long-term preservation.
Quantitative Comparison of Beta-Cell Preservation (Preclinical Data)
While direct head-to-head clinical trials comparing the beta-cell preservation effects of Imeglimin, GLP-1 RAs, and SGLT2 inhibitors are limited, preclinical studies in animal models of type 2 diabetes provide valuable insights. The following tables summarize key quantitative data from independent studies.
| Drug Class | Animal Model | Key Finding | Quantitative Data | Citation |
| Imeglimin | Zucker Diabetic Fatty (ZDF) Rats | Increased β-cell mass | 41% greater than control | [1][3] |
| Decreased β-cell apoptosis | 52% lower than control | [1][4] | ||
| Increased β-cell proliferation | 111% higher than control | [1][4] | ||
| db/db Mice | Preservation of β-cell mass | Significantly greater than control | [2][5] | |
| Reduced β-cell apoptosis | Drastically reduced ratio of TUNEL-positive β-cells | [6] | ||
| GLP-1 RA (Liraglutide) | db/db Mice | Increased β-cell mass | Doubled compared to vehicle group | |
| Increased β-cell proliferation | Significantly increased | [7] | ||
| Reduced β-cell apoptosis | Significantly reduced | [7] | ||
| SGLT2 Inhibitor | db/db Mice | Preservation of β-cell mass | Preserved better in early vs. advanced stage | |
| Increased β-cell proliferation | Increased | |||
| Reduced β-cell apoptosis | Attenuated |
Signaling Pathways and Experimental Workflows
Imeglimin's Mechanism of Action on Beta-Cell Preservation
Caption: Imeglimin's signaling pathway for beta-cell preservation.
Experimental Workflow for Assessing Beta-Cell Mass
Caption: Workflow for beta-cell mass quantification.
Experimental Protocols
Assessment of Beta-Cell Mass
1. Animal Models and Treatment:
-
Animals: Zucker Diabetic Fatty (ZDF) rats or db/db mice are commonly used models of type 2 diabetes with progressive beta-cell loss.
-
Treatment: this compound is typically administered by oral gavage at doses ranging from 150-200 mg/kg twice daily for a period of 5 weeks or more.[1][3] Control groups receive a vehicle solution.
2. Pancreas Collection and Processing:
-
At the end of the treatment period, animals are euthanized, and the pancreas is carefully dissected and weighed.
-
The pancreas is fixed in 4% paraformaldehyde, followed by dehydration and embedding in paraffin wax.
-
Serial sections of the pancreas (typically 5 µm thick) are cut at regular intervals to ensure representative sampling of the entire organ.
3. Immunohistochemistry:
-
Pancreatic sections are deparaffinized and rehydrated.
-
Antigen retrieval is performed to unmask the insulin epitopes.
-
Sections are incubated with a primary antibody specific for insulin (e.g., guinea pig anti-insulin).
-
A secondary antibody conjugated to a detectable enzyme (e.g., horseradish peroxidase) or a fluorescent molecule is then applied.
-
The signal is developed using a chromogenic substrate or visualized using fluorescence microscopy.
4. Quantification of Beta-Cell Area:
-
The stained pancreatic sections are scanned to create high-resolution digital images.
-
Image analysis software is used to quantify the total pancreatic tissue area and the insulin-positive area in each section.
-
The ratio of the insulin-positive area to the total pancreatic area is calculated for each section and averaged across all sections for each animal.
5. Calculation of Beta-Cell Mass:
-
Beta-cell mass is calculated by multiplying the relative insulin-positive area by the total pancreatic weight.
Assessment of Beta-Cell Apoptosis (TUNEL Assay)
1. Tissue Preparation:
-
Pancreatic tissue sections are prepared as described for beta-cell mass assessment.
2. TUNEL Staining:
-
The Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay is used to detect DNA fragmentation, a hallmark of apoptosis.
-
Sections are treated with proteinase K to permeabilize the cells.
-
The sections are then incubated with a mixture of terminal deoxynucleotidyl transferase (TdT) and biotinylated dUTP. TdT adds the labeled nucleotides to the 3'-hydroxyl ends of fragmented DNA.
-
The incorporated biotin is then detected using streptavidin conjugated to a fluorescent dye (e.g., fluorescein).
3. Co-staining for Insulin:
-
To specifically identify apoptotic beta-cells, sections are co-immunostained for insulin using a primary antibody and a secondary antibody conjugated to a different colored fluorophore (e.g., Cy5).
4. Imaging and Quantification:
-
Fluorescence microscopy is used to visualize the TUNEL-positive (apoptotic) cells and insulin-positive (beta) cells.
-
The number of TUNEL and insulin double-positive cells is counted and expressed as a percentage of the total number of insulin-positive cells.
Assessment of Beta-Cell Proliferation (Ki67 Staining)
1. Tissue Preparation:
-
Pancreatic tissue sections are prepared as for the other histological assessments.
2. Ki67 and Insulin Co-staining:
-
Ki67 is a nuclear protein that is expressed in proliferating cells.
-
Sections are co-immunostained with a primary antibody against Ki67 and a primary antibody against insulin.
-
Secondary antibodies conjugated to distinct fluorophores are used to visualize Ki67-positive nuclei and insulin-positive cytoplasm.
3. Imaging and Quantification:
-
Fluorescence microscopy is used to identify cells that are positive for both Ki67 and insulin.
-
The number of double-positive cells is counted and expressed as a percentage of the total number of insulin-positive cells to determine the beta-cell proliferation rate.
Conclusion
Independent preclinical studies provide compelling evidence for the beta-cell preserving effects of this compound. Its unique mechanism of action, centered on improving mitochondrial health, translates into quantifiable reductions in beta-cell apoptosis and increases in beta-cell mass and proliferation in animal models of type 2 diabetes. While GLP-1 receptor agonists also demonstrate robust beta-cell protective effects through different signaling pathways, and SGLT2 inhibitors offer indirect benefits by alleviating glucotoxicity, direct comparative data remains a key area for future research. The detailed experimental protocols provided in this guide offer a framework for conducting such comparative studies, which will be crucial for elucidating the relative therapeutic potential of these agents in preserving the functional beta-cell mass in type 2 diabetes.
References
- 1. Imeglimin preserves islet β‐cell mass in Type 2 diabetic ZDF rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Preservation effect of imeglimin on pancreatic β-cell mass: Noninvasive evaluation using 111In-exendin-4 SPECT/CT imaging and the perspective of mitochondrial involvements [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]
- 5. Preservation effect of imeglimin on pancreatic β-cell mass: Noninvasive evaluation using 111In-exendin-4 SPECT/CT imaging and the perspective of mitochondrial involvements - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Current understanding of imeglimin action on pancreatic β‐cells: Involvement of mitochondria and endoplasmic reticulum homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparative effectiveness of liraglutide in the treatment of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
Comparative transcriptomics of Imeglimin hydrochloride and other antidiabetic compounds
A deep dive into the gene expression landscapes shaped by leading type 2 diabetes therapies, offering researchers and drug development professionals a comprehensive, data-driven comparison of Imeglimin hydrochloride against metformin, sitagliptin, and liraglutide.
This guide provides an objective comparison of the transcriptomic effects of Imeglimin, a first-in-class oral antidiabetic agent, with other widely used antidiabetic drugs. By summarizing key experimental data on differentially expressed genes and affected signaling pathways, this document serves as a valuable resource for understanding the distinct and overlapping molecular mechanisms of these therapies.
Overview of Mechanisms of Action
Imeglimin distinguishes itself with a dual mechanism of action that targets mitochondrial bioenergetics to improve both insulin secretion and insulin sensitivity.[1][2][3][4] It modulates mitochondrial function, leading to enhanced ATP production and reduced reactive oxygen species (ROS) formation.[1][2] A key molecular effect of Imeglimin is the increase in nicotinamide adenine dinucleotide (NAD+) synthesis through the upregulation of nicotinamide phosphoribosyltransferase (NAMPT), which is implicated in improved glucose-stimulated insulin secretion.[5]
Metformin, the first-line therapy for type 2 diabetes, primarily acts by inhibiting mitochondrial respiratory chain complex I, which leads to the activation of AMP-activated protein kinase (AMPK).[6][7][8] This results in reduced hepatic gluconeogenesis and increased glucose uptake in peripheral tissues.[8]
Sitagliptin is a dipeptidyl peptidase-4 (DPP-4) inhibitor that increases the levels of incretin hormones, such as glucagon-like peptide-1 (GLP-1).[9][10] This leads to a glucose-dependent increase in insulin secretion and a decrease in glucagon secretion.[9]
Liraglutide is a GLP-1 receptor agonist that mimics the action of endogenous GLP-1, thereby promoting insulin secretion, suppressing glucagon release, and slowing gastric emptying.[10][11]
Comparative Transcriptomic Data
The following tables summarize the key differentially expressed genes identified in various transcriptomic studies for each compound. The data highlights the diverse cellular processes influenced by these antidiabetic agents.
Table 1: Differentially Expressed Genes under Imeglimin Treatment
| Tissue/Cell Type | Key Upregulated Genes | Key Downregulated Genes | Experimental Model | Reference |
| Mouse Islet α-cells | Genes involved in "cytoplasmic translation" and "response to unfolded protein" | Genes involved in "endocrine system development", "regulation of secretion by cell", and "G protein signaling pathway" (e.g., Gnas, Mafb, Slc7a2) | scRNA-seq of mouse islet cells | [12] |
| Human iPSC-derived Pancreatic β-like cells | Mature β-cell markers | Immature β-cell markers, Cell cycle-related genes (MKI67, CDK1, PCNA) | RNA-seq of human iPSC-derived SC-islets | [13][14][15] |
| HepG2 cells | Genes encoding proteins of mitochondrial respiratory complex I and III | - | RNA-seq of HepG2 cells | [16] |
| Mouse Colon | Gdf15 | - | Bulk RNA-seq of colonic tissue | [17] |
Table 2: Differentially Expressed Genes under Metformin Treatment
| Tissue/Cell Type | Key Upregulated Genes | Key Downregulated Genes | Experimental Model | Reference |
| Whole Blood (T2DM patients) | IRS2 (in responders), Genes involved in cholesterol homeostasis (SLC46A1, LRP1) and immune responses (CD14, CD163) | Genes involved in cancer development (CYP1B1, STAB1, CCR2, TMEM176B) | RNA-seq of whole blood from drug-naïve T2DM volunteers | [6][18] |
| Healthy Individuals (Whole Blood) | Genes in "intestinal immune network for IgA production" and "cytokine-cytokine receptor interaction" pathways | - | RNA-seq of whole blood | [7] |
| Mouse Colon | Gdf15 | - | Bulk RNA-seq of colonic tissue | [17] |
| Human iPSC-derived Pancreatic β-like cells | Cell cycle arrest genes (CDKN2B, CCND2, CCNI) | INS, Cell proliferation markers (MKI67, CDK1, PCNA) | RNA-seq of human iPSC-derived SC-islets | [14][15] |
Table 3: Differentially Expressed Genes under Sitagliptin Treatment
| Tissue/Cell Type | Key Upregulated Genes | Key Downregulated Genes | Experimental Model | Reference |
| Diabetic Mouse Retina | Genes involved in membrane trafficking, transmission across chemical synapses, and vesicle-mediated transport | Genes involved in negative regulation of signaling | Transcriptome analysis of retinas from db/db mice | [19][20] |
| T2DM Patients (Peripheral Blood Mononuclear Cells) | IGF1R | MAPK3, SOCS3 | Transcriptome sequencing of peripheral blood mononuclear cells | [9][21] |
| Zucker Diabetic Fatty (ZDF) Rat Islets (with Metformin) | Genes involved in cell survival and growth | Apoptosis-associated genes | cDNA microarrays of islets | [22] |
Table 4: Differentially Expressed Genes under Liraglutide Treatment
| Tissue/Cell Type | Key Upregulated Genes | Key Downregulated Genes | Experimental Model | Reference |
| Type 1 Diabetic Mouse Tibia | - | Genes involved in osteoclastogenesis and inflammation (Trem2, Nfatc1, Trap, Ctsk) | Transcriptomics of tibia from STZ-induced T1D mice | [23][24][25] |
| C2C12 Myoblasts (High Glucose) | Genes in metabolic pathways, cytokine-cytokine receptor interaction, cAMP signaling pathway, and cell cycle | - | High-throughput transcriptome sequencing of C2C12 myoblasts | [26] |
| Type 2 Diabetic Rat Models | - | - | lncRNA transcriptomics in STZ-induced T2DM model rats | [11] |
Signaling Pathways and Experimental Workflows
The distinct transcriptomic signatures of these antidiabetic agents translate to their influence on different signaling pathways. The following diagrams, generated using Graphviz, illustrate the key pathways and experimental workflows described in the cited literature.
Caption: Imeglimin's core mechanism of action.
Caption: Metformin's primary signaling pathway.
Caption: Incretin-based therapies: Sitagliptin and Liraglutide.
Caption: A generalized experimental workflow for transcriptomic analysis.
Detailed Experimental Protocols
A summary of the methodologies employed in the key transcriptomic studies is provided below to facilitate the interpretation and comparison of the presented data.
Imeglimin Studies:
-
Single-Cell RNA Sequencing of Mouse Islets: Islet cells from mice treated with or without 1 mM Imeglimin for 24 hours under 3.9 mM glucose conditions were subjected to scRNA-seq to analyze α-cell-specific gene expression changes.[12]
-
RNA Sequencing of Human iPSC-derived β-like cells: Human induced pluripotent stem cells were differentiated into pancreatic islet-like spheroids and treated with Imeglimin. RNA-sequencing was then performed to investigate the effect on the differentiation process and gene expression patterns related to β-cell maturation.[13][14][15]
-
RNA Sequencing of HepG2 cells: Human hepatoma HepG2 cells were treated with Imeglimin, and comprehensive RNA-sequencing analysis was conducted to examine its effects on gene expression, particularly those related to mitochondrial function.[16]
Metformin Studies:
-
Whole-Blood Transcriptome Profiling in T2DM Patients: A longitudinal RNA-Seq-based comparative transcriptomics approach was used to evaluate the systemic effect of metformin in drug-naïve volunteers with type 2 diabetes. Blood samples were collected before and after three months of metformin administration.[6][18]
-
Intestinal Tissue RNA Sequencing in Mice: C57BL/6J mice were treated with metformin, and RNA sequencing of intestinal tissue was performed to assess changes in gene expression.[17]
Sitagliptin Studies:
-
Retinal Transcriptome Analysis in Diabetic Mice: Ten diabetic (db/db) mice were treated with sitagliptin eye drops (10 mg/mL) twice daily, and their retinas were compared to vehicle-treated db/db mice and non-diabetic db/+ control mice using transcriptome analysis.[19][20]
-
Transcriptome Sequencing in T2DM Patients: Peripheral blood mononuclear cells were collected from T2DM patients before and after 12 weeks of sitagliptin therapy (100 mg once daily). High-throughput sequencing of the transcriptome was conducted to identify differentially expressed genes associated with treatment response.[9][21]
Liraglutide Studies:
-
Transcriptomics of Tibia in Diabetic Mice: Female streptozotocin-induced diabetic C57BL/6J mice were treated daily for 8 weeks with liraglutide. Tibia specimens were then collected for transcriptome sequencing and bioinformatics analysis to explore the mechanisms of diabetic-associated bone loss.[23][24][25]
-
High-Throughput Transcriptome Sequencing of Myoblasts: C2C12 myoblasts were cultured in a high-glucose environment and treated with liraglutide. High-throughput transcriptome sequencing was used to explore the potential molecular mechanisms of liraglutide in alleviating the effects of the high-glucose environment.[26]
Conclusion
This comparative guide highlights the distinct transcriptomic landscapes shaped by Imeglimin, metformin, sitagliptin, and liraglutide. Imeglimin demonstrates a unique profile centered on mitochondrial function and β-cell maturation. Metformin exerts broad effects on systemic metabolism and immune response. Sitagliptin and liraglutide, both acting on the incretin pathway, show targeted effects on specific tissues relevant to diabetes and its complications. The provided data and visualizations offer a foundational resource for researchers to further investigate the nuanced molecular impacts of these antidiabetic therapies, paving the way for more targeted and personalized treatment strategies in the future.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Imeglimin: features of the mechanism of action and potential benefits | Kuznetsov | Problems of Endocrinology [probl-endojournals.ru]
- 4. [Imeglimin: features of the mechanism of action and potential benefits] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanism of action of Imeglimin: A novel therapeutic agent for type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Whole-blood transcriptome profiling reveals signatures of metformin and its therapeutic response - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metformin strongly affects transcriptome of peripheral blood cells in healthy individuals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Implications of genetic variations, differential gene expression, and allele-specific expression on metformin response in drug-naïve type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Genome-Wide Transcriptome Analysis in Type 2 Diabetes Patients Treated by Sitagliptin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pancreatic beta‐cell mass and function and therapeutic implications of using antidiabetic medications in type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification of Potential Therapeutic Targets and Pathways of Liraglutide Against Type 2 Diabetes Mellitus (T2DM) Based on Long Non-Coding RNA (lncRNA) Sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Imeglimin suppresses glucagon secretion and induces a loss of α cell identity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Imeglimin, unlike metformin, does not perturb differentiation of human induced pluripotent stem cells towards pancreatic β‐like cells and rather enhances gain in β cell identity gene sets - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Similarities and differences in the intestinal actions of metformin and imeglimin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Whole-blood transcriptome profiling reveals signatures of metformin and its therapeutic response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Transcriptomic Analysis Reveals That Retinal Neuromodulation Is a Relevant Mechanism in the Neuroprotective Effect of Sitagliptin in an Experimental Model of Diabetic Retinopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Effect of sitagliptin plus metformin on β-cell function, islet integrity and islet gene expression in Zucker diabetic fatty rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Frontiers | Liraglutide Inhibits Osteoclastogenesis and Improves Bone Loss by Downregulating Trem2 in Female Type 1 Diabetic Mice: Findings From Transcriptomics [frontiersin.org]
- 24. Liraglutide Inhibits Osteoclastogenesis and Improves Bone Loss by Downregulating Trem2 in Female Type 1 Diabetic Mice: Findings From Transcriptomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. [PDF] Uncovering the potential molecular mechanism of liraglutide to alleviate the effects of high glucose on myoblasts based on high-throughput transcriptome sequencing technique | Semantic Scholar [semanticscholar.org]
Safety Operating Guide
Navigating the Disposal of Imeglimin Hydrochloride: A Guide for Laboratory Professionals
General Safety and Handling Precautions
Before disposal, it is essential to adhere to standard laboratory safety protocols when handling Imeglimin hydrochloride. Personal protective equipment (PPE), including gloves, and eye and face protection, should be worn.[1] In case of a spill, the material should be swept up or vacuumed into a suitable, closed container for disposal, avoiding dust formation.[1][2] It is also crucial to prevent the product from entering drains, other waterways, or the soil.[1]
Disposal Procedures for this compound
The disposal of this compound, as with all pharmaceutical waste, must comply with federal, state, and local regulations.[2][3][4] In the United States, the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA) are the primary bodies regulating pharmaceutical waste.[5][6][7]
Based on available Safety Data Sheets (SDS), this compound is not classified as a hazardous substance for transport.[2][8][9] However, some data indicates it may be harmful if swallowed and can cause skin and eye irritation.[1] Therefore, it should be managed as a non-hazardous pharmaceutical waste unless otherwise specified by local regulations or the specific characteristics of the waste mixture.
Step-by-Step Disposal Guidance:
-
Segregation: Isolate this compound waste from other laboratory waste streams. It should be placed in a designated, clearly labeled container for non-hazardous pharmaceutical waste.[7]
-
Containerization: Use a suitable, closed container to store the waste, preventing leaks or spills.[2]
-
Consult Local Regulations: Always consult with your institution's environmental health and safety (EHS) department and review local and state regulations, as these may have specific requirements for pharmaceutical waste disposal that go beyond federal guidelines.[3][4]
-
Licensed Disposal Vendor: Arrange for the disposal of the contained this compound waste through a licensed hazardous material or pharmaceutical waste disposal company.[4] These vendors are equipped to handle and transport the waste to an appropriate disposal facility.
-
Recommended Disposal Method: The preferred method of disposal for pharmaceutical waste is often incineration at a permitted facility.[4][5] This ensures the complete destruction of the active pharmaceutical ingredient. One safety data sheet suggests that this compound may be burned in an incinerator equipped with an afterburner and scrubber.[4] Landfilling in a permitted solid waste landfill may be an alternative for non-hazardous pharmaceutical waste, but incineration is generally recommended to prevent environmental contamination.[10]
-
Documentation: Maintain accurate records of the amount of this compound waste generated and its disposal date and method, in accordance with your institution's policies and any regulatory requirements.
Hazard and Safety Information
While detailed toxicological and ecological data for this compound are largely unavailable in the reviewed SDSs, the following qualitative information has been reported:
| Hazard Profile | Description | Citations |
| Acute Toxicity | May be harmful if swallowed. | [1] |
| Skin Corrosion/Irritation | May cause skin irritation. | [1] |
| Serious Eye Damage/Irritation | May cause serious eye irritation. | [1] |
| Environmental Hazards | May be harmful to the aquatic environment. Product should not be allowed to enter drains. | [1][2] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
References
- 1. aksci.com [aksci.com]
- 2. biocrick.com [biocrick.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. cleanchemlab.com [cleanchemlab.com]
- 5. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 6. danielshealth.com [danielshealth.com]
- 7. easyrxcycle.com [easyrxcycle.com]
- 8. abmole.com [abmole.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. Healthcare Environmental Resource Center (HERC) [hercenter.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
